Product packaging for 1-Isopropyl-1H-indazole-3-carboxylic acid(Cat. No.:CAS No. 173600-14-1)

1-Isopropyl-1H-indazole-3-carboxylic acid

Cat. No.: B070791
CAS No.: 173600-14-1
M. Wt: 204.22 g/mol
InChI Key: FHUPHXAYPNYFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isopropyl-1H-indazole-3-carboxylic acid is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, primarily functioning as a key precursor for the synthesis of more complex molecules. Its core structure, featuring an indazole heterocycle substituted at the N-1 position with an isopropyl group and bearing a carboxylic acid moiety at the 3-position, makes it an ideal building block for constructing targeted protein inhibitors. Researchers utilize this compound to develop potential ligands for various enzyme families, including kinases, by employing the carboxylic acid functional group for amide coupling or esterification to create diverse compound libraries. Its mechanism of action in downstream applications is highly context-dependent but often involves modulating enzymatic activity or protein-protein interactions when incorporated into larger, more complex molecular architectures. This reagent is particularly valuable for probing structure-activity relationships (SAR) in the development of novel therapeutic agents, making it an essential tool for scientists working in hit-to-lead optimization and preclinical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B070791 1-Isopropyl-1H-indazole-3-carboxylic acid CAS No. 173600-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUPHXAYPNYFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443396
Record name 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173600-14-1
Record name 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-Isopropyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Isopropyl-1H-indazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular derivative, this guide also incorporates information on the parent compound, 1H-indazole-3-carboxylic acid, and general characteristics of N-alkylated indazole-3-carboxylic acids to provide a thorough understanding of its expected behavior and potential applications.

Core Chemical Properties

While specific quantitative data for this compound is not extensively reported in publicly available literature, its fundamental properties can be inferred from its structure and data available for analogous compounds. The core structure consists of a bicyclic indazole ring system, functionalized with a carboxylic acid at the 3-position and an isopropyl group at the N1 position.

Table 1: Physicochemical Properties of this compound and its Parent Compound

PropertyThis compound1H-indazole-3-carboxylic acid
CAS Number 173600-14-1[1]4498-67-3
Molecular Formula C₁₁H₁₂N₂O₂C₈H₆N₂O₂
Molecular Weight 204.23 g/mol 162.15 g/mol
Appearance Not specified (likely a solid)Off-white to yellow crystalline powder
Melting Point Data not available266-270 °C (decomposes)
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in polar organic solvents
pKa Data not availableData not available

Synthesis and Reactivity

The synthesis of this compound primarily involves the N-alkylation of the 1H-indazole-3-carboxylic acid core. A significant challenge in this synthesis is achieving regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring.

Experimental Protocol: Regioselective N1-Isopropylation of 1H-indazole-3-carboxylic acid

This protocol is based on established methods for the selective N1-alkylation of indazole derivatives.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopropane (Isopropyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add 2-bromopropane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Logical Workflow for N-Alkylation of Indazole-3-Carboxylic Acid

G start Start: 1H-indazole-3-carboxylic acid deprotonation Deprotonation with NaH in THF start->deprotonation alkylation Addition of Isopropyl Bromide deprotonation->alkylation workup Aqueous Workup (NH4Cl quench) alkylation->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification (Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a characteristic septet and doublet for the isopropyl group protons. The aromatic protons of the indazole ring would appear in the downfield region. The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift.

  • ¹³C NMR: The spectrum would show signals for the isopropyl carbons, the aromatic carbons of the indazole ring, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be present around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.23 g/mol ).

Biological Significance and Potential Applications in Drug Discovery

N-alkylated indazole-3-carboxylic acid derivatives are a class of compounds with significant biological activity, making them attractive scaffolds for drug development.

Potential Signaling Pathway Involvement

Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and motility. Overexpression and hyperactivity of PAK1 are implicated in various cancers. It is hypothesized that this compound, as a precursor to potential amide derivatives, could be a valuable tool in the development of novel PAK1 inhibitors.

Hypothetical Signaling Pathway of a 1-Isopropyl-1H-indazole-3-carboxamide Derivative

G rtk Receptor Tyrosine Kinase (RTK) rac_cdc42 Rac/Cdc42 rtk->rac_cdc42 pak1 PAK1 rac_cdc42->pak1 downstream Downstream Effectors (e.g., MEK/ERK, cell motility) pak1->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor 1-Isopropyl-1H-indazole-3-carboxamide (or its amide derivative) inhibitor->pak1

Caption: Potential inhibition of the PAK1 signaling pathway.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed[1]:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[1].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed[1].

Conclusion

This compound is a valuable building block in medicinal chemistry with potential applications in the development of novel therapeutics, particularly in oncology. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reasonably extrapolated from its parent compound and other N-alkylated indazole derivatives. The synthetic protocols and biological insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of molecules. Further experimental investigation is warranted to fully characterize its physicochemical properties and biological activity.

References

An In-depth Technical Guide on the Structure Elucidation and Confirmation of 1-Isopropyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Postulated Chemical Structure

The chemical structure for 1-Isopropyl-1H-indazole-3-carboxylic acid is postulated based on the IUPAC name. It consists of an indazole core, a bicyclic aromatic heterocycle, with an isopropyl group substituted at the N1 position of the pyrazole ring and a carboxylic acid group at the C3 position.

Molecular Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol

Proposed Synthesis

The synthesis of this compound can be achieved through the N-alkylation of 1H-indazole-3-carboxylic acid. The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[1] However, conditions favoring thermodynamic control, such as the use of sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF), have been shown to selectively yield the N1-alkylated product.[2]

Experimental Protocol: N1-Isopropylation of 1H-Indazole-3-carboxylic Acid

This protocol is adapted from general procedures for the selective N1-alkylation of substituted indazoles.[2][3]

Materials:

  • 1H-indazole-3-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Bromopropane (or Isopropyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 1H-indazole-3-carboxylic acid (1.0 equivalent).

  • Add anhydrous THF or DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation, forming the sodium salt.

  • Add 2-bromopropane (1.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50 °C and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis_Workflow start 1H-indazole-3-carboxylic acid in THF deprotonation Add NaH at 0°C, then warm to RT start->deprotonation alkylation Add 2-Bromopropane, heat to 50°C deprotonation->alkylation workup Quench, Acidify, Extract alkylation->workup purification Column Chromatography / Recrystallization workup->purification product This compound purification->product

Figure 1. Synthetic workflow for this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following data are predicted based on the analysis of the parent compound, 1H-indazole-3-carboxylic acid, and general spectroscopic principles.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet1H-COOH
~8.1Doublet1HH-4
~7.8Doublet1HH-7
~7.5Triplet1HH-6
~7.3Triplet1HH-5
~5.2Septet1H-CH-(CH₃)₂
~1.6Doublet6H-CH-(CH₃)₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~164-COOH
~142C-7a
~140C-3
~128C-6
~124C-4
~123C-5
~122C-3a
~111C-7
~50-CH-(CH₃)₂
~22-CH-(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carboxylic acid and the aromatic system.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~2970MediumC-H stretch (Isopropyl)
~1710StrongC=O stretch (Carboxylic acid, H-bonded dimer)
1500-1600MediumC=C stretch (Aromatic ring)
~1450MediumC-H bend (Isopropyl)
~1250StrongC-O stretch (Carboxylic acid)
~750StrongC-H out-of-plane bend (ortho-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and to gain structural information from the fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioPredicted Identity
204[M]⁺ (Molecular Ion)
189[M - CH₃]⁺
161[M - C₃H₇]⁺ or [M - COOH + H]⁺
159[M - COOH]⁺
118[Indazole ring fragment]⁺

Structure Confirmation Logic

The confirmation of the structure would follow a logical workflow, integrating data from multiple analytical techniques.

Elucidation_Logic cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Proposed Synthesis purification Purification synthesis->purification ms MS (m/z = 204) purification->ms Pure Sample ir IR (Broad OH, C=O) purification->ir Pure Sample nmr NMR (¹H and ¹³C) purification->nmr Pure Sample mw_confirm Confirm Molecular Weight C₁₁H₁₂N₂O₂ ms->mw_confirm fg_confirm Confirm Functional Groups (-COOH, Isopropyl, Aromatic) ir->fg_confirm nmr->fg_confirm connectivity Establish Connectivity (2D NMR: COSY, HMBC) nmr->connectivity confirmation Structure Confirmed: This compound mw_confirm->confirmation fg_confirm->confirmation connectivity->confirmation

Figure 2. Logical workflow for structure elucidation and confirmation.

References

A Technical Guide to the Potential Mechanism of Action of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 1-Isopropyl-1H-indazole-3-carboxylic acid is not extensively available in public literature. This guide outlines potential mechanisms of action based on well-characterized, structurally related indazole-3-carboxylic acid derivatives, primarily Lonidamine and Gamendazole. These proposed mechanisms serve as a foundational hypothesis for guiding future research.

Executive Summary

This compound belongs to a class of compounds, the indazole-3-carboxylic acids, known for a diverse range of biological activities.[1] Prominent members of this class, such as Lonidamine and Gamendazole, have been investigated as anti-cancer and male contraceptive agents, respectively.[2][3][4] Based on the activities of these related compounds, two primary potential mechanisms of action for this compound can be hypothesized:

  • Metabolic Disruption: Inhibition of key transporters and enzymes involved in cellular energy metabolism, particularly in cancer cells. This pathway is analogous to the action of Lonidamine.

  • Chaperone and Translation Factor Inhibition: Targeting of heat shock proteins and elongation factors, leading to disruption of protein folding, degradation of client proteins, and downstream effects on cellular signaling and junctional complexes. This pathway is analogous to the action of Gamendazole.

This document provides an in-depth exploration of these potential mechanisms, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and pathway visualizations.

Potential Mechanism I: Disruption of Cellular Bioenergetics (Lonidamine-like Activity)

A primary hypothesized mechanism is the disruption of cellular energy metabolism, a hallmark of the anti-cancer agent Lonidamine.[2][3] This action involves the simultaneous inhibition of several key processes that cancer cells rely on for energy production and proliferation.

2.1 Key Molecular Targets

  • Mitochondrial Pyruvate Carrier (MPC): The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, where it enters the TCA cycle. Inhibition of the MPC is a potent anti-tumor strategy.[5] Lonidamine is a powerful inhibitor of the MPC, which effectively cuts off a primary fuel source for mitochondrial respiration.[3][5][6]

  • Monocarboxylate Transporters (MCTs): Cancer cells exhibit high rates of glycolysis, producing large amounts of lactate which must be exported to avoid cytotoxic intracellular acidification. This efflux is mediated by MCTs (primarily MCT1 and MCT4). Lonidamine inhibits these transporters, leading to intracellular lactate accumulation and a drop in pH.[3][6][7]

  • Mitochondrial Complex II (Succinate-Ubiquinone Reductase): Lonidamine has been shown to inhibit the succinate-ubiquinone reductase activity of Complex II in the electron transport chain.[3][5] This contributes to the overall suppression of mitochondrial respiration.

  • Hexokinase: Early studies suggested that Lonidamine inhibits mitochondrially-bound hexokinase, the first enzyme in the glycolysis pathway, further contributing to the suppression of ATP production in tumor cells.[2]

2.2 Downstream Cellular Effects

The combined inhibition of these targets leads to a cascade of events detrimental to cancer cells:

  • ATP Depletion: Inhibition of both glycolysis and mitochondrial respiration leads to a significant drop in cellular ATP levels.[2][7]

  • Intracellular Acidification: Blockade of MCTs causes lactate to accumulate inside the cell, lowering the intracellular pH.[7]

  • Increased Oxidative Stress: By targeting Complex II and suppressing the pentose phosphate pathway, Lonidamine can lead to reduced levels of NADPH and glutathione (GSH), compromising the cell's antioxidant defenses and increasing reactive oxygen species (ROS).[5]

Signaling and Metabolic Pathway Diagram

Metabolic_Disruption_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pyruvate_ext Pyruvate MPC MPC Pyruvate_ext->MPC Lactate_ext Lactate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto ATP_glyco ATP Glycolysis->ATP_glyco Hexokinase Hexokinase Lactate_cyto Lactate Pyruvate_cyto->Lactate_cyto MCT MCT Lactate_cyto->MCT Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain (Complex II) TCA->ETC ATP_mito ATP ETC->ATP_mito MPC->Pyruvate_mito MCT->Lactate_ext Compound 1-Isopropyl-1H-indazole- 3-carboxylic acid (Hypothesized) Compound->ETC Inhibits Compound->MPC Inhibits Compound->MCT Inhibits Compound->Hexokinase Inhibits

Caption: Hypothesized metabolic disruption by an indazole-3-carboxylic acid derivative.

Quantitative Data (from Lonidamine Studies)

The following table summarizes key quantitative metrics for the inhibitory activity of Lonidamine, which can serve as a benchmark for evaluating this compound.

TargetParameterValueOrganism/SystemReference
Mitochondrial Pyruvate Carrier (MPC)Ki2.5 µMIsolated rat liver mitochondria[3]
Mitochondrial Pyruvate Carrier (MPC)IC50~7 µMUncoupled rat heart mitochondria[3]
Monocarboxylate Transporter 1 (MCT1)K0.536-40 µMXenopus laevis oocytes[3]
Monocarboxylate Transporter 2 (MCT2)K0.536-40 µMXenopus laevis oocytes[3]
Monocarboxylate Transporter 4 (MCT4)K0.536-40 µMXenopus laevis oocytes[3]
Glutamate OxidationIC50~20 µMUncoupled rat heart mitochondria[3]

Potential Mechanism II: HSP90 and Translation Factor Inhibition (Gamendazole-like Activity)

An alternative or complementary mechanism of action could involve the inhibition of molecular chaperones and translation factors, as demonstrated by the indazole-carboxylic acid derivative Gamendazole.[8][9] This pathway is particularly relevant in the context of male contraception, where it disrupts spermatogenesis, but its components are ubiquitous and could be relevant in other cell types.

3.1 Key Molecular Targets

  • Heat Shock Protein 90 Beta (HSP90AB1 / HSP90β): HSP90 is a critical molecular chaperone responsible for the proper folding and stability of numerous "client" proteins, many of which are essential for cell signaling, proliferation, and survival (e.g., AKT1, ERBB2).[4][8][9] Gamendazole binds to HSP90AB1 and inhibits its function, leading to the degradation of these client proteins.[8][9]

  • Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1): This protein is a key component of the translational machinery, responsible for delivering aminoacyl-tRNAs to the ribosome. Gamendazole has been identified as a binding partner of EEF1A1.[8][9][10]

3.2 Downstream Cellular Effects

The binding of an indazole-3-carboxylic acid derivative to these targets in Sertoli cells of the testis is proposed to initiate the following cascade:[4][8]

  • Client Protein Degradation: Inhibition of HSP90 leads to the ubiquitin-mediated proteasomal degradation of client proteins like AKT1.[8][9]

  • Signaling Pathway Activation: In Sertoli cells, this disruption is linked to a rapid increase in the transcription of Interleukin 1 alpha (Il1a) and NF-kappa-B inhibitor alpha (Nfkbia).[4][8]

  • Junctional Complex Disruption: The resulting signaling cascade, involving AKT, NFKB, and Interleukin 1, ultimately disrupts the delicate Sertoli cell-spermatid junctional complexes, leading to the premature release of spermatids and subsequent infertility.[4][8]

Signaling Pathway Diagram

Gamendazole_Signaling_Pathway Compound 1-Isopropyl-1H-indazole- 3-carboxylic acid (Hypothesized) HSP90 HSP90AB1 Compound->HSP90 Binds & Inhibits EEF1A1 EEF1A1 Compound->EEF1A1 Binds AKT1 AKT1 (Client Protein) HSP90->AKT1 Maintains Stability HSP90->AKT1 Degradation Junction Sertoli-Spermatid Junctional Complex HSP90->Junction Regulate Integrity NFKB_path NFKB Pathway AKT1->NFKB_path Regulates AKT1->Junction Regulate Integrity IL1a_gene Il1a Gene Transcription NFKB_path->IL1a_gene Stimulates NFKB_path->Junction Regulate Integrity IL1a_gene->Junction Regulate Integrity

Caption: Hypothesized signaling cascade based on Gamendazole's action in Sertoli cells.

Detailed Experimental Protocols

To investigate which, if any, of these potential mechanisms of action are relevant for this compound, the following experimental protocols, adapted from the literature on Lonidamine and Gamendazole, can be employed.

Protocol: Mitochondrial Oxygen Consumption Assay

This protocol is designed to determine the effect of the compound on mitochondrial respiration using various substrates, which can pinpoint inhibition of the MPC or specific complexes of the electron transport chain.[5][6]

  • Objective: To measure the inhibitory effect of the test compound on the oxidation of different mitochondrial substrates.

  • Materials:

    • Isolated mitochondria (e.g., from rat heart or liver).

    • Respiration Buffer (e.g., KCl, Tris-HCl, KH2PO4, MgCl2, EGTA, and bovine serum albumin, pH 7.2).

    • Substrates: Pyruvate, Glutamate, Malate, Succinate.

    • ADP (to stimulate State 3 respiration).

    • Uncoupler (e.g., FCCP).

    • Test Compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

    • High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode.

  • Methodology:

    • Calibrate the oxygen electrode system at the desired temperature (e.g., 30°C).

    • Add a known amount of isolated mitochondria to the respiration buffer in the chamber.

    • Add the substrate of interest (e.g., pyruvate plus malate, or succinate plus rotenone).

    • Initiate State 3 respiration by adding a saturating amount of ADP.

    • Once a stable rate of oxygen consumption is established, add the test compound at various concentrations.

    • Record the rate of oxygen consumption before and after the addition of the compound.

    • Repeat the experiment for each substrate to determine substrate-specific inhibition.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration. Potent inhibition of pyruvate oxidation compared to succinate or glutamate oxidation would suggest specific MPC inhibition.[5]

Protocol: MCT-Mediated Lactate Transport Assay

This protocol uses the Xenopus laevis oocyte expression system to measure the direct effect of the compound on specific monocarboxylate transporter isoforms.[6]

  • Objective: To quantify the inhibition of MCT1, MCT2, and MCT4 by the test compound.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for human MCT1, MCT2, and MCT4.

    • Radiolabeled [U-14C]-L-lactate.

    • Transport Buffer (e.g., Hanks' Balanced Salt Solution).

    • Test Compound.

    • Scintillation counter.

  • Methodology:

    • Inject oocytes with cRNA for the specific MCT isoform or with water (as a control) and incubate for 3-5 days to allow for protein expression.

    • Pre-incubate sets of oocytes in transport buffer containing various concentrations of the test compound for a short period (e.g., 10 minutes).

    • Initiate the uptake assay by transferring the oocytes to a transport buffer containing the same concentrations of the test compound plus a known concentration of [U-14C]-L-lactate.

    • After a defined uptake period (e.g., 15 minutes), stop the reaction by washing the oocytes rapidly with ice-cold buffer.

    • Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

    • Subtract the uptake measured in water-injected oocytes to determine MCT-specific transport.

    • Calculate K0.5 values by plotting the percentage of transport activity against the compound concentration.

Workflow Diagram for Target Identification and Validation

Experimental_Workflow cluster_screening Initial Screening & Target Identification cluster_validation Mechanism Validation start Hypothesized Compound: 1-Isopropyl-1H-indazole- 3-carboxylic acid cell_viability Cell Viability Assays (e.g., Cancer Cell Lines, Sertoli Cells) start->cell_viability affinity_purif Affinity Purification / Mass Spectrometry (e.g., using a biotinylated version of the compound) start->affinity_purif metabolic_assays Metabolic Assays (Oxygen Consumption, Lactate Transport) cell_viability->metabolic_assays hsp90_assays HSP90-related Assays (Client Protein Western Blot, Luciferase Refolding) cell_viability->hsp90_assays affinity_purif->metabolic_assays Identifies Metabolic Protein Targets affinity_purif->hsp90_assays Identifies HSP90/EEF1A1 as Targets end_goal Validated Mechanism of Action metabolic_assays->end_goal gene_expression Gene Expression Analysis (qRT-PCR for Il1a, Nfkbia) hsp90_assays->gene_expression gene_expression->end_goal

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

While the precise molecular targets of this compound remain to be elucidated, the well-documented mechanisms of structurally similar compounds provide a strong foundation for targeted investigation. The two primary hypothesized pathways—disruption of cellular bioenergetics via inhibition of MPC and MCTs, and modulation of cellular signaling through inhibition of HSP90 and EEF1A1—are not mutually exclusive. Future research employing the protocols outlined herein will be critical in defining the pharmacological profile of this compound and determining its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-indazole-3-carboxylic Acid (CAS Number 173600-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Isopropyl-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for the parent compound, 1H-indazole-3-carboxylic acid, for comparative purposes, alongside predicted values and standardized experimental protocols for key physicochemical parameters. Indazole derivatives have garnered significant attention for their diverse biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1]

Chemical Identity

IdentifierValue
Compound Name This compound
CAS Number 173600-14-1
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Canonical SMILES CC(C)N1N=C(C2=CC=CC=C21)C(=O)O

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in the public domain. The following tables summarize available experimental data for the closely related parent compound, 1H-indazole-3-carboxylic acid, and computationally predicted data for the target compound.

Table 1: Physicochemical Data for this compound (CAS 173600-14-1) - Predicted Values

PropertyPredicted ValueNotes
Melting Point Not available
Boiling Point Not available
pKa ~3-4Estimated based on the parent compound and the electron-donating nature of the isopropyl group.
logP ~2.5 - 3.5Estimated to be higher than the parent compound due to the lipophilic isopropyl group.
Water Solubility LowExpected to have lower aqueous solubility than the parent compound.

Table 2: Experimental Physicochemical Data for 1H-indazole-3-carboxylic acid (CAS 4498-67-3)

PropertyExperimental ValueReference
Melting Point 266-271 °C (decomposes)[1][2]
Boiling Point 443.7 °C at 760 mmHg (Predicted)[3]
pKa 3.03 ± 0.10 (Predicted)[4]
logP 1.4 (Computed)[5]
Water Solubility Soluble in polar solvents[1]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, applicable to small organic molecules like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack a small amount of the sample into a capillary tube. A->B C Apparatus Setup: Place the capillary tube in the melting point apparatus. B->C D Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point. C->D E Observation: Record the temperature range from the first appearance of liquid to complete melting. D->E

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point can be determined using a distillation or micro-boiling point method.

Solubility Determination

The solubility of a compound in various solvents, particularly water, is a critical parameter.

Workflow for Aqueous Solubility Determination

A Sample Preparation: Weigh a precise amount of the compound. B Dissolution: Add increasing volumes of solvent (e.g., water) to the sample. A->B C Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached. B->C D Phase Separation: Separate the saturated solution from any undissolved solid (e.g., by centrifugation or filtration). C->D E Quantification: Determine the concentration of the compound in the saturated solution using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). D->E

Caption: General workflow for the experimental determination of aqueous solubility.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, this can be determined by potentiometric titration.

Workflow for pKa Determination by Potentiometric Titration

A Solution Preparation: Prepare a solution of the compound of known concentration. B Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). A->B C pH Monitoring: Record the pH of the solution after each addition of the titrant. B->C D Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. C->D E pKa Calculation: Determine the pH at the half-equivalence point, which corresponds to the pKa. D->E

Caption: Workflow for determining the pKa of an acidic compound via potentiometric titration.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a standard technique for its determination.

Workflow for logP Determination by Shake-Flask Method

A System Preparation: Prepare a biphasic system of n-octanol and water, and pre-saturate each phase with the other. B Partitioning: Dissolve a known amount of the compound in one phase and add the other phase. Shake the mixture to allow for partitioning. A->B C Equilibration: Allow the mixture to stand until the two phases have completely separated. B->C D Quantification: Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method. C->D E logP Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. D->E

Caption: Workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a range of biological activities, frequently acting as inhibitors of protein kinases. Several indazole-containing compounds have been investigated as anti-cancer agents that target signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[1]

Furthermore, some indazole derivatives have demonstrated anti-inflammatory properties. This activity can be mediated through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the modulation of downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1) pathways.

VEGFR Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Indazole Indazole Derivative (e.g., 1-Isopropyl-1H-indazole- 3-carboxylic acid) Indazole->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation

Caption: Potential inhibition of the VEGFR signaling pathway by an indazole derivative.

Conclusion

This compound is a molecule of significant interest for which detailed experimental physicochemical data is currently sparse. This guide provides the available information for the compound and its parent analogue, alongside standardized experimental protocols to enable researchers to determine these properties. The potential for this class of compounds to interact with key biological signaling pathways underscores the importance of a thorough physicochemical characterization to support further drug discovery and development efforts.

References

A Technical Guide to the Solubility of 1-Isopropyl-1H-indazole-3-carboxylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 1-Isopropyl-1H-indazole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a generalized experimental protocol for determining solubility, which can be applied to this compound.

Introduction

This compound is a derivative of indazole-3-carboxylic acid. Understanding its solubility in various common laboratory solvents is crucial for a range of applications, including reaction chemistry, purification, formulation, and analytical method development. The solubility of an organic compound is primarily dictated by its polarity, molecular weight, and the nature of the solvent.

Predicted Solubility Profile

Based on its chemical structure, which includes a non-polar isopropyl group, a polar carboxylic acid group, and an aromatic indazole core, a general solubility profile can be predicted. It is expected to exhibit limited solubility in water and higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its acidic nature suggests that it will be soluble in aqueous basic solutions due to salt formation.

Qualitative Solubility Data

The following table provides a predicted qualitative solubility profile in common lab solvents. This should be confirmed experimentally using the protocol outlined in Section 4.

Solvent NameSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe presence of the polar carboxylic acid group is offset by the larger, non-polar molecular structure.
MethanolPolar ProticSolubleCapable of hydrogen bonding with the carboxylic acid group.
EthanolPolar ProticSolubleSimilar to methanol, can act as a hydrogen bond donor and acceptor.
AcetonePolar AproticSolubleA polar solvent that can interact with the polar functional groups of the compound.
Dichloromethane (DCM)Polar AproticSolubleA common organic solvent capable of dissolving a wide range of organic compounds.
Ethyl AcetatePolar AproticSolubleA moderately polar solvent often used in chromatography and extractions.
HexaneNon-polarInsoluble"Like dissolves like" principle suggests poor solubility of the polar compound in a non-polar solvent.
5% Aqueous NaOHAqueous BasicSolubleThe carboxylic acid will be deprotonated to form a soluble sodium salt.
5% Aqueous HClAqueous AcidicInsolubleThe compound is acidic and will not react with an acidic solution to form a more soluble salt.

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the qualitative solubility of this compound in various solvents.[2][3][4][5]

4.1. Materials and Equipment

  • This compound

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Graduated cylinders or pipettes

  • Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane, 5% Aqueous NaOH, 5% Aqueous HCl

4.2. Procedure

  • Sample Preparation : Into a clean, dry test tube, add approximately 25 mg of this compound.[3]

  • Solvent Addition : Add 0.75 mL of the selected solvent to the test tube in small portions.[3]

  • Mixing : Vigorously shake or vortex the test tube for 60 seconds.[2]

  • Observation : Observe the mixture.

    • Soluble : The solid completely dissolves, leaving a clear solution.

    • Partially Soluble : Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble : The solid does not appear to dissolve.[2][5]

  • Record Results : Record the observation for each solvent.

  • Repeat : Repeat steps 1-5 for each of the solvents listed in the table above.

4.3. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.

Solubility_Workflow start Start: Weigh ~25mg of Compound add_solvent Add 0.75mL of Solvent start->add_solvent mix Shake/Vortex for 60 seconds add_solvent->mix observe Observe Mixture mix->observe soluble Soluble observe->soluble  Completely  Dissolved insoluble Insoluble observe->insoluble  No Change partially_soluble Partially Soluble observe->partially_soluble  Some Residue end End soluble->end insoluble->end partially_soluble->end

Caption: Experimental workflow for determining qualitative solubility.

Conclusion

References

The Rise of a Privileged Scaffold: A Technical Guide to N-Substituted Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds. Among these, N-substituted indazole-3-carboxylic acids and their derivatives, particularly carboxamides, have garnered significant attention for their therapeutic potential across a wide range of diseases, from cancer to inflammatory conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of molecules.

Discovery and Background: A Scaffold of Versatility

The indazole nucleus, while not prevalent in nature, has been a subject of synthetic and medicinal interest for over a century.[1][2] Early investigations laid the groundwork for understanding its chemical reactivity. However, it was the discovery of the diverse pharmacological activities of indazole-containing compounds that propelled it to the forefront of drug discovery.[3][4]

N-substituted indazole-3-carboxylic acids have been identified as key intermediates and pharmacophores in the development of potent and selective inhibitors for various biological targets.[5][6] The ability to readily modify the N1 or N2 positions of the indazole ring, as well as the carboxylic acid at the 3-position, allows for fine-tuning of the physicochemical and pharmacological properties of these molecules. This has led to the discovery of compounds with a wide array of therapeutic applications, including but not limited to:

  • Anticancer Agents: Targeting enzymes crucial for cancer cell survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1).[7][8]

  • Anti-inflammatory Agents: Modulating pathways involved in inflammation, such as the calcium-release activated calcium (CRAC) channel.

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[9]

  • Neurological Agents: Acting on receptors in the central nervous system.

The versatility of this scaffold continues to drive research into new therapeutic areas, solidifying its importance in modern drug development.

Synthetic Strategies

The synthesis of N-substituted indazole-3-carboxylic acids can be approached through several key strategies. A common and flexible method involves the initial preparation of the indazole-3-carboxylic acid core, followed by N-substitution and subsequent derivatization of the carboxylic acid moiety.

A general workflow for the synthesis and derivatization of these compounds is illustrated below:

G cluster_synthesis Synthesis of N-Substituted Indazole-3-Carboxamides start Indazole-3-carboxylic Acid n_sub N-Substitution start->n_sub Alkylation/Arylation n_sub_intermediate N-Substituted Indazole-3-Carboxylic Acid n_sub->n_sub_intermediate amide_coupling Amide Coupling n_sub_intermediate->amide_coupling Amine, Coupling Agents final_product N-Substituted Indazole-3-Carboxamide Derivatives amide_coupling->final_product

Caption: General synthetic workflow for N-substituted indazole-3-carboxamides.

Experimental Protocols

Below are detailed experimental protocols for key synthetic steps.

Protocol 2.1.1: Synthesis of 1H-Indazole-3-carboxylic acid methyl ester [10]

  • To a solution of 1H-Indazole-3-carboxylic acid (4 g, 24.66 mmol, 1 equiv.) in methanol (40 mL) at room temperature, add a catalytic amount of sulfuric acid.

  • Stir the resulting solution at reflux temperature for 2 hours.

  • Cool the reaction mixture to room temperature and evaporate the methanol under vacuum.

  • Treat the residue with ice water (50 mL) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 1H-Indazole-3-carboxylic acid methyl ester.

Protocol 2.1.2: General Procedure for the Preparation of 1H-Indazole-3-carboxamide Derivatives [9]

  • To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol, 1 equiv) in DMF, add 1-Hydroxybenzotriazole (HOBT) (0.1 g, 0.74 mmol, 1.2 equiv), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (0.141 g, 0.74 mmol, 1.2 equiv), and Triethylamine (TEA) (0.187 g, 1.85 mmol, 3 equiv).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (0.61 mmol, 1 equiv) to the reaction mixture at room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water (20 mL).

  • Extract the product with 10% methanol in chloroform (2 x 30 mL).

  • Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 1H-indazole-3-carboxamide derivative.

Biological Activity and Structure-Activity Relationships (SAR)

N-substituted indazole-3-carboxylic acids and their derivatives have been shown to be potent modulators of several key biological targets. The following sections highlight their activity as PARP-1 inhibitors and CRAC channel blockers, along with quantitative data to illustrate structure-activity relationships.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway, which is crucial for repairing single-strand DNA breaks.[11] Inhibition of PARP-1 is a validated therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The signaling pathway of PARP-1 in DNA repair and the mechanism of its inhibition are depicted below:

G cluster_parp PARP-1 Signaling in DNA Repair and Inhibition dna_damage DNA Single-Strand Break parp_activation PARP-1 Activation dna_damage->parp_activation par_synthesis Poly(ADP-ribose) Synthesis parp_activation->par_synthesis NAD+ repair_recruitment Recruitment of DNA Repair Proteins par_synthesis->repair_recruitment apoptosis Apoptosis in HR-deficient cells par_synthesis->apoptosis Leads to unrepaired breaks dna_repair DNA Repair repair_recruitment->dna_repair inhibitor N-Substituted Indazole-3-Carboxamide (PARP Inhibitor) inhibitor->par_synthesis Inhibits

Caption: PARP-1 signaling pathway and the mechanism of inhibition.

A series of novel N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as PARP-1 inhibitors.[7] The introduction of a three-carbon linker between the indazole core and various heterocycles has been a key design strategy.

Table 1: PARP-1 Inhibitory Activity of N-1-Substituted Indazole-3-Carboxamides [7]

CompoundR GroupIC50 (µM)
4 1-(3-(piperidine-1-yl)propyl)36
5 1-(3-(2,3-dioxoindolin-1-yl)propyl)6.8

Protocol 3.1.1: In Vitro PARP-1 Activity Assay (Chemiluminescent) [12]

  • Plate Coating: Coat a 96-well plate with histone H4 and block with a suitable blocking buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (N-substituted indazole-3-carboxamides) and a positive control (e.g., Olaparib).

  • Reaction Setup: Add the test compounds, NAD+, and PARP-1 enzyme to the wells. Incubate for 1 hour at room temperature to allow for the PARylation reaction.

  • Detection: Wash the plate and add a primary antibody that recognizes poly(ADP-ribose). Following another wash, add a secondary HRP-conjugated antibody.

  • Signal Measurement: Add a chemiluminescent substrate and immediately measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

CRAC Channel Blocking

Calcium release-activated calcium (CRAC) channels are a primary route for calcium entry into non-excitable cells, such as immune cells.[13] Dysregulation of CRAC channel activity is implicated in inflammatory and autoimmune diseases.[14]

The activation of CRAC channels is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum (ER).

G cluster_crac CRAC Channel Activation Pathway receptor Cell Surface Receptor Activation plc PLC Activation receptor->plc ip3 IP3 Generation plc->ip3 er_release Ca2+ Release from ER ip3->er_release stim1 STIM1 Activation in ER er_release->stim1 orai1 Orai1 Activation in Plasma Membrane stim1->orai1 Interaction ca_influx Ca2+ Influx orai1->ca_influx inhibitor Indazole-3-carboxamide (CRAC Channel Blocker) inhibitor->orai1 Blocks

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to its Biological Significance and Therapeutic Applications

The indazole, a bicyclic heterocyclic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets.[1] This has led to the development of numerous indazole-containing compounds with significant pharmacological activities, including several FDA-approved drugs such as the anti-cancer agents Pazopanib, Niraparib, and Axitinib, and the anti-inflammatory drug Benzydamine.[4][5][6][7] This guide provides a technical overview of the biological significance of the indazole core, focusing on its role in oncology, inflammation, and neuroscience, complete with quantitative data, experimental methodologies, and pathway visualizations.

The Role of Indazoles in Oncology

The indazole scaffold is a cornerstone of modern oncology drug development, primarily through its potent activity as an inhibitor of protein kinases and enzymes involved in DNA repair.[5][6][8]

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8][9] Indazole derivatives have been successfully developed as inhibitors of several key oncogenic kinases.[8][10]

Mechanism of Action: Indazole-based compounds often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This blockade disrupts signaling pathways essential for tumor cell proliferation, survival, angiogenesis, and metastasis. A key target family is the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8]

Below is a diagram illustrating the VEGFR signaling pathway and the inhibitory action of indazole-based drugs like Pazopanib.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Pazopanib Pazopanib (Indazole Inhibitor) Pazopanib->VEGFR Inhibits (ATP site) VEGF VEGF (Ligand) VEGF->VEGFR Binds

VEGFR signaling pathway inhibited by an indazole-based drug.

Quantitative Data: Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of several key indazole derivatives against various protein kinases.

CompoundTarget Kinase(s)IC₅₀ (nM)Therapeutic Area
Pazopanib VEGFR-230Renal Cell Carcinoma
Axitinib VEGFR-1, 2, 30.1, 0.2, 0.1-0.3Renal Cell Carcinoma
Niraparib FGFR1, FGFR213, 23Ovarian Cancer (secondary targets)
Compound 17 Aurora A, Aurora B26, 15Preclinical (Cancer)
Compound 30 Aurora A85Preclinical (Cancer)
Compound 1 FGFR1100Preclinical (Cancer)

Note: IC₅₀ values can vary based on assay conditions.[8][9][11][12]

PARP Inhibition & Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of DNA single-strand breaks (SSBs).[13] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired DNA damage and cell death.[13] This concept is known as "synthetic lethality." The FDA-approved drug Niraparib is a potent, indazole-based PARP inhibitor.[4][14]

The diagram below illustrates the mechanism of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.

PARP_Inhibition cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) + PARP Inhibitor SSB1 DNA Single-Strand Break (SSB) DSB1 DNA Double-Strand Break (DSB) SSB1->DSB1 at replication fork PARP1 PARP SSB1->PARP1 recruits BRCA1 BRCA (HR Repair) DSB1->BRCA1 recruits Repair1 DNA Repair Survival1 Cell Survival Repair1->Survival1 PARP1->Repair1 BRCA1->Repair1 SSB2 DNA Single-Strand Break (SSB) DSB2 DNA Double-Strand Break (DSB) SSB2->DSB2 at replication fork PARP2 PARP SSB2->PARP2 recruits BRCA2 BRCA (Defective) DSB2->BRCA2 NoRepair Repair Failure Death Cell Death (Apoptosis) NoRepair->Death PARP2->NoRepair BRCA2->NoRepair Niraparib Niraparib (Indazole Inhibitor) Niraparib->PARP2

Synthetic lethality via PARP inhibition in BRCA-mutant cells.

Quantitative Data: Indazole-Based PARP Inhibitors

CompoundTargetIC₅₀ (nM)Cellular EC₅₀ (nM)Therapeutic Indication
Niraparib (MK-4827) PARP-13.84Ovarian, Fallopian Tube, Peritoneal Cancer
Niraparib (MK-4827) PARP-22.14Ovarian, Fallopian Tube, Peritoneal Cancer

Note: IC₅₀ refers to enzymatic inhibition; EC₅₀ refers to inhibition of PARP activity in a whole-cell assay.[15][16]

Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties.[2] Commercially available drugs like Bendazac and Benzydamine are used to treat inflammatory conditions.[4][17]

Mechanism of Action: The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation.[18][19] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibit free radical scavenging activity.[18][19][20]

The following diagram shows a generalized workflow for assessing the anti-inflammatory potential of indazole compounds.

AntiInflammatory_Workflow cluster_invitro Cellular & Enzymatic Level start Synthesized Indazole Compound invitro In Vitro Assays start->invitro invivo In Vivo Model (e.g., Carrageenan Paw Edema) start->invivo cox COX-2 Inhibition Assay cytokine Cytokine Release Assay (LPS-stimulated macrophages) ros Radical Scavenging (DPPH, NO Assay) data_analysis Data Analysis (IC50, % Inhibition) invivo->data_analysis cox->data_analysis cytokine->data_analysis ros->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

Workflow for evaluating the anti-inflammatory activity of indazoles.

Quantitative Data: Anti-inflammatory Activity of Indazoles

CompoundAssayResult
Indazole COX-2 InhibitionIC₅₀ = 5.10 µM
5-Aminoindazole TNF-α InhibitionSignificant inhibition at 250 µM
6-Nitroindazole Carrageenan Paw Edema (100mg/kg)~79% inhibition
Indazole Carrageenan Paw Edema (100mg/kg)~70% inhibition

Source: Data from in vitro and in vivo studies.[18][20]

Neuroprotective Potential

More recently, the indazole scaffold has been explored for its therapeutic potential in treating complex neurological disorders, including Parkinson's and Alzheimer's disease.[3][21][22]

Mechanism of Action: The neuroprotective effects of indazole derivatives are diverse. They have been shown to act as:

  • Enzyme Inhibitors: Targeting enzymes like Monoamine Oxidase (MAO), which is involved in neurotransmitter metabolism, and kinases like LRRK2 and GSK-3, which are implicated in the pathology of neurodegenerative diseases.[21][22]

  • Sodium Channel Modulators: Certain indazole compounds can block voltage-dependent sodium channels, which may offer protection against excitotoxicity, a common neuronal death pathway.[23]

This diagram illustrates the relationship between indazole compounds and key enzymatic targets in neurodegeneration.

Neuro_Targets cluster_targets Enzymatic Targets in Neurodegeneration cluster_diseases Associated Pathologies Indazole Indazole Scaffold MAO Monoamine Oxidase (MAO) Indazole->MAO Inhibits LRRK2 Leucine-Rich Repeat Kinase 2 (LRRK2) Indazole->LRRK2 Inhibits GSK3 Glycogen Synthase Kinase 3 (GSK-3) Indazole->GSK3 Inhibits PD Parkinson's Disease MAO->PD LRRK2->PD AD Alzheimer's Disease GSK3->AD Mood Mood Disorders GSK3->Mood

Indazole derivatives inhibit key targets in neurological disorders.

Key Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of indazole derivatives.

General Procedure for In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the IC₅₀ value of an indazole compound against a target protein kinase (e.g., VEGFR, Aurora).

  • Reaction Mixture Preparation: In a 96-well plate, a reaction buffer containing the purified kinase enzyme, a specific peptide substrate, and the indazole test compound at various concentrations is prepared.

  • Initiation: The kinase reaction is initiated by adding a solution containing ATP and MgCl₂. The final ATP concentration is typically set near its Km value for the specific kinase.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is stopped by adding a solution that chelates Mg²⁺ (e.g., EDTA). The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured; lower ATP levels correspond to higher kinase activity.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated using a non-linear regression curve fit.

General Procedure for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[18][19]

This widely used animal model assesses the acute anti-inflammatory activity of a test compound.

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment. Animals are fasted overnight before the test.

  • Compound Administration: The indazole test compound or a reference drug (e.g., Diclofenac) is administered orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 60 minutes post-drug administration), a 0.1 mL injection of 1% carrageenan solution in saline is made into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

General Synthetic Workflow for Indazole Derivatives

Many methods exist for synthesizing the indazole core.[4] The following workflow illustrates a common approach involving intramolecular N-N bond formation.

Synthesis_Workflow start Substituted o-Aminobenzonitrile step1 Reaction with Organometallic Reagent (e.g., Grignard) start->step1 intermediate Ketimine Intermediate step1->intermediate step2 Oxidative Cyclization (e.g., Cu(OAc)2, O2) intermediate->step2 product Substituted 1H-Indazole Core step2->product step3 Further Functionalization (e.g., Suzuki Coupling, Amide Coupling) product->step3 final_product Bioactive Indazole Derivative step3->final_product

A generalized synthetic route to bioactive indazole derivatives.

Conclusion

The indazole scaffold is a remarkably versatile and pharmacologically significant core structure in drug discovery. Its prevalence in approved drugs and clinical candidates, particularly in oncology, highlights its success.[2][24] The ability to readily functionalize the indazole ring system allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Future research will undoubtedly continue to expand the therapeutic applications of indazole-based compounds, leveraging this privileged scaffold to address unmet needs in cancer, inflammation, neurodegeneration, and beyond.[2]

References

Methodological & Application

Synthesis Protocol for 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust three-step synthetic route commencing from readily available starting materials.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The strategic introduction of substituents on the indazole ring system allows for the fine-tuning of their biological activity. This compound is a key intermediate for the synthesis of a variety of therapeutic candidates. This protocol details a reliable and reproducible method for its preparation.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence:

  • Step 1: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin.

  • Step 2: Esterification of 1H-Indazole-3-carboxylic acid to Ethyl 1H-indazole-3-carboxylate.

  • Step 3: N-Isopropylation of Ethyl 1H-indazole-3-carboxylate followed by Hydrolysis to yield the final product.

SynthesisWorkflow Isatin Isatin IndazoleAcid 1H-Indazole-3-carboxylic acid Isatin->IndazoleAcid 1. NaOH, NaNO₂ 2. SnCl₂·2H₂O, HCl IndazoleEster Ethyl 1H-indazole-3-carboxylate IndazoleAcid->IndazoleEster EtOH, H₂SO₄ (cat.) IsopropylEster Ethyl 1-isopropyl-1H- indazole-3-carboxylate IndazoleEster->IsopropylEster 1. NaH, THF 2. 2-Bromopropane FinalProduct 1-Isopropyl-1H-indazole- 3-carboxylic acid IsopropylEster->FinalProduct 1. NaOH 2. H₃O⁺

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid

This procedure is adapted from established methods for the synthesis of the indazole core from isatin.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Isatin147.1310.0 g67.9 mmol
Sodium Hydroxide40.002.85 g71.3 mmol
Sodium Nitrite69.004.69 g67.9 mmol
Tin(II) Chloride dihydrate225.6338.3 g169.8 mmol
Concentrated HCl37%~60 mL-
Water18.02As needed-

Procedure:

  • In a 250 mL flask, dissolve Isatin in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until all the isatin has dissolved.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the reaction mixture, maintaining the temperature below 5 °C.

  • In a separate larger flask (1 L), prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution from step 3 to the vigorously stirred tin(II) chloride solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 1H-Indazole-3-carboxylic acid as a yellow solid.

Expected Yield: ~95-99%

Step 2: Synthesis of Ethyl 1H-indazole-3-carboxylate

This step involves the Fischer esterification of the carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-Indazole-3-carboxylic acid162.1510.0 g61.7 mmol
Ethanol (absolute)46.07150 mL-
Concentrated Sulfuric Acid98.081.5 mL-
Sodium Bicarbonate84.01As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Suspend 1H-Indazole-3-carboxylic acid in absolute ethanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield Ethyl 1H-indazole-3-carboxylate as a solid. The product can be further purified by recrystallization from ethanol/water.

Expected Yield: ~85-90%

Step 3: Synthesis of this compound

This final step involves the selective N-isopropylation of the indazole ester followed by hydrolysis. The use of sodium hydride in THF promotes selective alkylation at the N1 position.[2][3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1H-indazole-3-carboxylate190.205.0 g26.3 mmol
Sodium Hydride (60% in mineral oil)24.00 (as NaH)1.26 g31.5 mmol
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
2-Bromopropane122.993.88 g (2.8 mL)31.5 mmol
Sodium Hydroxide40.002.1 g52.6 mmol
Ethanol46.0750 mL-
Water18.0250 mL-
Hydrochloric Acid (1 M)-As needed-
Ethyl Acetate88.11As needed-

Procedure:

Part A: N-Isopropylation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-indazole-3-carboxylate.

  • Add anhydrous THF and stir to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add 2-bromopropane dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Ethyl 1-isopropyl-1H-indazole-3-carboxylate.

Part B: Hydrolysis

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add sodium hydroxide and heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Expected Overall Yield for Step 3: ~70-80%

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Appearance White to off-white solid
Purity (by HPLC) >98%

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired and compared with literature values for confirmation.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.

  • Concentrated acids and bases are corrosive. Handle them in a fume hood.

  • Organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.

References

Application Notes and Protocols for the Synthesis of 1-Isopropyl-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-indazole-3-carboxylic acid and its derivatives are an important class of compounds in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in a variety of therapeutic agents.[1] The derivatization of the 3-carboxylic acid moiety allows for the exploration of structure-activity relationships, leading to the development of new drug candidates with a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] This document provides detailed experimental procedures for the synthesis of the core intermediate, this compound, and its subsequent conversion into amide and ester derivatives.

General Synthetic Workflow

The overall strategy for producing a library of this compound derivatives involves a two-step process. First, the commercially available 1H-indazole-3-carboxylic acid is esterified, followed by a regioselective N-isopropylation at the N1 position. Subsequent hydrolysis of the ester yields the key this compound intermediate. This intermediate is then coupled with various amines or alcohols to generate the final amide or ester derivatives.

G A 1H-Indazole-3-carboxylic Acid B Esterification (e.g., MeOH, H₂SO₄) A->B C Methyl 1H-indazole-3-carboxylate B->C D N1-Isopropylation (e.g., 2-bromopropane, NaH, THF) C->D E Methyl 1-isopropyl-1H-indazole-3-carboxylate D->E F Hydrolysis (e.g., LiOH, THF/H₂O) E->F G This compound F->G H Amide Coupling (Amine, Coupling Agent) G->H I Esterification (Alcohol, Acid Catalyst) G->I J Amide Derivatives H->J K Ester Derivatives I->K G A Dissolve this compound in anhydrous DMF B Add amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) A->B C Add HATU (1.0-1.1 eq) B->C D Stir at room temperature for 2-6 hours C->D E Reaction monitoring (TLC or LC-MS) D->E F Work-up: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, brine E->F G Dry and concentrate F->G H Purification (Column Chromatography or Recrystallization) G->H I Final Amide Derivative H->I

References

Application of 1-Isopropyl-1H-indazole-3-carboxylic Acid and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The compound 1-Isopropyl-1H-indazole-3-carboxylic acid belongs to the broader class of indazole derivatives, which are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] While specific research on the 1-isopropyl derivative is limited, extensive studies on related 1H-indazole-3-carboxylic acid and 1H-indazole-3-carboxamide derivatives provide a strong basis for its potential applications in oncology research. These compounds are particularly noted for their role as kinase inhibitors, a major focus in the development of targeted cancer therapies.[2]

Mechanism of Action

The primary mechanism of action for many anti-cancer indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1]

  • p21-activated kinase 1 (PAK1) Inhibition: A significant number of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1.[4][5][6] Aberrant activation of PAK1 is associated with tumor progression, metastasis, and resistance to therapy in various cancers, including breast, lung, and colon cancer.[4][5][6] Inhibition of PAK1 by these compounds can disrupt downstream signaling pathways that control cell proliferation, survival, migration, and invasion.[1]

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Certain 1H-indazole-3-carboxamide derivatives have also been developed as inhibitors of GSK-3.[1][2] GSK-3 is implicated in the pathophysiology of several diseases, including cancer, where it can act as a tumor suppressor or promoter depending on the context.[2]

  • Induction of Apoptosis: Some indazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 2f, an indazole derivative, was found to promote apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[7]

  • Inhibition of Migration and Invasion: By targeting kinases like PAK1, 1H-indazole-3-carboxamide derivatives can suppress cancer cell migration and invasion.[4][6] This is often achieved by downregulating key transcription factors involved in the epithelial-mesenchymal transition (EMT), such as Snail.[6] Additionally, some derivatives can decrease the expression of matrix metalloproteinase-9 (MMP9), an enzyme crucial for the degradation of the extracellular matrix during invasion.[7]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1.

Compound IDPAK1 IC50 (nM)Reference
87b159[5]
87c52[5]
87d16[5]
30l9.8[4][5]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.

Experimental Protocols

1. General Synthesis of 1H-indazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from 1H-indazole-3-carboxylic acid.[1][5]

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted amine (R-NH2)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanol

  • Chloroform

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).[1][5]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[1]

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into ice water.[1]

  • Extract the product with 10% methanol in chloroform (2 x 30 mL).[1]

  • Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.[1]

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[1]

2. In vitro PAK1 Kinase Assay

This protocol is for determining the inhibitory potency (IC50) of the synthesized compounds against PAK1.[5]

Materials:

  • 1H-indazole-3-carboxamide compounds

  • PAK1 enzyme

  • Kinase buffer

  • Substrate/ATP mixture

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the 1H-indazole-3-carboxamide compounds in kinase buffer.[5]

  • In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).[5]

  • Add 2 µL of the PAK1 enzyme solution.[5]

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.[5]

  • Incubate the plate at room temperature for 60 minutes.[5]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]

  • Incubate at room temperature for 40 minutes.[5]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[5]

  • Incubate at room temperature for 30 minutes.[5]

  • Measure luminescence using a plate reader to determine the extent of kinase inhibition.

3. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PAK1 inhibitors on the migratory capacity of cancer cells.[5]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 1H-indazole-3-carboxamide test compounds

  • 6-well plates

  • Pipette tips (p200 or p1000)

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.[5]

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[5]

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free medium containing the test compound at various concentrations (include a vehicle control).[5]

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 24, 48 hours).[5]

  • Measure the width of the scratch at different points for each condition and time point.[5]

  • Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.[5]

4. Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the expression and phosphorylation status of proteins in the PAK1 signaling pathway.[5][6]

Materials:

  • Cancer cell line of interest

  • 1H-indazole-3-carboxamide test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PAK1, anti-p-PAK1, anti-Snail, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the 1H-indazole-3-carboxamide inhibitor for the desired time and at various concentrations.[5]

  • Lyse the cells in RIPA buffer and quantify the protein concentration.[5][6]

  • Separate equal amounts of protein lysates by SDS-PAGE.[5][6]

  • Transfer the separated proteins to a membrane.[5][6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary antibody overnight at 4°C.[5]

  • Wash the membrane with TBST.[5]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again with TBST.[5]

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[5]

Visualizations

PAK1_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras PAK1 PAK1 Ras->PAK1 Migration_Invasion Cell Migration & Invasion PAK1->Migration_Invasion Proliferation_Survival Cell Proliferation & Survival PAK1->Proliferation_Survival Snail Snail PAK1->Snail Indazole_Derivative 1-Isopropyl-1H-indazole- 3-carboxylic acid derivative Indazole_Derivative->PAK1 Snail->Migration_Invasion

Caption: PAK1 signaling pathway and its inhibition.

Experimental_Workflow Synthesis Synthesis of 1H-indazole-3-carboxamide Derivatives In_Vitro_Kinase_Assay In vitro Kinase Assay (e.g., PAK1) Synthesis->In_Vitro_Kinase_Assay Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) In_Vitro_Kinase_Assay->Cell_Based_Assays Migration_Invasion_Assay Migration & Invasion Assays (Wound Healing) Cell_Based_Assays->Migration_Invasion_Assay Western_Blot Western Blotting (Signaling Pathway Analysis) Migration_Invasion_Assay->Western_Blot In_Vivo_Studies In vivo Studies (Animal Models) Western_Blot->In_Vivo_Studies

Caption: Experimental workflow for biological evaluation.

References

The Versatile Building Block: 1-Isopropyl-1H-indazole-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Medicinal Chemistry and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 1-Isopropyl-1H-indazole-3-carboxylic acid stands out as a versatile building block for the synthesis of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a particular focus on the development of serotonin 5-HT4 receptor modulators.

Introduction to this compound

This compound is a heterocyclic compound featuring an indazole core N-substituted with an isopropyl group and bearing a carboxylic acid at the 3-position. This specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited to achieve high target affinity and selectivity. The carboxylic acid moiety serves as a convenient handle for further chemical modifications, allowing for the creation of diverse libraries of compounds, particularly amides, which are prevalent in many drug candidates.[1]

The indazole nucleus itself is a bioisostere of indole and is known to interact with a variety of biological targets. Derivatives of 1H-indazole-3-carboxylic acid have been investigated for their potential as anti-inflammatory, anti-cancer, and antiviral agents.[2] Notably, the related 1-methyl-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea.[2] This highlights the potential of N-alkylated indazole-3-carboxylic acids in modulating serotonin receptors.

Key Application: Development of 5-HT4 Receptor Agonists

A significant application of the this compound scaffold is in the development of selective serotonin 4 (5-HT4) receptor agonists. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is a key regulator of gastrointestinal motility.[3][4] Agonists of this receptor have shown therapeutic potential in treating disorders such as gastroparesis and chronic constipation.[4][5]

The development of selective 5-HT4 receptor agonists has been a challenge, with early compounds exhibiting off-target effects, particularly on other serotonin receptors or the hERG potassium channel, leading to cardiovascular side effects.[3][4] The structural rigidity and specific substitution pattern of derivatives from this compound can contribute to improved selectivity and a better safety profile.

Quantitative Data: Affinity and Potency of 5-HT4 Receptor Ligands

To provide context for the potential of this compound derivatives, the following table summarizes the binding affinities and functional potencies of known 5-HT4 receptor agonists. While not direct derivatives of the title compound, they serve as a benchmark for drug discovery projects.

CompoundTargetAssay TypepKiEC50 / IC50Reference
YH12852Human 5-HT4(a) ReceptorRadioligand Binding10.3-[6]
TegaserodHuman 5-HT4(a) ReceptorRadioligand Binding8.5-[6]
PrucaloprideHuman 5-HT4(a) ReceptorRadioligand Binding7.8-[6]
YH12852Human 5-HT4(a) ReceptorcAMP Accumulation-1.1 nM (pEC50 = 8.9)[6]
TegaserodHuman 5-HT4(c) ReceptorRadioligand Binding-pKi = 8.4[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step procedure for the synthesis of the title compound, involving N-alkylation of a suitable indazole precursor followed by carboxylation.

Step 1: N-Isopropylation of Ethyl 1H-indazole-3-carboxylate

  • To a solution of ethyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-isopropyl-1H-indazole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 1-isopropyl-1H-indazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Amide Coupling of this compound

This protocol outlines a general procedure for the synthesis of a library of amide derivatives from the title compound using a standard coupling reagent.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and then with a non-polar solvent like diethyl ether.

  • Dry the solid under vacuum. If necessary, purify further by column chromatography or recrystallization.[8]

Visualizations

Experimental Workflow: Synthesis of 1-Isopropyl-1H-indazole-3-carboxamide Library

G cluster_0 Synthesis of Building Block cluster_1 Amide Library Synthesis Indazole Precursor Indazole Precursor N-Isopropylation N-Isopropylation Indazole Precursor->N-Isopropylation 2-Bromopropane, NaH, DMF Hydrolysis Hydrolysis N-Isopropylation->Hydrolysis LiOH, THF/H2O This compound This compound Hydrolysis->this compound Purification Amide Coupling Amide Coupling This compound->Amide Coupling Amine Library, EDC, HOBt, DIPEA Purification Purification Amide Coupling->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS Biological Screening Biological Screening Characterization->Biological Screening G 5-HT4 Agonist 5-HT4 Agonist 5-HT4 Receptor 5-HT4 Receptor 5-HT4 Agonist->5-HT4 Receptor Binds to Gαs Gαs 5-HT4 Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-Isopropyl-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability requirements and method validation parameters, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] This application note describes a stability-indicating RP-HPLC method developed and validated for the routine analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Solvents and Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 99.5%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min, 30% B; 5-15 min, 30-80% B; 15-20 min, 80% B; 20.1-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The specificity of the method was evaluated by forced degradation studies to ensure the separation of the main peak from any degradation products. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the degradation products were well-resolved from the main analyte peak, demonstrating the stability-indicating nature of the method.

Linearity

The linearity of the method was determined by analyzing a series of solutions of this compound at concentrations ranging from 0.005 to 0.75 mg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 0.005 - 0.75 mg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 25483x + 12.3
Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.

Spiked LevelAmount Added (mg/mL)Amount Recovered (mg/mL)Recovery (%)% RSD
80%0.400.39899.50.4
100%0.500.502100.40.2
120%0.600.59799.50.3
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the standard solution were performed.

Parameter% RSD of Peak Area% RSD of Retention Time
Repeatability (n=6) 0.3%0.1%
Intermediate Precision (n=6) 0.5%0.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.0015 mg/mL
LOQ 0.005 mg/mL

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are checked by injecting the standard solution six times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Protocol Workflow

HPLC_Purity_Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_legend Legend prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Samples prep_sample->inject_samples system_equilibration->system_suitability system_suitability->inject_samples If Pass integrate_peaks Integrate Peaks inject_samples->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report l1 Preparation Steps l2 HPLC Analysis Steps l3 Data Processing Steps

Caption: Workflow for the HPLC purity analysis of this compound.

Signaling Pathway Diagram

While a signaling pathway is not directly applicable to an analytical chemistry method, a logical relationship diagram illustrating the method's validation components can be provided.

Method_Validation_Relationship cluster_attributes Core Attributes cluster_limits Sensitivity cluster_performance System Performance method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision system_suitability System Suitability method->system_suitability lod LOD linearity->lod loq LOQ linearity->loq

Caption: Logical relationship of the HPLC method validation components.

Conclusion

The developed RP-HPLC method is simple, precise, accurate, and specific for the purity determination of this compound. The method is stability-indicating and can be used for routine quality control analysis of the bulk drug and for monitoring its stability. The validation results demonstrate that the method is suitable for its intended purpose.

References

Application Notes and Protocols: Leveraging 1-Isopropyl-1H-indazole-3-carboxylic Acid as a Key Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic scaffolds, the indazole core has emerged as a privileged structure, demonstrating significant potential in the development of potent kinase inhibitors.[1][2] Specifically, 1-Isopropyl-1H-indazole-3-carboxylic acid serves as a versatile intermediate, providing a robust platform for the synthesis of a diverse range of kinase inhibitors targeting critical cellular signaling pathways.

These application notes provide a comprehensive overview of the utilization of this compound in the synthesis of kinase inhibitors. Detailed experimental protocols for the synthesis of derivatives and subsequent biological evaluation are presented to guide researchers in their drug discovery efforts.

The this compound Scaffold

The this compound molecule features a bicyclic indazole core, which is known to interact with the ATP-binding pocket of various kinases. The isopropyl group at the N1 position can provide advantageous steric and hydrophobic interactions within the kinase domain, potentially enhancing potency and selectivity. The carboxylic acid moiety at the 3-position serves as a crucial synthetic handle for the introduction of diverse chemical functionalities, primarily through the formation of amide or ester linkages. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Target Kinases and Therapeutic Potential

Derivatives of the 1H-indazole-3-carboxylic acid scaffold have been shown to potently inhibit several key kinases implicated in pathological signaling. These include:

  • p21-activated kinase 1 (PAK1): A critical regulator of cytoskeletal dynamics, cell proliferation, and survival.[3] Aberrant PAK1 signaling is linked to cancer progression, making it a prime therapeutic target.[3][4]

  • Glycogen Synthase Kinase-3 (GSK-3): A serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis.[1][5] Its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.[5]

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition is a validated strategy in cancer therapy.[6]

The inhibition of these kinases by this compound derivatives can disrupt downstream signaling pathways, ultimately leading to therapeutic effects such as the induction of apoptosis in cancer cells.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against p21-activated kinase 1 (PAK1). While not all of these examples contain the N1-isopropyl group, they demonstrate the potential of the core scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
87bPAK1159[3]
87cPAK152[3]
87dPAK116[3]
30lPAK19.8[3][4]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's enzymatic activity. Lower values indicate higher potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of kinase inhibitor candidates from this compound and their subsequent biological evaluation.

Protocol 1: Synthesis of 1-Isopropyl-1H-indazole-3-carboxamide Derivatives

This protocol describes a general and robust method for the synthesis of a library of amide derivatives from this compound.

Materials:

  • This compound

  • Substituted amine (R-NH2)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • 10% Methanol in Chloroform

  • 10% Sodium Bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with 10% methanol in chloroform.

  • Combine the organic layers and wash sequentially with 10% NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-Isopropyl-1H-indazole-3-carboxamide derivative.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to determine the inhibitory potency (IC50) of the synthesized compounds against a target kinase.

Materials:

  • Synthesized 1-Isopropyl-1H-indazole-3-carboxamide derivatives

  • Target kinase (e.g., PAK1)

  • Kinase buffer

  • Substrate/ATP mixture

  • ADP-Glo™ Reagent

  • Kinase-Glo® Reagent

  • 384-well plates

  • DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).

  • Add 2 µL of the kinase enzyme solution.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase-Glo® Reagent to convert the generated ADP to ATP and measure the light output.

  • Incubate at room temperature for 10 minutes.

  • Measure the luminescence using a plate reader. The IC50 values are then calculated from the dose-response curves.[3]

Protocol 3: Western Blotting for Pathway Analysis

This protocol is used to confirm the inhibition of downstream signaling pathways by analyzing the phosphorylation status of target proteins.

Materials:

  • Cancer cell line relevant to the target kinase

  • Synthesized 1-Isopropyl-1H-indazole-3-carboxamide inhibitor

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the selected cancer cells with the synthesized inhibitor at various concentrations for a desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1 and anti-total-PAK1) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system. A reduction in the phosphorylated protein signal relative to the total protein indicates successful target engagement in a cellular context.[3]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G General Workflow for Kinase Inhibitor Development A This compound B Amide Coupling (Protocol 1) A->B C Library of Amide Derivatives B->C D In Vitro Kinase Assay (Protocol 2) C->D F Cell-Based Assays C->F E IC50 Determination D->E H Lead Compound E->H G Western Blotting (Protocol 3) F->G G->H

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

G Simplified Kinase Signaling Pathway Inhibition cluster_0 Simplified Kinase Signaling Pathway Inhibition A Upstream Signal B Target Kinase (e.g., PAK1, GSK-3) A->B C Downstream Effector B->C D Cellular Response (Proliferation, Survival) C->D Inhibitor 1-Isopropyl-1H-indazole-3- carboxamide Derivative Inhibitor->B

Caption: Inhibition of a kinase signaling pathway.

By following these protocols and leveraging the unique properties of the this compound scaffold, researchers can efficiently synthesize and evaluate novel kinase inhibitors with significant therapeutic potential.

References

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory scale-up synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. The synthesis is presented as a robust two-step process commencing with the formation of 1H-indazole-3-carboxylic acid from isatin, followed by a regioselective N-isopropylation. This protocol is designed to be scalable and reproducible for laboratory settings.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of compounds targeting a range of biological pathways. The indazole scaffold is a privileged structure, and its derivatives have shown promise in various therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The following protocol outlines a reliable method for its preparation on a laboratory scale.

Overall Reaction Scheme

Overall Reaction Scheme Isatin Isatin IndazoleAcid 1H-Indazole-3-carboxylic acid Isatin->IndazoleAcid Step 1: Indazole Formation IsopropylIndazoleAcid This compound IndazoleAcid->IsopropylIndazoleAcid Step 2: N-Isopropylation

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin

This procedure is adapted from classical methods for the synthesis of the indazole core from isatin, which involves ring-opening, diazotization, and cyclization.[1][2]

Materials:

  • Isatin

  • Sodium hydroxide (NaOH)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ethanol

Equipment:

  • Large three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Ring Opening of Isatin:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve sodium hydroxide (see Table 1 for quantities) in deionized water.

    • Cool the solution to 10-15 °C in an ice bath.

    • Slowly add isatin in portions to the stirred NaOH solution, maintaining the temperature below 20 °C.

    • Stir the resulting dark red solution for 1 hour at room temperature.

  • Diazotization:

    • Cool the reaction mixture to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite in deionized water.

    • Slowly add the sodium nitrite solution to the reaction mixture via a dropping funnel, keeping the temperature below 5 °C.

    • In another vessel, prepare a solution of concentrated hydrochloric acid.

    • Slowly add the cold acid to the reaction mixture, ensuring the temperature does not exceed 5 °C. The color of the solution will change from red to yellow.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Reductive Cyclization:

    • Prepare a solution of sodium sulfite in deionized water.

    • Slowly add the sodium sulfite solution to the diazonium salt solution, maintaining the temperature below 10 °C. This step should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3. A precipitate will form.

    • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 1H-indazole-3-carboxylic acid.

    • Dry the product in a vacuum oven at 50-60 °C.

Table 1: Reagent Quantities for the Synthesis of 1H-Indazole-3-carboxylic acid

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Isatin147.131000.68
Sodium hydroxide40.0032.60.815
Sodium nitrite69.0051.50.746
Hydrochloric acid (conc.)36.46~150 mL~1.75
Sodium sulfite126.04103.40.82
Step 2: Synthesis of this compound

This step involves the esterification of the carboxylic acid, followed by N-isopropylation and subsequent hydrolysis of the ester. This multi-step approach ensures high regioselectivity for the N-1 position.

Step 2 Workflow IndazoleAcid 1H-Indazole-3-carboxylic acid MethylEster Methyl 1H-indazole-3-carboxylate IndazoleAcid->MethylEster Esterification IsopropylEster Methyl 1-isopropyl-1H-indazole-3-carboxylate MethylEster->IsopropylEster N-Isopropylation FinalProduct This compound IsopropylEster->FinalProduct Hydrolysis

Caption: Workflow for the synthesis of this compound.

2.1: Esterification to Methyl 1H-indazole-3-carboxylate

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-Indazole-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.[3]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add saturated sodium bicarbonate solution to the residue to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude methyl 1H-indazole-3-carboxylate, which can be used in the next step without further purification.

2.2: N-Isopropylation of Methyl 1H-indazole-3-carboxylate

This protocol is based on studies demonstrating high N-1 regioselectivity using sodium hydride in THF.[4][5][6]

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromopropane (Isopropyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of methyl 1H-indazole-3-carboxylate in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-bromopropane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

2.3: Hydrolysis to this compound

Materials:

  • Methyl 1-isopropyl-1H-indazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the methyl 1-isopropyl-1H-indazole-3-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Table 2: Summary of Quantitative Data for the Synthesis of this compound

StepStarting MaterialReagentsSolventTypical Yield (%)Purity (%) (by HPLC)
1. Indazole FormationIsatinNaOH, NaNO₂, HCl, Na₂SO₃Water60-70>98
2.1 Esterification1H-Indazole-3-carboxylic acidMethanol, H₂SO₄Methanol>95>95
2.2 N-IsopropylationMethyl 1H-indazole-3-carboxylateNaH, 2-BromopropaneTHF80-90>95
2.3 HydrolysisMethyl 1-isopropyl-1H-indazole-3-carboxylateLiOH or NaOHTHF/Water>95>99
Overall Isatin 45-60 >99

Conclusion

The provided protocol offers a detailed and scalable method for the laboratory synthesis of this compound. By following these procedures, researchers can reliably produce this key intermediate for further use in drug discovery and development programs. Careful control of reaction conditions, particularly during the N-isopropylation step, is crucial for achieving high yields and regioselectivity.

References

Application Notes & Protocol: In Vitro Evaluation of 1-Isopropyl-1H-indazole-3-carboxylic Acid for Anti-proliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Several FDA-approved anti-cancer drugs, such as kinase inhibitors, feature the indazole scaffold.[4][5] This document provides a detailed protocol for an in vitro assay to evaluate the anti-proliferative and cytotoxic potential of a specific indazole derivative, 1-Isopropyl-1H-indazole-3-carboxylic acid, against a human cancer cell line.

The foundational assay described here is the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.[6][7] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

1. Materials and Reagents

  • Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)

  • Test Compound: this compound

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Microplate reader (capable of reading absorbance at 570 nm)

    • Inverted microscope

2. Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_seeding Phase 2: Cell Seeding cluster_treatment Phase 3: Compound Treatment cluster_assay Phase 4: MTT Assay A Prepare stock solution of this compound in DMSO F Prepare serial dilutions of the test compound in culture medium A->F B Culture HCT116 cells to ~80% confluency C Trypsinize and count cells B->C D Seed 5,000 cells/well into a 96-well plate C->D E Incubate for 24 hours (37°C, 5% CO2) D->E G Add diluted compound to wells (final concentrations: 0.1 to 100 µM) E->G F->G H Incubate for 48 hours G->H I Add 20 µL of MTT solution (5 mg/mL) to each well H->I J Incubate for 4 hours I->J K Aspirate medium and add 150 µL DMSO to dissolve formazan J->K L Read absorbance at 570 nm K->L

Caption: Workflow for the MTT-based cell viability assay.

3. Step-by-Step Procedure

  • Cell Culture: Maintain HCT116 cells in McCoy's 5A medium in a humidified incubator. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Wash the cultured cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for 'vehicle control' (cells + medium with 0.5% DMSO) and 'blank' (medium only).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Add 100 µL of medium containing 0.5% DMSO to the vehicle control wells.

    • Incubate the plate for an additional 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use the 'blank' wells to zero the reader.

4. Data Analysis and Presentation

  • Calculate Percent Viability: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Value: Plot the Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation Table

Concentration (µM)Mean Absorbance (570 nm) ± SDPercent Viability (%)
Vehicle Control (0) 1.25 ± 0.08100
0.1 1.18 ± 0.0694.4
1 1.05 ± 0.0584.0
10 0.65 ± 0.0452.0
50 0.21 ± 0.0316.8
100 0.09 ± 0.027.2

Potential Signaling Pathway Involvement

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and apoptosis.[5][8] A common target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Inhibition by Indazole Derivative PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Apoptosis Apoptosis Bcl2->Apoptosis

References

Application Notes and Protocols for the Synthesis of 1-Isopropyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 1-Isopropyl-1H-indazole-3-carboxamide, a significant structural motif in medicinal chemistry. The protocols outlined below are based on established synthetic routes, including the preparation of the core 1H-indazole-3-carboxylic acid scaffold, followed by amidation and regioselective N-alkylation.

Introduction

The 1H-indazole-3-carboxamide scaffold is a key component in numerous therapeutic agents due to its diverse biological activities, which include anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The functionalization of the indazole ring, particularly at the N1 position, is a common strategy in drug discovery to modulate potency and pharmacokinetic properties. This guide presents two primary synthetic pathways for the preparation of 1-Isopropyl-1H-indazole-3-carboxamide.

Synthetic Pathways

Two principal synthetic routes are detailed below. Pathway A involves the initial formation of the amide followed by N-isopropylation. Pathway B describes the N-isopropylation of the indazole-3-carboxylic acid intermediate prior to the final amidation step.

Pathway A: Amidation Followed by N-Isopropylation

This pathway first constructs the 1H-indazole-3-carboxamide core, which is subsequently alkylated with an isopropyl group at the N1 position.

Pathway_A Indazole Indazole SEM_Indazole 1-SEM-1H-indazole Indazole->SEM_Indazole SEM-Cl Carboxylic_Acid 1H-Indazole-3-carboxylic acid SEM_Indazole->Carboxylic_Acid 1. n-BuLi, CO₂ 2. TBAF Carboxamide 1H-Indazole-3-carboxamide Carboxylic_Acid->Carboxamide Amine, EDC, HOBT Final_Product 1-Isopropyl-1H-indazole- 3-carboxamide Carboxamide->Final_Product Isopropyl bromide, NaH

Caption: General workflow for Pathway A.

Pathway B: N-Isopropylation of Intermediate Followed by Amidation

In this alternative route, the 1H-indazole-3-carboxylic acid intermediate is first N-isopropylated, and the resulting product is then subjected to amidation.

Pathway_B Carboxylic_Acid 1H-Indazole-3-carboxylic acid Isopropyl_Acid 1-Isopropyl-1H-indazole- 3-carboxylic acid Carboxylic_Acid->Isopropyl_Acid Isopropyl bromide, NaH Final_Product 1-Isopropyl-1H-indazole- 3-carboxamide Isopropyl_Acid->Final_Product Amine, EDC, HOBT

Caption: General workflow for Pathway B.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of 1-Isopropyl-1H-indazole-3-carboxamide.

StepReactantsSolventBase/ReagentTemp.TimeYieldReference
Carboxylation 1-SEM-1H-indazole, n-BuLi, CO₂THF--40°C1.5 h58%
Deprotection 1-SEM-1H-indazole-3-carboxylic acid, TBAFTHF/DMF-80°C4 h98%
Amidation 1H-Indazole-3-carboxylic acid, AmineDMFEDC·HCl, HOBT, TEART4-6 h75-85%
N1-Alkylation 1H-Indazole-3-carboxamide, Alkyl bromideTHFNaHRT16-24 h>99% (N1)[3][4]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid

This protocol details the synthesis of the key carboxylic acid intermediate starting from indazole.

Step 1a: Protection of Indazole

  • To a solution of indazole in a suitable solvent, add a base such as sodium hydride.

  • Slowly add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl).

  • Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography.

Step 1b: Carboxylation of SEM-Protected Indazole

  • Dissolve 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole in dry tetrahydrofuran (THF) and cool the solution to -70°C under a nitrogen atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise and stir the resulting solution at -70°C for 30 minutes.

  • Bubble carbon dioxide (CO₂) gas through the solution at -40°C for 90 minutes.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the aqueous layer and then acidify with a citric acid solution to precipitate the SEM-protected acid.

Step 1c: Deprotection to Yield 1H-Indazole-3-carboxylic acid

  • Dissolve the protected acid from the previous step in a mixture of dimethylformamide (DMF) and THF.

  • Treat the solution with tetrabutylammonium fluoride (TBAF) (1 M in THF).

  • Reflux the reaction mixture at 80°C for 4 hours, monitoring by TLC.

  • After evaporation of THF, basify the residue with 10% NaHCO₃ solution and wash with diethyl ether.

  • Acidify the aqueous layer with a citric acid solution to precipitate the final product.

  • Filter the solid, wash with water, and dry to afford 1H-indazole-3-carboxylic acid with a yield of approximately 98%.

Protocol 2: Synthesis of 1H-Indazole-3-carboxamide (General Amidation)

This protocol describes the coupling of 1H-indazole-3-carboxylic acid with a primary or secondary amine.

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with 10% methanol in chloroform.

  • Combine the organic layers, wash with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 1H-indazole-3-carboxamide derivative.

Protocol 3: N1-Isopropylation of 1H-Indazole-3-carboxamide

This protocol details the regioselective N1-alkylation of the indazole ring.

  • Dissolve the 1H-indazole-3-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.[5]

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[5]

  • Re-cool the mixture to 0°C and add isopropyl bromide (1.1 equivalents) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[5]

  • Extract the aqueous layer with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude residue by flash column chromatography to yield the pure 1-Isopropyl-1H-indazole-3-carboxamide.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents, focusing on two promising classes of compounds: benzothiazole sulfonamides and naproxen thiourea derivatives. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to screen and characterize new chemical entities for their anti-inflammatory potential.

Introduction to Anti-inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases, including arthritis, cardiovascular disease, and cancer.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, traditional NSAIDs are associated with gastrointestinal and cardiovascular side effects, driving the search for novel anti-inflammatory agents with improved safety profiles.[1][2]

This document outlines the synthesis of two novel classes of compounds and details the experimental procedures to assess their anti-inflammatory efficacy.

Synthesis of Novel Anti-inflammatory Agents

Synthesis of Benzothiazole Sulfonamide Derivatives

Benzothiazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory properties. The synthesis of benzothiazole sulfonamides involves a multi-step process.

Protocol 1: Synthesis of 2-Amino-6-substituted-benzothiazole

  • To a solution of the appropriately substituted aniline (0.06 mol) and potassium thiocyanate (0.06 mol) in glacial acetic acid (150 ml) pre-cooled to 5°C, add bromine dissolved in glacial acetic acid dropwise with constant stirring, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring for an additional 2 hours at 0-10°C.

  • Filter the resulting residue and dissolve it in hot water.

  • Neutralize the filtrate with a concentrated ammonia solution to a pH of 6.

  • Collect the precipitate by filtration and recrystallize from ethanol to obtain the 2-amino-6-substituted-benzothiazole.[3]

Protocol 2: Synthesis of Benzothiazole Sulfonamides

  • Dissolve the synthesized 2-amino-6-substituted-benzothiazole (0.01 mol) in pyridine.

  • Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (0.01 mol) dropwise while cooling the reaction mixture in an ice bath.

  • After the addition, stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final benzothiazole sulfonamide derivative.

Synthesis of Naproxen Thiourea Derivatives

Modification of the carboxylic acid group of existing NSAIDs like naproxen is a promising strategy to develop new anti-inflammatory agents with potentially reduced ulcerogenic effects.[4]

Protocol 3: Synthesis of Naproxenoyl Chloride

  • To a solution of S-naproxen in a suitable solvent (e.g., dry dichloromethane), add oxalyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain naproxenoyl chloride, which can be used in the next step without further purification.[4]

Protocol 4: Synthesis of Naproxen Thiourea Derivatives

  • Dissolve naproxenoyl chloride in a suitable solvent (e.g., acetone).

  • Add a solution of potassium thiocyanate in the same solvent and stir the mixture.

  • To this mixture, add the desired aromatic amine or amino acid ester.

  • Reflux the reaction mixture for several hours until the reaction is complete.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization to obtain the naproxen thiourea derivative.[4]

In Vitro Evaluation of Anti-inflammatory Activity

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Protocol 5: Fluorometric COX-2 Inhibitor Screening Assay [5][6]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the test compound in COX Assay Buffer to achieve a range of concentrations.

    • Reconstitute the human recombinant COX-2 enzyme and other kit components according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • To the appropriate wells, add 10 µl of the diluted test inhibitor, vehicle control (for 100% activity), or a known COX-2 inhibitor like Celecoxib as a positive control.[5]

    • Add 80 µl of the Reaction Mix (containing COX Assay Buffer and COX Probe) to each well.

    • Initiate the reaction by adding 10 µl of diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[5]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of COX-2 activity).

Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.

Protocol 6: Griess Assay for Nitrite Determination [2][7][8]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2][8]

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[2][8]

  • Griess Reagent Assay:

    • After incubation, collect 100 µl of the cell culture supernatant from each well.

    • Add 100 µl of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample in a new 96-well plate.[2][7]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.

In Vivo Evaluation of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of new compounds.

Protocol 7: Carrageenan-Induced Paw Edema [9][10][11]

  • Animal Handling and Dosing:

    • Use adult male Wistar rats (or a similar strain) weighing 150-200g.

    • Administer the test compounds or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection.[9][11] The control group receives the vehicle.

  • Induction of Edema:

    • Inject 100 µl of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9][11]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of representative novel compounds from the literature.

Table 1: In Vitro Anti-inflammatory Activity of Novel Compounds

Compound IDAssay TypeCell Line/EnzymeTargetIC50 (µM) or % InhibitionReference
Benzothiazole Derivative 17cCOX-2 InhibitionPurified Ovine COX-2COX-272% Inhibition at 2 µM[1]
Benzothiazole Derivative 17iCOX-2 InhibitionPurified Ovine COX-2COX-276% Inhibition at 2 µM[1]
Naproxen Thiourea Derivative 45-LOX Inhibition-5-LOXIC50 = 0.30 µM[2]
Naproxen Thiourea Derivative 7COX-2 Inhibition-COX-2<50% inhibition at 100 µM[2]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound IDAnimal ModelDoseRoute of Administration% Inhibition of Edema (at 3h)Reference
Benzothiazole Derivative 17cRat10 mg/kgi.p.80%[1]
Benzothiazole Derivative 17iRat10 mg/kgi.p.78%[1]
Naproxen Thiourea Derivative 4Rat10 mg/kg-~54% (at 4h)[2]
Naproxen Thiourea Derivative 7Rat10 mg/kg-~54% (at 4h)[2]
Indomethacin (Reference)Rat5 mg/kgi.p.Significant inhibition[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_analysis Data Analysis Synthesis Synthesis of Novel Compounds Purification Purification & Characterization Synthesis->Purification COX2_Assay COX-2 Inhibition Assay Purification->COX2_Assay Test Compounds NO_Assay Nitric Oxide Production (RAW 264.7) Purification->NO_Assay Test Compounds Data IC50 / % Inhibition Calculation COX2_Assay->Data NO_Assay->Data Paw_Edema Carrageenan-Induced Paw Edema Data->Paw_Edema Lead Compounds

Caption: Experimental workflow for synthesis and screening of anti-inflammatory agents.

cox_lox_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase AA->LOX PGs_TXs Prostaglandins & Thromboxanes (Housekeeping) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflam LTs Leukotrienes (Inflammation) LOX->LTs nfkb_pathway Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription NFkB->Genes Binding to DNA

References

Application Notes and Protocols: 1-Isopropyl-1H-indazole-3-carboxylic Acid in Biochemical Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Isopropyl-1H-indazole-3-carboxylic acid and its derivatives in biochemical receptor binding assays. While direct binding data for this compound is not extensively available in public literature, the broader class of 1H-indazole-3-carboxylic acid derivatives has been widely investigated for their interactions with various biological targets.[1][2][3] This document outlines the potential applications, relevant signaling pathways, and detailed protocols for evaluating such compounds.

Derivatives of 1H-indazole-3-carboxylic acid are recognized as privileged scaffolds in medicinal chemistry, forming the basis for numerous compounds with therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][3]

Potential Biological Targets and Applications

The 1H-indazole-3-carboxylic acid scaffold is a versatile backbone for developing inhibitors of several key signaling proteins. Amide derivatives, in particular, have shown significant activity against various protein kinases and G-protein coupled receptors.

  • Protein Kinase Inhibition: Many derivatives of 1H-indazole-3-carboxamide are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] Targets include Glycogen Synthase Kinase-3 (GSK-3) and p21-activated kinase 1 (PAK1).[1] Inhibition of these kinases can disrupt signaling cascades that control cell proliferation and survival, leading to therapeutic effects.[1]

  • Serotonin Receptor Antagonism: Granisetron, an amide derivative of 1-methyl-1H-indazole-3-carboxylic acid, is a selective antagonist of the 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel involved in emesis, and its blockade is effective in preventing nausea and vomiting, particularly in the context of chemotherapy.[1]

  • Nicotinic Acetylcholine Receptor Modulation: N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide has been identified as a partial agonist of the nicotinic α-7 receptor.[4] This receptor is implicated in various neurological and psychiatric disorders, and its modulation is a key area of research for conditions like Alzheimer's disease and schizophrenia.[4]

  • Calcium Channel Blocking: Certain 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides have been characterized as potent blockers of Calcium Release-Activated Calcium (CRAC) channels, which are important for mast cell activation and immune responses.[5]

Quantitative Data on 1H-Indazole-3-Carboxamide Derivatives

The following tables summarize the inhibitory activities of various 1H-indazole-3-carboxamide derivatives against different protein kinase targets, as reported in the scientific literature.[6][7] This data is crucial for establishing structure-activity relationships (SAR).

Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against p21-activated kinase 1 (PAK1)

Compound ID IC50 (nM)[7]
87a 26
87c 52
87d 16
30l 9.8

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.

Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against Glycogen Synthase Kinase 3β (GSK-3β)

Compound pIC50[6]
Hit 1 4.9 - 5.5
Hit 2 4.9 - 5.5
Hit 3 4.9 - 5.5
Hit 4 4.9 - 5.5
Hit 5 4.9 - 5.5
Hit 6 4.9 - 5.5
Hit 7 4.9 - 5.5
Hit 8 4.9 - 5.5

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The eight hit compounds were identified through an in silico screening procedure.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound and its derivatives.

This protocol describes a general method for the synthesis of amide derivatives from a 1-substituted-1H-indazole-3-carboxylic acid.[7]

Materials:

  • This compound

  • Substituted aryl or aliphatic amines

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) in DMF.

  • Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the desired 1-Isopropyl-1H-indazole-3-carboxamide derivative.

cluster_synthesis Synthesis Workflow Start Start Activate_Acid Activate Carboxylic Acid (HOBT, EDC, TEA in DMF) Start->Activate_Acid 1-Isopropyl-1H-indazole- 3-carboxylic acid Add_Amine Add Substituted Amine Activate_Acid->Add_Amine Reaction Stir at RT (4-6h) Add_Amine->Reaction Quench_Extract Quench and Extract Reaction->Quench_Extract Purify Column Chromatography Quench_Extract->Purify Product Pure Amide Derivative Purify->Product cluster_assay In Vitro Kinase Assay Workflow Prepare_Inhibitor Prepare Serial Dilutions of Test Compound Add_Reagents Add Inhibitor, Kinase, and Substrate/ATP to Plate Prepare_Inhibitor->Add_Reagents Incubate_Reaction Incubate at RT (60 min) Add_Reagents->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT (40 min) Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT (30 min) Detect_Signal->Incubate_Detect Measure Measure Luminescence Incubate_Detect->Measure Analyze Calculate IC50 Measure->Analyze cluster_pathway Generalized Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Target_Kinase Target Kinase (e.g., PAK1) Kinase_Cascade->Target_Kinase Activates Downstream_Effector Downstream Effector Proteins Target_Kinase->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Effector->Cellular_Response Leads to Inhibitor 1-Isopropyl-1H-indazole- 3-carboxamide Derivative Inhibitor->Target_Kinase Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid and improving its yield.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, offering explanations and actionable solutions.

Q1: What are the primary challenges in synthesizing this compound that lead to low yields?

The most significant challenge in the synthesis of N-substituted indazole-3-carboxylic acids, including the 1-isopropyl derivative, is controlling the regioselectivity during the N-alkylation step. This often results in the formation of a mixture of N-1 and N-2 alkylated regioisomers, which can be difficult to separate and leads to a lower yield of the desired N-1 isomer.[1][2] Other potential issues include incomplete reactions and side reactions during the formation of the indazole ring or subsequent functional group manipulations.[1]

Q2: How can I improve the N-1 regioselectivity during the isopropylation of the indazole ring?

Controlling the N-1 versus N-2 alkylation is crucial for maximizing the yield of this compound. The choice of base and solvent system is a critical factor in determining the regioselectivity.[1]

  • For preferential N-1 alkylation: A combination of a strong, non-nucleophilic base and a polar aprotic solvent is often effective. For instance, using sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been shown to favor N-1 alkylation for various substituted indazoles.[2][3] This is attributed to the coordination of the sodium cation with the N-2 nitrogen and an oxygen atom on the C-3 substituent, sterically hindering N-2 alkylation.[2]

  • Alternative conditions: Other conditions reported to favor N-1 alkylation include the use of cesium carbonate (Cs2CO3) in dioxane at elevated temperatures.[1]

Below is a troubleshooting workflow for optimizing N-1 regioselectivity:

N-1 Regioselectivity Troubleshooting start Low N-1 Selectivity base_solvent Modify Base and Solvent System start->base_solvent na_thf Try NaH in THF base_solvent->na_thf Strong base, polar aprotic cs2co3_dioxane Try Cs2CO3 in Dioxane base_solvent->cs2co3_dioxane Weaker base, higher temp temp_control Optimize Reaction Temperature na_thf->temp_control cs2co3_dioxane->temp_control low_temp Lower Temperature (e.g., 0 °C) temp_control->low_temp high_temp Increase Temperature (e.g., 90 °C) temp_control->high_temp check_alkylating_agent Evaluate Isopropylating Agent low_temp->check_alkylating_agent high_temp->check_alkylating_agent isopropyl_iodide Use Isopropyl Iodide check_alkylating_agent->isopropyl_iodide isopropyl_tosylate Use Isopropyl Tosylate check_alkylating_agent->isopropyl_tosylate analyze_ratio Analyze N-1/N-2 Ratio (NMR, LC-MS) isopropyl_iodide->analyze_ratio isopropyl_tosylate->analyze_ratio analyze_ratio->base_solvent If still low end Improved N-1 Selectivity analyze_ratio->end If successful

Caption: Troubleshooting workflow for improving N-1 regioselectivity.

Q3: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?

Side reactions can significantly reduce the overall yield. The most common side reactions depend on the synthetic route employed.

  • During Amide Bond Formation (if applicable): If the synthesis involves coupling 1H-indazole-3-carboxylic acid with an amine, the formation of an N-acylurea byproduct can occur, especially when using carbodiimide coupling reagents like EDC.[1] To mitigate this, adding a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) is recommended.[1][4] Controlling the reaction temperature at lower values (e.g., 0°C) can also suppress this side reaction.[1]

  • Decarboxylation: The indazole-3-carboxylic acid starting material can undergo decarboxylation under harsh reaction conditions, leading to the formation of indazole.[1] It is important to use moderate reaction temperatures and avoid overly acidic or basic conditions for prolonged periods.

Q4: What are the recommended purification methods for this compound and its precursors?

Purification is essential to obtain a high-purity final product. Common methods include:

  • Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials, regioisomers, and other byproducts.[1][5] A typical stationary phase is silica gel, with an eluent system such as a mixture of ethyl acetate and petroleum ether.[5]

  • Recrystallization: This can be an effective method for purifying the final product or key intermediates, provided a suitable solvent system is identified.[5] Solvents like ethanol, methanol, or acetic acid have been used for recrystallizing 1H-indazole-3-carboxylic acid derivatives.[5]

  • Acid-Base Extraction: For carboxylic acid-containing compounds, an aqueous workup involving washing with a basic solution (e.g., saturated sodium bicarbonate) followed by acidification to precipitate the product can be an effective purification step.[1][4]

Data Presentation

The following table summarizes the impact of different reaction conditions on the N-1/N-2 regioselectivity in the alkylation of a model indazole substrate, methyl 5-bromo-1H-indazole-3-carboxylate. This data illustrates the principles that can be applied to the synthesis of this compound.

Alkylating AgentBaseSolventTemperatureN-1:N-2 Ratio (Yield %)Reference
Isopropyl iodideNaHDMFRoom Temp38 : 46[1]
Methyl tosylateCs2CO3Dioxane90°C98 : 2[1]
MethanolPPh3, DEADTHF50°C2 : 98[1]

Experimental Protocols

A general synthetic workflow for preparing this compound is outlined below. It's important to note that specific reaction conditions may require optimization.

Synthesis Workflow start Start: 1H-Indazole-3-carboxylic acid or ester precursor n_isopropylation N-Isopropylation start->n_isopropylation hydrolysis Ester Hydrolysis (if starting from ester) n_isopropylation->hydrolysis If ester is used workup_purification Aqueous Workup and Purification n_isopropylation->workup_purification If acid is used directly hydrolysis->workup_purification characterization Characterization (NMR, MS) workup_purification->characterization end Final Product: This compound characterization->end

Caption: General synthetic workflow for this compound.

Detailed Methodologies:

1. N-Isopropylation of Methyl 1H-indazole-3-carboxylate (Example Protocol)

This protocol is adapted from general procedures for N-alkylation of indazoles and should be optimized for the specific substrate.[1][2][6]

  • To an oven-dried round-bottom flask, add methyl 1H-indazole-3-carboxylate (1.0 eq.) and anhydrous THF.

  • Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise, maintaining the temperature at 0°C.

  • Allow the mixture to stir at 0°C for 1 hour.

  • Add isopropyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

2. Hydrolysis of Methyl 1-Isopropyl-1H-indazole-3-carboxylate

  • Dissolve the purified methyl 1-isopropyl-1H-indazole-3-carboxylate in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50°C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

References

Technical Support Center: Purification of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1-Isopropyl-1H-indazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Synthesis and Work-up

Possible Causes:

  • Incomplete Reaction: The N-isopropylation of the indazole-3-carboxylic acid or its ester precursor may not have gone to completion.

  • Formation of Side Products: Significant formation of the undesired N-2 isopropyl regioisomer or other byproducts can reduce the yield of the target N-1 isomer.

  • Decarboxylation: Harsh reaction conditions, such as high temperatures or strong acidic/basic conditions, can lead to the loss of the carboxylic acid group.[1]

  • Loss during Extraction: The product may have partial solubility in the aqueous phase during work-up, leading to losses.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Control of Regioselectivity: The choice of base and solvent is critical in directing the alkylation to the N-1 position. The use of sodium hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) generally favors the formation of the thermodynamically more stable N-1 isomer.[2][3][4]

  • Temperature Control: Maintain a controlled temperature during the reaction. Lower temperatures can sometimes improve the regioselectivity of the alkylation.

  • pH Adjustment during Work-up: Carefully adjust the pH of the aqueous phase during extraction to ensure the carboxylic acid is in its neutral form to maximize its partitioning into the organic layer.

Problem 2: Presence of Impurities in the Final Product

Common Impurities:

  • 2-Isopropyl-2H-indazole-3-carboxylic acid (N-2 Isomer): This is the most common process-related impurity, arising from the non-selective alkylation of the indazole ring.[1]

  • Unreacted Starting Material: Incomplete reaction can leave residual indazole-3-carboxylic acid or its ester.

  • Reagents and Byproducts: Residual alkylating agents, coupling agents (if preparing derivatives), and their byproducts may be present.

  • O-Alkylated Product: In the presence of weaker bases, O-alkylation of the carboxylic acid can occur, forming the isopropyl ester.

  • Decarboxylated Product: 1-Isopropyl-1H-indazole can be present as a byproduct.

Troubleshooting Steps:

  • Identify the Impurity: Use analytical techniques like HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major impurities.

  • Select the Appropriate Purification Method: Based on the impurity profile, choose the most effective purification technique.

    • For N-2 Isomer: Separation of N-1 and N-2 regioisomers can be challenging due to their similar polarities. Flash column chromatography on silica gel is often the most effective method.[2][5] A gradient elution system, for instance with ethyl acetate and petroleum ether, may be required.[6]

    • For Unreacted Starting Material and Polar Byproducts: Recrystallization or a simple acidic/basic wash during work-up can be effective.

    • For Less Polar Impurities: Recrystallization from a suitable solvent system can be highly effective.

Problem 3: Difficulty in Recrystallization

Possible Causes:

  • Poor Solvent Selection: The chosen solvent may have either too high or too low solubility for the compound at both high and low temperatures.

  • Presence of Oily Impurities: Oily impurities can prevent the crystallization process.

  • Supersaturation: The solution may be supersaturated, preventing the initiation of crystal formation.

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find the ideal one. A good recrystallization solvent should fully dissolve the compound when hot but have low solubility when cold.

  • Use of a Co-solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try the following techniques:

    • Scratch the inside of the flask with a glass rod.

    • Add a seed crystal of the pure compound.

    • Cool the solution in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis and purification of this compound?

A1: The primary challenge is controlling the regioselectivity of the N-isopropylation reaction to selectively form the desired 1-isopropyl isomer over the 2-isopropyl isomer.[1] These two isomers often have very similar physical properties, making their separation difficult.

Q2: How can I distinguish between the 1-isopropyl and 2-isopropyl isomers?

A2: The two regioisomers can be distinguished using spectroscopic methods, particularly 1H NMR and 13C NMR. The chemical shifts of the protons and carbons, especially those on the indazole ring and the isopropyl group, will be different for the N-1 and N-2 isomers. Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can definitively establish the connectivity.[5] HPLC analysis with a suitable column and mobile phase can also be used to separate and quantify the isomers.

Q3: What are the recommended solvent systems for the purification of this compound by column chromatography?

A3: A common mobile phase for the chromatographic separation of N-alkyl indazole derivatives on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[6] The optimal ratio will depend on the specific impurity profile and should be determined by TLC analysis.

Q4: Can I use recrystallization to separate the N-1 and N-2 isomers?

A4: While recrystallization is an excellent technique for removing many impurities, separating regioisomers with very similar structures and polarities can be challenging and may require multiple recrystallization steps, often with significant yield loss. Column chromatography is generally a more effective method for separating the N-1 and N-2 isopropyl isomers.[5]

Q5: What is the risk of decarboxylation and how can it be minimized?

A5: Decarboxylation, the loss of the carboxylic acid group, can occur under harsh reaction conditions, particularly at high temperatures.[1] To minimize this side reaction, it is advisable to use moderate reaction temperatures during the synthesis and to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Data Presentation

Table 1: Common Solvents for Purification of Indazole Derivatives

Purification MethodSolvent/Solvent SystemPurposeReference
RecrystallizationEthanol, Methanol, Acetic AcidGeneral purification of 1H-indazole-3-carboxylic acid derivatives.[6]
Ethyl Acetate/HexanePurification of N-alkyl indazole derivatives.[6]
IsopropanolRecrystallization of related organic compounds.
Column ChromatographyEthyl Acetate/Petroleum EtherSeparation of 1H-indazole-3-carboxylic acid derivatives.[6]
Methanol/ChloroformPurification of 1H-indazole-3-carboxamide derivatives.[7]

Table 2: Influence of Reaction Conditions on N-1/N-2 Isomer Ratio in N-Alkylation of Indazoles

BaseSolventAlkylating AgentN-1 : N-2 RatioReference
NaHTHFAlkyl bromide>99 : 1 (for many C-3 substituted indazoles)[3][4]
Cs2CO3DMFn-Pentyl bromide1 : 1.2
K2CO3DMFBenzyl chloride~1 : 1
PPh3, DEADTHFMethanol2 : 98

Note: The regioselectivity is highly dependent on the specific indazole substrate and the alkylating agent.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and add more solvent dropwise until the solid dissolves completely.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the hot recrystallization solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed, bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Start Crude 1-Isopropyl-1H- indazole-3-carboxylic acid Analysis Purity & Impurity Profile (TLC, HPLC, NMR) Start->Analysis Decision High Purity? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) ColumnChrom Column Chromatography Decision->ColumnChrom No (Major Impurities/ Isomer Separation) PureProduct Pure 1-Isopropyl-1H- indazole-3-carboxylic acid Decision->PureProduct Yes FinalAnalysis Final Purity Check (HPLC, NMR, MP) Recrystallization->FinalAnalysis ColumnChrom->FinalAnalysis FinalAnalysis->PureProduct

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Impurity_Removal cluster_identification Impurity Identification cluster_solution Purification Method Impurity Impurity Detected in Product Isomer N-2 Isomer Impurity->Isomer StartingMaterial Unreacted Starting Material Impurity->StartingMaterial SideProduct Other Side Products Impurity->SideProduct ColumnChromatography Column Chromatography Isomer->ColumnChromatography Recrystallization Recrystallization StartingMaterial->Recrystallization Washing Acid/Base Wash StartingMaterial->Washing SideProduct->ColumnChromatography SideProduct->Recrystallization

Caption: Troubleshooting guide for the removal of common impurities.

References

Common side reactions in the synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common side reactions encountered during the synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most frequently encountered side reactions primarily occur during the N-alkylation of the 1H-indazole-3-carboxylic acid starting material. These can be categorized as:

  • Formation of Regioisomers: The most significant side reaction is the formation of a mixture of N-1 and N-2 isopropyl regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base and solvent.[1][2]

  • O-Alkylation: Alkylation can occur at the oxygen of the carboxylic acid group, forming an ester. This is more prevalent when using weaker bases that may only deprotonate the carboxylic acid.[3]

  • Decarboxylation: The starting material, 1H-indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, such as high temperatures, leading to the formation of 1-isopropyl-1H-indazole as a byproduct.[1]

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of unreacted 1H-indazole-3-carboxylic acid in the final product mixture.

Q2: How can I distinguish between the N-1 and N-2 isopropyl regioisomers?

A2: Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are the most effective ways to differentiate between the N-1 and N-2 isomers. The chemical shifts of the protons on the indazole ring and the isopropyl group will be distinct for each isomer. X-ray crystallography can also be used for unambiguous structure determination if suitable crystals can be obtained.

Q3: What factors influence the ratio of N-1 to N-2 alkylation?

A3: The regioselectivity of the N-alkylation is influenced by several factors:

  • Base and Solvent System: This is a critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) generally favor N-1 alkylation.[4][5][6] This is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N-2 position.[4][6] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers, and can sometimes favor the N-2 isomer.[1][2]

  • Steric and Electronic Effects: The bulky nature of the C3-carboxylic acid group can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation reaction.[1]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low yield of the desired this compound - Incomplete reaction. - Formation of multiple side products (N-2 isomer, O-alkylation, decarboxylation).- Increase reaction time or temperature cautiously, monitoring for decarboxylation. - Optimize the base and solvent system to favor N-1 alkylation (e.g., NaH in THF). - Use a stronger alkylating agent if the reaction is sluggish.
Mixture of N-1 and N-2 isomers is obtained - Non-optimal reaction conditions (e.g., using K2CO3 in DMF).- To favor the N-1 isomer, use a strong base like NaH in THF.[4][5][6] - For preferential N-2 alkylation, consider using polar aprotic solvents like DMF with weaker bases such as K2CO3.[1] - Separate the isomers using column chromatography or recrystallization. A mixed solvent system (e.g., THF/water) can be effective for separating isomers by exploiting differences in solubility.[7]
Presence of 1-isopropyl-1H-indazole (decarboxylated byproduct) - Reaction temperature is too high. - Prolonged reaction time at elevated temperatures.- Reduce the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Presence of isopropyl 1H-indazole-3-carboxylate (O-alkylation byproduct) - Use of a weak base that does not fully deprotonate the indazole nitrogen.- Use a stronger base (e.g., NaH) to ensure deprotonation of the N-H bond, making the nitrogen a more potent nucleophile than the carboxylate oxygen.[3]

Data Presentation

Table 1: Regioselectivity in the N-Alkylation of Indazole-3-carboxylate Derivatives

SubstrateAlkylating AgentBaseSolventTemperature (°C)N-1 : N-2 Ratio (Yield %)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38 : 46[2]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF20>99 : 1[1]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs2CO3DMF201 : 1.2[1]
1H-Indazole-3-carboxylic acid1-Bromo-pentaneNaHDMFRT>99% N-1 selectivity[3]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for N-alkylation of indazole-3-carboxylates and aims to favor the N-1 isomer.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Bromopropane (Isopropyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (1M)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-3-carboxylic acid (1.0 eq.).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (2.2 eq. to deprotonate both the carboxylic acid and the indazole N-H) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Re-cool the mixture to 0 °C and add 2-bromopropane (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Add water and extract the aqueous phase with EtOAc (3x).

  • Wash the combined organic layers with water and brine, then dry over Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product, likely a mixture of N-1 and N-2 isomers, can be purified by column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system (e.g., THF/water or ethanol/water) may be employed to isolate the desired this compound.[7]

Mandatory Visualization

Synthesis_Pathway SM 1H-Indazole-3-carboxylic acid Intermediate Indazole Anion SM->Intermediate Base (e.g., NaH) O_Alkylation Isopropyl 1H-indazole-3-carboxylate (Side Product) SM->O_Alkylation 2-Bromopropane (Weak Base) Decarboxylation 1-Isopropyl-1H-indazole (Side Product) SM->Decarboxylation Heat N1_Product This compound (Desired Product) Intermediate->N1_Product 2-Bromopropane N2_Product 2-Isopropyl-2H-indazole-3-carboxylic acid (Side Product) Intermediate->N2_Product 2-Bromopropane

Caption: Reaction pathway for the synthesis of this compound and its common side products.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis LowYield Issue: Low Yield Analysis->LowYield Low Conversion IsomerMix Issue: N-1/N-2 Isomer Mixture Analysis->IsomerMix Multiple Spots/Peaks Decarb Issue: Decarboxylation Analysis->Decarb Byproduct Detected Success Pure N-1 Product Analysis->Success Clean Product Sol_LowYield Optimize reaction time/temp Change base/solvent LowYield->Sol_LowYield Sol_IsomerMix Change base/solvent to favor N-1 (NaH/THF) Purify via chromatography/recrystallization IsomerMix->Sol_IsomerMix Sol_Decarb Lower reaction temperature Decarb->Sol_Decarb Sol_LowYield->Start Re-run Sol_IsomerMix->Start Re-run or Purify Sol_Decarb->Start Re-run

Caption: Troubleshooting workflow for common issues in the synthesis of this compound.

References

Technical Support Center: Crystallization of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-Isopropyl-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Q2: What is the ideal solvent for the crystallization of this compound?

An ideal solvent for recrystallization should dissolve the compound well at higher temperatures but poorly at lower temperatures.[2] For carboxylic acids like this one, polar solvents are a good starting point due to the "like dissolves like" principle.[2] However, if the compound is too soluble in a particular solvent at room temperature, a solvent/anti-solvent system may be necessary.[2]

Q3: How do I choose a suitable solvent/anti-solvent system?

A good approach is to dissolve the compound in a minimum amount of a solvent in which it is highly soluble (the solvent). Then, slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes cloudy. Gently warm the mixture to redissolve the material and then allow it to cool slowly.[2] For polar compounds, a common combination is ethanol as the solvent and water as the anti-solvent.[2]

Q4: What impact do impurities have on the crystallization process?

Impurities can significantly hinder crystallization by lowering the melting point, which can lead to the compound "oiling out" instead of forming crystals.[2] They can also inhibit crystal growth, resulting in smaller or poorly formed crystals, and can become trapped in the crystal lattice, reducing the final purity.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent. The concentration of the compound is too low.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. - Increase Concentration: Evaporate some of the solvent to increase the solute concentration and then cool again.[2] - Add an Anti-solvent: If the compound is highly soluble, introduce a miscible anti-solvent to reduce its solubility.
"Oiling Out" (Formation of a Liquid Layer Instead of Crystals) The solution is cooling too quickly. High levels of impurities are present. The chosen solvent is not optimal.- Slow Down Cooling: Allow the solution to cool more gradually by insulating the flask.[2] - Add More Solvent: Reheat the solution and add more of the primary solvent to keep the compound dissolved at a lower temperature during cooling.[2] - Purify the Material: If impurities are suspected, consider a preliminary purification step like column chromatography.[2] - Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair.[2]
Low Crystal Yield The compound is too soluble in the cold solvent. Too much solvent was used initially. Excessive washing of the collected crystals.- Optimize Solvent Choice: Select a solvent where the compound has lower solubility at cold temperatures. - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Wash Crystals with Ice-Cold Solvent: Use a minimal amount of ice-cold solvent to wash the crystals, reducing the amount of product that redissolves.[2] - Cool the Filtrate: After filtering the crystals, cool the remaining solution (mother liquor) to a lower temperature to see if more crystals form.[2]
Poor Crystal Quality (Small or Irregular Crystals) The solution cooled too rapidly. The solvent system is not ideal.- Ensure Slow Cooling: A slower cooling rate promotes the growth of larger, more well-defined crystals.[2] - Experiment with Solvents: Try different solvents or solvent mixtures to find the optimal conditions for crystal growth.

Experimental Protocols

General Recrystallization Protocol

This is a general guideline and should be adapted based on small-scale solubility tests.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try inducing crystallization as described in the troubleshooting guide. Once crystals begin to form at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

Caption: A decision tree for troubleshooting common crystallization problems.

G General Crystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slowly Cool Solution dissolve->cool No insoluble impurities hot_filtration->cool induce_crystallization Induce Crystallization (if necessary) cool->induce_crystallization No crystals form collect Collect Crystals (Suction Filtration) cool->collect Crystals form induce_crystallization->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Stability of 1-Isopropyl-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-isopropyl-1H-indazole-3-carboxylic acid derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives in solution?

A1: The primary stability concerns for these derivatives, particularly esters and amides, are hydrolysis, photodecomposition, and potential decarboxylation under harsh conditions. Hydrolysis of the ester or amide linkage to form the parent carboxylic acid is the most common degradation pathway, and its rate is significantly influenced by pH and temperature.[1][2]

Q2: How does pH affect the stability of these compounds?

A2: The stability of this compound derivatives is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of ester and amide derivatives. Generally, these compounds are most stable in neutral or slightly acidic solutions (pH 4-6). Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.

Q3: Are these compounds sensitive to light?

A3: Yes, indazole derivatives can be susceptible to photodecomposition.[3] Exposure to ultraviolet (UV) light can lead to rearrangement of the indazole ring to form benzimidazole-type impurities.[3] Therefore, it is recommended to protect solutions of these compounds from light, especially during storage and analysis.

Q4: What is the impact of temperature on the stability of these derivatives?

A4: Elevated temperatures accelerate the rate of degradation, primarily through hydrolysis.[4] For long-term storage, it is advisable to keep solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. The specific temperature will depend on the solvent and the inherent stability of the specific derivative.

Q5: What are the common degradation products I should look for?

A5: The most common degradation product is the parent this compound, resulting from the hydrolysis of ester or amide derivatives.[2] Other potential degradation products may arise from photodecomposition (benzimidazole derivatives) or, under extreme heat, decarboxylation to form 1-isopropyl-1H-indazole.[1] In biological matrices, hydroxylated and N-dealkylated metabolites may also be observed.[2]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Solution
Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Monitor the formation of this compound using HPLC.Adjust the pH of the solution to a more neutral range (pH 4-6). Prepare fresh solutions before use. Store stock solutions in anhydrous organic solvents like DMSO or ethanol at low temperatures.
Adsorption to Container Analyze a sample of the solution after transferring it to a new container of a different material (e.g., from glass to polypropylene).Use silanized glassware or low-adsorption polypropylene containers. Include a small percentage of an organic solvent or a non-ionic surfactant in the aqueous buffer if compatible with the experimental design.
Oxidation Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) and compare the stability to solutions prepared in the air.Degas aqueous buffers before use. Consider the addition of antioxidants if permissible for the application.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Storage
Potential Cause Troubleshooting Step Recommended Action
Photodegradation Store a parallel sample in the dark and compare its chromatogram to a sample exposed to light.Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[3]
Reaction with Solvent or Buffer Components Analyze the blank solvent/buffer stored under the same conditions to check for interfering peaks.Ensure the purity of all solvents and buffer components. Avoid reactive buffer species if possible.
Formation of Degradation Products Use LC-MS to obtain the mass of the unknown peaks and compare them to potential degradation products (e.g., hydrolyzed acid, photoproducts).Perform forced degradation studies to intentionally generate degradation products and use them as markers to identify the unknown peaks.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6][7] The following table summarizes typical results from a forced degradation study on a hypothetical 1-isopropyl-1H-indazole-3-carboxamide derivative.

Stress Condition % Degradation Major Degradation Products
0.1 M HCl (60 °C, 24h)15.2%This compound
0.1 M NaOH (60 °C, 24h)25.8%This compound
3% H₂O₂ (RT, 24h)8.5%Oxidized derivatives (e.g., N-oxide)
Heat (80 °C, 72h)5.1%This compound
UV Light (254 nm, 24h)12.7%Isomeric benzimidazole derivative

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general HPLC method for assessing the stability of this compound derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution. Dilute the stock solution with the mobile phase or the desired buffer to the final concentration.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies.[8][9]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C. Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C. Collect samples at various time points. Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature. Collect samples at various time points.

  • Thermal Degradation: Store a solid sample of the compound and a solution in a relevant solvent at an elevated temperature (e.g., 80 °C). Analyze at various time points.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light. Wrap a control sample in foil and store it under the same conditions. Analyze at various time points.

Mandatory Visualizations

G Degradation Pathway of 1-Isopropyl-1H-indazole-3-carboxamide cluster_main cluster_products A 1-Isopropyl-1H-indazole-3-carboxamide B This compound A->B  Hydrolysis (Acid/Base) C Isomeric Benzimidazole Derivative A->C  Photolysis (UV Light) D 1-Isopropyl-1H-indazole B->D  Decarboxylation (Heat)

Caption: Primary degradation pathways for 1-isopropyl-1H-indazole-3-carboxamide.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Data Evaluation A Prepare stock solution in organic solvent B Dilute in aqueous buffer (pH 4-7) A->B C Refrigerated (2-8 °C) B->C D Room Temperature (~25 °C) B->D E Elevated Temperature (e.g., 40 °C) B->E F Light Exposure vs. Dark Control B->F G HPLC-UV Analysis at Time Points (0, 24, 48, 72h) C->G D->G E->G F->G H LC-MS for Unknown Peak Identification G->H I Quantify Parent Compound and Degradants G->I J Determine Degradation Rate and Pathway H->J I->J

Caption: Workflow for assessing the stability of this compound derivatives.

References

How to avoid impurities in the production of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate the formation of impurities during the synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities in the synthesis of this compound typically arise from the N-alkylation step. The most significant impurity is the undesired regioisomer, 2-Isopropyl-1H-indazole-3-carboxylic acid . Other potential impurities include unreacted starting material (1H-indazole-3-carboxylic acid ) and byproducts from side reactions such as decarboxylation under harsh conditions.[1]

Q2: How can the formation of the N-2 isopropyl isomer be minimized?

A2: Controlling the regioselectivity of the N-alkylation is crucial. The formation of the desired N-1 isomer is generally favored by using a strong base (like Sodium Hydride, NaH) in a polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).[1] This combination promotes the deprotonation at the N-1 position, which is generally more acidic. Conversely, weaker bases and different solvent systems can lead to a higher proportion of the N-2 isomer.[1]

Q3: What purification methods are most effective for removing the 2-Isopropyl isomer and other impurities?

A3: The most common and effective methods for purifying the final product are column chromatography and recrystallization.[2]

  • Column Chromatography: Using a silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) can effectively separate the N-1 and N-2 isomers.[2][3]

  • Recrystallization: This method is effective if a solvent can be found in which the desired 1-Isopropyl isomer has high solubility at elevated temperatures but poor solubility at room temperature, while the impurities remain in solution.[2][4] Screening solvents like ethanol, methanol, or ethyl acetate is recommended.[2]

Q4: Which analytical techniques are recommended to confirm the purity and identity of the final product?

A4: A combination of orthogonal analytical methods is recommended to ensure a comprehensive assessment of purity and identity.[5]

  • Chromatography (HPLC/UPLC): These techniques are ideal for quantifying the purity of the compound by separating it from impurities and determining their relative abundance.[5][6]

  • Mass Spectrometry (LC-MS): This provides molecular weight information, confirming the identity of the product and helping to identify the mass of any impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the exact molecular structure, which allows for unambiguous differentiation between the N-1 and N-2 isomers.[3][5][6]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem: My final product is a mixture of N-1 and N-2 isopropyl isomers.

This is the most common challenge in the synthesis of N-substituted indazoles.[1] The ratio of the two isomers is highly dependent on the reaction conditions.

  • Solution 1: Modify Reaction Conditions: The choice of base and solvent is critical for controlling regioselectivity. To favor the desired N-1 isomer, use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF.[1] Avoid weaker bases like potassium carbonate (K₂CO₃), which can increase the yield of the N-2 isomer.[1]

  • Solution 2: Adjust Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation reaction.[1]

  • Solution 3: Purification: If a mixture is obtained, separation is necessary. Column chromatography is the most reliable method for separating these isomers.[3]

Problem: Significant amount of unreacted 1H-indazole-3-carboxylic acid remains.

  • Solution 1: Check Reagent Stoichiometry: Ensure that at least one full equivalent of both the base and the isopropylating agent (e.g., 2-iodopropane or 2-bromopropane) are used. It may be beneficial to use a slight excess (1.1-1.2 equivalents) of the alkylating agent.

  • Solution 2: Increase Reaction Time/Temperature: The reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be required, but be cautious of potential side reactions.

  • Solution 3: Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure the solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will quench the base, leading to an incomplete reaction.

Quantitative Data on N-Alkylation Regioselectivity

The selection of base and solvent has a significant impact on the ratio of N-1 to N-2 alkylated products in indazole synthesis. The following table summarizes results from related syntheses, illustrating these effects.

Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N-1 : N-2 RatioReference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF20>99 : 1[1]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs₂CO₃DMF201 : 1.2[1]
3-Carboxamide-1H-indazoleAlkyl bromideNaHTHFRT>99 : 1[1]
1H-IndazoleBenzyl chlorideK₂CO₃DMFRT~1 : 1[1]

Experimental Protocols

Protocol 1: General Procedure for N-1 Isopropylation of 1H-indazole-3-carboxylic acid

This protocol is designed to favor the formation of the N-1 isomer.

  • Preparation: Add 1H-indazole-3-carboxylic acid (1 equivalent) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon).

  • Solvent Addition: Add anhydrous DMF or THF via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Add the isopropylating agent (e.g., 2-iodopropane, 1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water.

  • Workup: Acidify the aqueous solution with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle without trapping air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]

Visualizations

impurity_formation start 1H-Indazole-3-carboxylic acid + Isopropyl Halide reaction_conditions Reaction Conditions (Base, Solvent) start->reaction_conditions product_n1 This compound (Desired Product) reaction_conditions->product_n1  Favorable Conditions  (e.g., NaH, THF) impurity_n2 2-Isopropyl-1H-indazole-3-carboxylic acid (Isomeric Impurity) reaction_conditions->impurity_n2  Unfavorable Conditions  (e.g., K2CO3, DMF)

Caption: Reaction pathway showing the formation of the desired N-1 product and the N-2 isomeric impurity.

troubleshooting_workflow start Analyze Crude Product (NMR, LC-MS) check_purity Is N-2 Isomer Present? start->check_purity pure Product is Pure. Proceed to Final Drying. check_purity->pure No impure Mixture of Isomers Detected check_purity->impure Yes purification_step Select Purification Method impure->purification_step column Perform Column Chromatography purification_step->column  For difficult  separations recrystallize Perform Recrystallization purification_step->recrystallize  If suitable solvent  is found re_analyze Re-analyze Fractions/ Crystals for Purity column->re_analyze recrystallize->re_analyze end Isolated Pure Product re_analyze->end

Caption: A troubleshooting decision tree for the purification of this compound.

References

Challenges in scaling up the synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when synthesizing this compound?

A1: The primary challenge is controlling the regioselectivity of the N-isopropylation of the indazole ring. The alkylation can occur at two different nitrogen atoms, N-1 and N-2, leading to the formation of two constitutional isomers: the desired this compound and the undesired 2-isopropyl-2H-indazole-3-carboxylic acid. Achieving high selectivity for the N-1 isomer is critical for an efficient synthesis and to avoid difficult and costly purification steps.[1][2][3]

Q2: What factors influence the N-1 vs. N-2 regioselectivity in the isopropylation of 1H-indazole-3-carboxylic acid or its esters?

A2: Several factors critically influence the ratio of N-1 to N-2 isomers:

  • Base and Solvent System: This is a paramount factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor N-1 alkylation.[1][2][3] This is attributed to the formation of a sodium-chelated intermediate with the C-3 carboxylate group, which sterically hinders the N-2 position.[2][3] Conversely, using weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in a mixture of N-1 and N-2 isomers.

  • Steric Hindrance: The presence of a substituent at the C-3 position, such as a carboxylic acid or an ester, provides steric hindrance that favors alkylation at the N-1 position.[1][4]

  • Reaction Conditions: The N-1 substituted product is often the thermodynamically more stable isomer, while the N-2 product can be favored under kinetically controlled conditions.[4] Reaction time and temperature can influence the final isomer ratio.

Q3: How can I purify the desired this compound from the N-2 isomer?

A3: The separation of N-1 and N-2 isomers is typically achieved through:

  • Column Chromatography: This is a common method for separating the isomers on a laboratory scale.

  • Recrystallization: If a suitable solvent system can be identified where the solubilities of the two isomers are significantly different, recrystallization can be an effective and scalable purification method.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired N-1 Isomer - Unfavorable reaction conditions leading to poor regioselectivity. - Incomplete reaction. - Degradation of starting material or product.- Optimize Base and Solvent: Use a strong base like sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) to favor N-1 alkylation.[1][2][3] - Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction to completion. - Control Temperature: Maintain appropriate temperature control throughout the reaction.
High Percentage of N-2 Isomer - Use of a weak base and/or a polar aprotic solvent (e.g., K2CO3 in DMF). - Reaction conditions favoring the kinetic product.- Switch to N-1 Selective Conditions: Employ NaH in THF.[1][2][3] - Consider Thermodynamic Control: Longer reaction times at a suitable temperature may allow for equilibration to the more stable N-1 isomer.[4]
Difficult Separation of Isomers - Similar polarities of the N-1 and N-2 isomers.- Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. - Develop a Recrystallization Protocol: Experiment with various solvents and solvent mixtures to find conditions for selective crystallization of the desired N-1 isomer.[5]
Low Overall Yield on Scale-Up - Inefficient heat transfer. - Poor mixing. - Challenges with reagent addition at a larger scale.- Process Engineering: Ensure adequate stirring and temperature control for the reaction vessel. - Controlled Addition: Add reagents, especially strong bases like NaH, portion-wise or as a slurry to manage exotherms.

Quantitative Data

Table 1: Regioselectivity of N-Alkylation of Indazole-3-Carboxylate Derivatives

Substrate Alkylating Agent Base Solvent N-1 Isomer Yield (%) N-2 Isomer Yield (%) Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMF3846[6]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaHTHF>99 (regioselectivity)<1 (regioselectivity)[1]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideK2CO3DMF4928[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Isopropyl-1H-indazole-3-carboxylate (Illustrative)

This protocol is a general guide based on methods for N-1 selective alkylation of indazole-3-carboxylates. Optimization for the specific isopropyl derivative is recommended.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indazole-3-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add 2-iodopropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-2 isomers.

Protocol 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified methyl 1-isopropyl-1H-indazole-3-carboxylate in a mixture of methanol and water.

  • Saponification: Add an excess of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

G cluster_0 Synthesis Workflow Start 1H-Indazole-3-carboxylic acid or Methyl Ester Alkylation N-Isopropylation (e.g., 2-iodopropane, base) Start->Alkylation Mixture Mixture of N-1 and N-2 Isomers Alkylation->Mixture Purification Purification (Chromatography/Recrystallization) Mixture->Purification N1_ester Methyl 1-Isopropyl-1H- indazole-3-carboxylate Purification->N1_ester Hydrolysis Saponification (e.g., NaOH, H2O/MeOH) N1_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

G cluster_1 Regioselectivity Challenge Indazole_Anion Indazole-3-carboxylate Anion N1_Attack Attack at N-1 (Thermodynamically favored) Indazole_Anion->N1_Attack Path A N2_Attack Attack at N-2 (Kinetically favored) Indazole_Anion->N2_Attack Path B N1_Product 1-Isopropyl-1H-indazole-3-carboxylate (Desired Product) N1_Attack->N1_Product N2_Product 2-Isopropyl-2H-indazole-3-carboxylate (Undesired Byproduct) N2_Attack->N2_Product

Caption: N-1 vs. N-2 alkylation pathways.

G cluster_2 Troubleshooting Logic Problem Low N-1/N-2 Ratio? Check_Base_Solvent Using NaH in THF? Problem->Check_Base_Solvent Yes Purification_Issue Difficulty in Separation? Problem->Purification_Issue No Use_NaH_THF Implement NaH/THF system Check_Base_Solvent->Use_NaH_THF No Check_Temp_Time Optimize Temp. & Time Check_Base_Solvent->Check_Temp_Time Yes Optimize_Chroma Screen chromatography solvents Purification_Issue->Optimize_Chroma Yes Develop_Recryst Develop recrystallization method Optimize_Chroma->Develop_Recryst

Caption: Troubleshooting decision tree for synthesis optimization.

References

Identifying degradation pathways of 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-indazole-3-carboxylic acid. The information provided is intended to assist in identifying and understanding potential degradation pathways encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the chemistry of the indazole ring and carboxylic acid functional group, the most probable degradation pathways include photodegradation, thermal degradation, and oxidative degradation. Hydrolysis of the carboxylic acid group is less likely under neutral conditions but may be relevant under forced acidic or basic conditions.

Q2: I am observing unexpected peaks in my HPLC analysis after exposing my sample to light. What could be the cause?

Exposure to light, particularly UV light, can induce photodegradation of indazole derivatives. Studies on the related indazole-3-carboxylic acid have shown that UV irradiation can lead to rotamerization of the carboxylic group and tautomerization of the indazole ring.[1][2] It is also possible that decarboxylation may occur, leading to the formation of 1-isopropyl-1H-indazole.

Q3: My compound appears to be degrading at elevated temperatures. What thermal degradation products should I expect?

Thermal degradation of heterocyclic compounds can be complex. For indazole derivatives, decomposition often occurs at temperatures above 250°C.[3] The degradation pathway can be influenced by the atmosphere (inert vs. oxidizing). In an inert atmosphere, fragmentation of the indazole ring and the isopropyl group may occur. In an oxidizing atmosphere, oxidation products would also be expected.

Q4: I suspect my compound is undergoing oxidation. What are the potential oxidative degradation products?

The indazole ring, being electron-rich, is susceptible to oxidation. While specific data on this compound is limited, related imidazole compounds are known to undergo oxidation.[4] Potential oxidation products could include N-oxides or hydroxylated species on the benzene ring. The isopropyl group could also be a site for oxidation.

Q5: How can I systematically investigate the degradation of my compound?

A forced degradation study is the recommended approach to systematically investigate the degradation pathways of a drug substance.[5][6][7] This involves subjecting the compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. These studies are crucial for developing stability-indicating analytical methods.

Troubleshooting Guides

Issue: Unidentified peaks appear in the chromatogram of a sample stored under ambient light.

  • Possible Cause: Photodegradation.

  • Troubleshooting Steps:

    • Protect samples from light by using amber vials or storing them in the dark.

    • Perform a photostability study by exposing a solution of the compound to a controlled light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines) and analyze the sample at various time points.[8]

    • Characterize the degradation products using techniques like LC-MS and NMR to confirm their structures.

Issue: Loss of parent compound and appearance of new peaks after heating a sample.

  • Possible Cause: Thermal degradation.

  • Troubleshooting Steps:

    • Determine the decomposition temperature of your compound using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

    • Conduct a thermal stress study by heating the solid compound or a solution at a temperature below its melting/decomposition point for a defined period.

    • Analyze the stressed samples by HPLC or GC-MS to identify and quantify the degradation products.

Issue: Inconsistent results in assays performed in the presence of air or certain solvents.

  • Possible Cause: Oxidative degradation.

  • Troubleshooting Steps:

    • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Perform an oxidative stress study by treating a solution of the compound with an oxidizing agent like hydrogen peroxide.[9]

    • Analyze the stressed sample to identify any oxidative degradants.

Experimental Protocols

Forced Degradation Study Protocol

A general protocol for conducting a forced degradation study on this compound is outlined below. The goal is to achieve 5-20% degradation of the drug substance.[8]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[10]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.

  • Thermal Degradation (Solid): Place the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS can be used for the identification of degradation products.

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from all degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, RT, 24h
3% H₂O₂, RT, 24h
Heat (Solution), 70°C, 48h
Heat (Solid), 80°C, 48h
Photolytic

Note: The values in this table are placeholders and should be filled with experimental data.

Visualizations

Degradation_Pathways cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation parent This compound photo_prod1 Rotamer/Tautomer parent->photo_prod1 UV/Vis Light photo_prod2 Decarboxylation Product (1-Isopropyl-1H-indazole) parent->photo_prod2 UV Light thermal_prod1 Ring Cleavage Products parent->thermal_prod1 Heat thermal_prod2 De-isopropylation Product parent->thermal_prod2 Heat ox_prod1 N-oxide parent->ox_prod1 Oxidizing Agent ox_prod2 Hydroxylated Products parent->ox_prod2 Oxidizing Agent

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow start Start: this compound stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis Analyze by Stability-Indicating HPLC-PDA stress->analysis data Evaluate Degradation (% Degradation, Peak Purity) analysis->data char Characterize Degradants (LC-MS, NMR) data->char If degradation observed end End: Identify Degradation Pathways data->end If stable char->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC Separation of N1 and N2 Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of indazole derivatives, the separation of N1 and N2 positional isomers presents a significant analytical challenge. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of these closely related compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My N1 and N2 indazole isomers are co-eluting or have very poor resolution. What are the initial steps to improve separation?

A1: Co-elution of N1 and N2 indazole isomers is a common problem due to their similar physicochemical properties. A systematic approach to optimizing your HPLC method is necessary.

Initial Steps:

  • Mobile Phase Optimization:

    • Adjust Solvent Strength: In reversed-phase HPLC, gradually decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention times, which may improve resolution.

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.

    • Mobile Phase Additives: The addition of small amounts of additives can significantly impact selectivity. For basic compounds like indazoles, adding a competing base like triethylamine (TEA) can help reduce peak tailing by masking active silanol groups on the stationary phase.

  • Gradient Elution: If an isocratic method is failing, a shallow gradient can enhance the separation of closely eluting peaks.

  • Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it may also increase backpressure.

Q2: I'm observing significant peak tailing for my indazole isomer peaks. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like indazoles is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.

Solutions:

  • Use a Mobile Phase Additive: Incorporate a small amount of a basic modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), into your mobile phase to block the active silanol sites.

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the basic indazole isomers, leading to improved peak shape. However, be mindful of the pH limitations of your column.

  • End-Capped Column: Employ a column that is well end-capped to minimize the number of free silanol groups.

  • Lower Sample Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.

Q3: My retention times are drifting from one injection to the next. What could be the issue?

A3: Unstable retention times can compromise the reliability of your analysis. The common causes include:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient.

  • Mobile Phase Instability: The organic solvent in the mobile phase can evaporate over time, changing its composition and affecting retention. Prepare fresh mobile phase daily and keep the reservoir capped.

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates. Degas your mobile phase and purge the pump regularly.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature and avoid shifts in retention due to ambient temperature changes.

Q4: I've tried optimizing the mobile phase, but the resolution is still not sufficient. What stationary phase should I consider?

A4: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step. For positional isomers like N1 and N2 indazoles, columns that offer alternative selectivities to standard C18 phases are often beneficial.

  • Phenyl-Hexyl or Biphenyl Phases: These columns can provide π-π interactions with the aromatic indazole ring system, offering a different separation mechanism than the hydrophobic interactions of a C18 column.

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating positional isomers.

  • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) can also provide alternative selectivity for nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q: What is a typical starting HPLC method for separating N1 and N2 indazole isomers?

A: A good starting point for method development is a reversed-phase method.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common initial choice.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of an additive like 0.1% formic acid or 0.1% triethylamine.

  • Gradient: A shallow gradient, for example, starting from 10% acetonitrile and increasing to 90% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., 254 nm).

Q: Can Normal Phase HPLC be used for separating N1 and N2 indazole isomers?

A: Yes, normal phase HPLC can be an effective alternative, particularly if the isomers are not well-resolved by reversed-phase chromatography. A bare silica, amino, or cyano column with a mobile phase consisting of a non-polar solvent like hexane or heptane and a polar modifier like ethanol or isopropanol can be used.

Q: How can I confirm the identity of the N1 and N2 isomer peaks?

A: While HPLC can separate the isomers, it cannot definitively identify them without further characterization. The most common methods for peak identification are:

  • LC-MS: Coupling the HPLC to a mass spectrometer allows for the determination of the mass-to-charge ratio of each eluting peak, confirming they are isomers. Fragmentation patterns may also provide clues to the structure.

  • NMR Spectroscopy: If the peaks can be isolated via preparative HPLC, 1H and 13C NMR spectroscopy can be used to definitively determine the structure of each isomer.

Quantitative Data

The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, often resulting in a mixture of N1 and N2 isomers. HPLC is a crucial tool for determining the ratio of these isomers. The following table summarizes the N1:N2 isomer ratios obtained under different synthetic conditions, as determined by chromatographic analysis.

Indazole SubstrateAlkylating AgentBase/SolventN1:N2 RatioTotal Yield (%)
7-nitro-1H-indazolen-pentyl bromideNaH / THF4:9688
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THF<1:9994
1H-indazoleEthyl diazoacetateTfOH / DCM0:10095
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF1:1.285

Experimental Protocols

Protocol 1: General RP-HPLC Method for Screening N1/N2 Indazole Isomers

This protocol provides a starting point for developing a separation method for N1 and N2 indazole isomers.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0 | 10 | | 25 | 90 | | 30 | 90 | | 31 | 10 | | 35 | 10 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample containing the indazole isomers in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Indazole Isomer Mixture dissolve Dissolve in Methanol/Acetonitrile sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Stationary Phase (e.g., C18) hplc->column detector UV Detector column->detector mobile_phase Mobile Phase (ACN/Water Gradient) mobile_phase->hplc chromatogram Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification of N1/N2 Ratio integrate->quantify troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_conditions Method Conditions cluster_stationary_phase Stationary Phase Selection start Poor Resolution or Co-elution of Isomers adjust_strength Adjust Organic Solvent % start->adjust_strength switch_solvent Switch Organic Solvent (ACN vs. MeOH) adjust_strength->switch_solvent If no improvement end Improved Separation adjust_strength->end additives Add Mobile Phase Additives (e.g., TEA) switch_solvent->additives If no improvement switch_solvent->end gradient Optimize Gradient (Shallow Gradient) additives->gradient If still poor additives->end temperature Adjust Column Temperature gradient->temperature If needed gradient->end phenyl_column Try Phenyl-Hexyl or Biphenyl Column temperature->phenyl_column If mobile phase optimization fails temperature->end pfp_column Try PFP Column phenyl_column->pfp_column phenyl_column->end polar_column Try Polar-Embedded Column pfp_column->polar_column pfp_column->end polar_column->end

Technical Support Center: Enhancing Indazole Compound Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of indazole compounds in biological assays. Inaccurate assessment of biological activity due to low solubility can lead to unreliable and misleading results.[1][2] This guide offers practical strategies and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why do my indazole compounds show low solubility in aqueous buffers for biological assays?

A1: Indazole compounds, often explored as kinase inhibitors, can be lipophilic (hydrophobic) in nature.[3][4] This characteristic leads to poor solubility in polar solvents like water and aqueous buffers, which are the basis of most biological assay systems.[3] Factors such as the presence of a hydrophobic ring system and other nonpolar functional groups contribute to this issue.[3] Poor solubility can result in compound precipitation, leading to underestimated biological activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2]

Q2: What is the first and most common step to dissolve a poorly soluble indazole compound?

A2: The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[3][5] This stock solution is then serially diluted into the aqueous assay buffer to achieve the desired final concentration.[3] It is critical to keep the final concentration of the organic solvent low (typically <0.5% for DMSO) to avoid solvent-induced artifacts and cellular toxicity.[3][5]

Q3: My compound dissolves in the DMSO stock but precipitates when diluted into my cell culture medium. What is happening and how can I fix it?

A3: This phenomenon, often called "crashing out" or "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[5][6][7] The rapid dilution of the DMSO stock into the aqueous medium causes the compound to precipitate.

To address this, you can try the following:

  • Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Perform serial dilutions in the assay medium: Instead of a single large dilution, perform a stepwise dilution in pre-warmed (37°C) medium.[7]

  • Gentle mixing: Add the compound stock dropwise while gently vortexing the medium to facilitate better dispersion.[7]

  • Reduce stock concentration: A very high concentration in the DMSO stock can increase the likelihood of precipitation upon dilution.[5]

Q4: Can I use pH adjustment to improve the solubility of my indazole compound?

A4: Yes, pH adjustment can be a very effective strategy for ionizable compounds.[3] The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[3] By adjusting the pH of the buffer away from the compound's isoelectric point (pI), you can increase the proportion of the more soluble ionized form. For weakly basic compounds, decreasing the pH (making it more acidic) will increase solubility, while for weakly acidic compounds, increasing the pH (making it more alkaline) will enhance solubility.[3] However, it is crucial to ensure the chosen pH is compatible with your assay system and does not affect cell health or protein activity.[3]

Q5: What are cyclodextrins and how can they enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic drug molecules, like many indazoles, within this cavity, forming an "inclusion complex."[3][8][9] This complex has a hydrophilic exterior, which significantly increases the aqueous solubility of the guest molecule.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low cellular toxicity.[3]

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a systematic approach to troubleshooting and resolving compound precipitation during your experiments.

Observation Potential Cause Recommended Action
Immediate, heavy precipitate upon dilution The final concentration far exceeds the aqueous solubility. "Solvent shock" from rapid dilution.Systematically lower the final compound concentration. Prepare a solubility curve to determine the maximum soluble concentration.[7] Perform serial dilutions in pre-warmed media.[7] Add the stock solution slowly while gently mixing.[7]
Fine, crystalline precipitate forms slowly The solution is supersaturated, and the compound is slowly crystallizing out. Temperature fluctuations.Lower the final concentration to below the saturation point. Ensure all solutions and equipment are maintained at a constant, appropriate temperature (e.g., 37°C for cell-based assays).[6]
Cloudiness or amorphous precipitate appears over time Compound instability and degradation into less soluble byproducts. Interaction with media components like proteins or salts.[6][7] Cellular metabolism altering the local pH.[7]Prepare fresh compound dilutions immediately before each experiment.[5] Test compound stability in the assay medium over time in a cell-free setup.[6] If using serum, test solubility in serum-free medium first, or consider reducing the serum concentration.[6]
Inconsistent results between experiments Compound precipitation from DMSO stock due to improper storage or freeze-thaw cycles.[1][10]Aliquot DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store stocks at -20°C or -80°C, protected from light.[5] Visually inspect the stock for any precipitate before use.

Strategies for Solubility Enhancement: Data Summary

The following table summarizes common strategies and provides typical working concentrations for enhancing the solubility of indazole compounds in biological assays.

Strategy Mechanism of Action Typical Concentration in Final Assay Medium Advantages Disadvantages
Organic Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[3]DMSO: < 0.5%[3][5] Ethanol: < 1%[3]Simple, rapid, and widely used for preparing stock solutions.[3]Can be toxic to cells at higher concentrations; may interfere with assay components.[3][11] Requires careful vehicle controls.[3]
pH Adjustment Ionizes the compound by shifting the pH away from its isoelectric point. The ionized form is more polar and soluble.[3][]N/A (pH is adjusted)Can produce significant increases in solubility.[3] Cost-effective and simple to implement.Requires knowledge of the compound's pKa. May not be suitable for assays sensitive to pH changes.[3] Can alter drug activity or cell health.
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity, while the hydrophilic exterior enhances aqueous solubility.[3][8][13]HP-β-CD: 1-10 mMLow cellular toxicity compared to organic solvents.[3] Can improve compound stability.[3]Can be more expensive. May potentially interact with cell membrane components (e.g., cholesterol).[3] Requires optimization of the drug-to-cyclodextrin ratio.
Surfactants Form micelles that encapsulate the hydrophobic drug in their core, allowing it to be dispersed in the aqueous phase.[3][14]> Critical Micelle Concentration (CMC)High solubilizing capacity.Often cytotoxic, limiting their use in cell-based assays.[3][15] Can interfere with protein binding and enzyme kinetics.

Experimental Protocols

Protocol 1: Preparation of a Compound Working Solution using a DMSO Stock

Materials:

  • Indazole compound powder

  • Sterile, anhydrous DMSO

  • Desired aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: a. Accurately weigh a precise amount of the indazole compound. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.[3] d. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[3][5]

  • Working Solution Preparation: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Perform serial dilutions of the DMSO stock directly into the final pre-warmed aqueous buffer or medium immediately before use.[3] c. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer). d. Vortex the diluted solution immediately and vigorously to minimize localized high concentrations and prevent precipitation.[3] e. Crucially, prepare a "vehicle control" containing the same final concentration of DMSO as your test samples to account for any solvent effects. [3]

Protocol 2: Screening for Solubility Enhancement using Cyclodextrin

Materials:

  • 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water

  • 10 mM compound stock in DMSO

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

  • To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is kept constant and minimal (<0.5%).[3]

  • Include a control with no HP-β-CD.

  • Incubate the solutions for 1-2 hours at room temperature with gentle agitation.

  • Visually inspect for any signs of precipitation.

  • For quantitative analysis, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.[3]

Visualizations

G Troubleshooting Workflow for Compound Precipitation cluster_0 Troubleshooting Workflow for Compound Precipitation cluster_1 Troubleshooting Workflow for Compound Precipitation start Start: Precipitation Observed solubility_limit Is final concentration > known solubility limit? start->solubility_limit dilution_method How was the dilution performed? solubility_limit->dilution_method No lower_conc Lower Final Concentration solubility_limit->lower_conc Yes incubation When did precipitation occur? dilution_method->incubation Properly diluted serial_dilute Use Serial Dilution in Pre-warmed Media dilution_method->serial_dilute Single, rapid dilution slow_add Add Stock Slowly with Mixing dilution_method->slow_add Concentrated addition check_stability Check Compound Stability incubation->check_stability During incubation reduce_serum Reduce Serum / Use Serum-Free Media incubation->reduce_serum During incubation end_node Clear Solution & Reliable Assay lower_conc->end_node serial_dilute->end_node slow_add->end_node check_stability->end_node reduce_serum->end_node

Caption: A logical workflow for troubleshooting compound precipitation in biological assays.

G Mechanism of Cyclodextrin Solubility Enhancement cluster_0 Components cluster_1 Process cluster_2 Result indazole Poorly Soluble Indazole Compound complexation Formation of Inclusion Complex indazole->complexation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complexation soluble_complex Water-Soluble Drug-Cyclodextrin Complex complexation->soluble_complex

Caption: How cyclodextrins form inclusion complexes to solubilize hydrophobic compounds.

References

Refining purification methods to remove starting material from final product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges. Below, you will find detailed information on refining methods to effectively remove starting materials and other impurities from your final product.

General Purification Strategy

A common workflow for purifying a synthesized compound involves an initial extraction followed by a primary purification technique, and potentially a secondary method if further purification is required.

Purification Workflow cluster_crude Crude Reaction Mixture cluster_workup Initial Workup cluster_purification Primary Purification cluster_final Final Product Reaction_Mixture Crude Product with Starting Material & Impurities Extraction Liquid-Liquid Extraction Reaction_Mixture->Extraction Quench & Extract Chromatography Flash Chromatography Extraction->Chromatography If mixture of soluble compounds Crystallization Recrystallization Extraction->Crystallization If product is a solid Distillation Distillation Extraction->Distillation If product is a volatile liquid Pure_Product Purified Final Product Chromatography->Pure_Product Crystallization->Pure_Product Distillation->Pure_Product

A general workflow for the purification of a chemical compound.

Flash Column Chromatography

Flash column chromatography is a widely used technique for purifying and separating components of a mixture.[1] It utilizes a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent system for my flash column?

A1: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[1] This generally provides the best separation. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[1]

Q2: What should I do if my compound is not moving off the baseline on the TLC plate?

A2: If your compound remains at the baseline (Rf = 0), the eluent is not polar enough. You can try more aggressive solvent systems or consider using reverse-phase silica for your column.

Q3: What if my compound is unstable on silica gel?

A3: If your compound decomposes on silica, you can try deactivating the silica gel by using a solvent system containing 1-3% triethylamine.[2] Alternatively, other stationary phases like alumina or florisil can be used.[3]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Low or No Yield 1. Compound is still on the column.1. Increase the polarity of the eluent to push the compound off the column.
2. Compound is very dilute in the collected fractions.2. Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[3]
3. Compound decomposed on the column.3. Test for compound stability on silica gel before running the column.[3] Consider deactivating the silica or using a different stationary phase.[2][3]
Poor Separation 1. The solvent system is not optimal.1. Develop a new solvent system using TLC that provides a greater separation between your product and impurities.
2. The column was not packed properly.2. Ensure the column is packed uniformly without any cracks or bubbles.
3. The sample was loaded incorrectly.3. Load the sample in a minimal amount of solvent to ensure a narrow band at the start of the chromatography.[1]
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection:

    • Using TLC, identify a solvent system where the desired compound has an Rf value between 0.2 and 0.4.[1]

  • Column Packing:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.[4]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the eluent or a low-boiling point solvent.

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the dry powder to the column.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the top layer of sand.[4]

    • Apply gentle air pressure to the top of the column to force the solvent through.

    • Collect fractions in test tubes and monitor the separation by TLC.[5]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

Recrystallization

Recrystallization is a technique used to purify solid compounds.[6] The principle is based on the differential solubility of a compound and its impurities in a particular solvent at different temperatures.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for recrystallization?

A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] The impurities should either be very soluble at all temperatures or insoluble even at high temperatures.[9]

Q2: What can I do if no crystals form upon cooling?

A2: If crystals do not form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[10][11] If the solution is too dilute, you may need to evaporate some of the solvent and allow it to cool again.[10]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[10] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[10] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
No Crystals Form 1. Too much solvent was used.1. Boil off some of the solvent to concentrate the solution and cool again.[10]
2. The solution is supersaturated.2. Scratch the inner surface of the flask or add a seed crystal.[11]
3. The solution cooled too quickly.3. Reheat the solution and allow it to cool more slowly.
Low Crystal Yield 1. Too much solvent was added.1. A significant amount of the product may remain in the mother liquor. Concentrate the filtrate and cool to obtain a second crop of crystals.[12]
2. Premature crystallization during hot filtration.2. Use a heated funnel or add a small amount of extra hot solvent before filtering.
Oiling Out 1. The compound is melting in the hot solvent.1. Use a solvent with a lower boiling point.
2. The solution is cooling too rapidly.2. Allow the solution to cool more slowly. Insulating the flask can help.[10]
3. High concentration of impurities.3. Consider a preliminary purification step like chromatography.
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection:

    • Test the solubility of your impure solid in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[8]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[6]

    • Continue adding small portions of hot solvent until the solid is completely dissolved.[13]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying:

    • Dry the purified crystals, for example, by leaving them under vacuum.[6]

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[14]

Frequently Asked Questions (FAQs)

Q1: How do I know which layer is the aqueous and which is the organic layer?

A1: Generally, the denser solvent will be the bottom layer. Chlorinated solvents like dichloromethane and chloroform are denser than water, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water. To be certain, you can add a few drops of water and see which layer it joins.[15]

Q2: What is an emulsion, and how can I get rid of it?

A2: An emulsion is a suspension of one liquid as droplets in another, which prevents a clean separation of the two layers.[15] To break an emulsion, you can try adding a saturated aqueous sodium chloride solution (brine), gently swirling the mixture, or allowing the separatory funnel to stand for a period.[15][16] In some cases, filtering the mixture through a pad of Celite can help.[17]

Q3: How many extractions are necessary for a good separation?

A3: It is generally more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three extractions are often sufficient for a good separation.[18]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Emulsion Formation 1. Vigorous shaking of the separatory funnel.1. Gently swirl or invert the funnel instead of shaking vigorously.[16]
2. Presence of surfactants or fine solids.2. Add brine to increase the ionic strength of the aqueous layer.[16] Allow the mixture to stand, or filter through Celite.[17]
Poor Separation/Recovery 1. The compound is partially soluble in both phases.1. Adjust the pH of the aqueous layer to ionize or de-ionize the compound, making it more soluble in one phase.
2. Insufficient mixing of the two phases.2. Ensure thorough but gentle mixing to allow for efficient partitioning of the solute.
3. The wrong organic solvent was chosen.3. Select a solvent in which your compound is highly soluble and which is immiscible with the aqueous phase.
Experimental Protocol: Liquid-Liquid Extraction
  • Setup:

    • Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.[19]

  • Addition of Liquids:

    • Add the solution to be extracted and the extraction solvent to the separatory funnel.[19] Do not fill the funnel more than two-thirds full.

  • Mixing:

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.[19]

    • Gently rock or swirl the funnel for a few minutes to allow for the transfer of the solute between phases.[19] Periodically vent the funnel.

  • Separation:

    • Place the funnel back in the ring stand and remove the stopper.

    • Allow the layers to fully separate.

  • Draining the Layers:

    • Carefully open the stopcock and drain the bottom layer into a flask.

    • Pour the top layer out through the top opening of the funnel to avoid contamination.[19]

  • Repeat:

    • Repeat the extraction process with fresh solvent as needed.[18]

  • Drying and Concentration:

    • Dry the combined organic extracts with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent and concentrate the solution to obtain the crude product.

Distillation

Distillation is a purification technique for separating components of a liquid mixture based on differences in their boiling points.[20]

Frequently Asked Questions (FAQs)

Q1: What is the difference between simple and fractional distillation?

A1: Simple distillation is effective for separating liquids with significantly different boiling points (greater than 70 °C difference) or for separating a volatile liquid from a non-volatile solid.[21][22] Fractional distillation is used for separating liquids with closer boiling points and employs a fractionating column to achieve a better separation.[21]

Q2: What causes "bumping" during distillation, and how can I prevent it?

A2: Bumping is the sudden, violent boiling of a liquid.[23] It can be prevented by adding boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.

Q3: My distillation is very slow. How can I speed it up?

A3: Ensure the heating mantle is set to a temperature about 20-30 °C above the boiling point of the liquid being distilled.[21] Also, check that the condenser has a good flow of cold water and that the apparatus is well-insulated if necessary.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Bumping/Foaming 1. Superheating of the liquid.1. Add boiling chips or a stir bar to the distillation flask before heating.[24]
2. Heating too rapidly.2. Reduce the heating rate.[23]
3. Presence of surfactants (for foaming).3. Add an anti-foaming agent or use a larger distillation flask.[23][25]
No Distillate Collected 1. The temperature is too low.1. Increase the temperature of the heating source.
2. The thermometer is placed incorrectly.2. Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
3. A leak in the system (for vacuum distillation).3. Check all joints and connections for a proper seal.
Poor Separation 1. The boiling points of the components are too close for simple distillation.1. Use fractional distillation.[21]
2. The distillation is proceeding too quickly.2. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Experimental Protocol: Simple Distillation
  • Apparatus Setup:

    • Assemble the distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[26]

    • Add the liquid to be distilled and a few boiling chips or a stir bar to the round-bottom flask.

  • Heating:

    • Begin heating the flask gently with a heating mantle.

  • Distillation:

    • As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.

    • The vapor will then enter the condenser, where it will be cooled by circulating water and condense back into a liquid.[26]

  • Collection:

    • The purified liquid (distillate) will be collected in the receiving flask.

    • Continue the distillation until most of the desired liquid has been collected, but do not distill to dryness.

  • Shutdown:

    • Turn off the heat and allow the apparatus to cool before disassembling.

Quantitative Data Summary

Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds.[1]
Ethanol78HighA versatile solvent for many organic compounds.[1]
Methanol65HighSimilar to ethanol but more volatile.[1]
Acetone56MediumA good solvent for many compounds, but its low boiling point can make it difficult to work with.[1]
Ethyl Acetate77MediumA common solvent for a wide range of polarities.[1]
Hexanes69LowUsed for non-polar compounds.[1]
Toluene111LowGood for less polar compounds, but its high boiling point can be a disadvantage.[1]

Troubleshooting Logic Diagram

Purification_Troubleshooting cluster_start Problem Identification cluster_analysis Analysis cluster_repurify Re-Purification Strategy cluster_end Outcome Start Purification Unsuccessful Check_Purity Analyze Product Purity (e.g., TLC, NMR, GC) Start->Check_Purity Identify_Impurity Identify Remaining Impurity (e.g., Starting Material) Check_Purity->Identify_Impurity Product is Impure Choose_Method Choose Appropriate Secondary Purification Method Identify_Impurity->Choose_Method Optimize_Conditions Optimize Conditions for Chosen Method Choose_Method->Optimize_Conditions Method Selected Re_Purify Perform Re-purification Optimize_Conditions->Re_Purify Final_Product Pure Product Re_Purify->Final_Product

A logical approach to troubleshooting a failed purification.

References

Validation & Comparative

Activity of 1-Isopropyl-1H-indazole-3-carboxylic acid vs. other indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the activity of various indazole derivatives, with a focus on quantifiable data to inform research and drug development efforts. While specific biological data for 1-Isopropyl-1H-indazole-3-carboxylic acid remains limited in publicly available literature, this guide will focus on well-characterized indazole derivatives to highlight the therapeutic potential of this chemical class.

I. Comparative Analysis of Biological Activities

Indazole derivatives have demonstrated a remarkable diversity of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The following tables summarize the quantitative data for representative indazole derivatives across these therapeutic areas.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

A study on the anti-inflammatory activity of indazole and its derivatives revealed their potential to inhibit COX-2, a key enzyme in the inflammatory pathway.

Table 1: COX-2 Inhibitory Activity of Indazole Derivatives [1]

CompoundIC50 (µM)
Indazole23.42
5-Aminoindazole12.32
6-Nitroindazole19.22
Celecoxib (Standard)5.10
Anticancer Activity: Proliferation Inhibition

Numerous indazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity of Representative Indazole Derivatives [2][3]

CompoundCancer Cell LineIC50 (µM)
Compound 2fA549 (Lung)0.89[2]
4T1 (Breast)0.23[2][3]
HepG2 (Liver)1.15[2]
MCF-7 (Breast)0.43[2]
HCT116 (Colon)0.56[2]
Compound 6oK562 (Leukemia)5.15[2]
A549 (Lung)>40[2]
PC-3 (Prostate)18.3[2]
Antimicrobial Activity

The antimicrobial potential of indazole derivatives has been explored against various bacterial and fungal strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Indazole Derivatives against Xanthomonas campestris

CompoundZone of Inhibition (cm)MIC (µL)
5a2.125
5f2.225
5i2.325
Streptomycin (Standard)2.8-
CRAC Channel Inhibition

A series of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of cellular calcium signaling.

Table 4: CRAC Channel Inhibitory Activity of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide Derivatives

CompoundRIC50 (µM) for Ca2+ Influx
12aH1.2
12b4-F0.8
12c4-Cl0.7
12d4-Br0.6
12e4-CH31.5
12f4-OCH32.1
12g3,4-diCl0.5
12h3,5-diCl1.8

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides

The synthesis of the target compounds involves a multi-step process:

  • Alkylation: 1H-Indazole-3-carboxylic acid is alkylated with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).

  • Acid Chloride Formation: The resulting 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.

  • Amidation: The acid chloride is then reacted with a variety of substituted anilines in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide derivatives.

1H-Indazole-3-carboxylic acid 1H-Indazole-3-carboxylic acid Alkylation Alkylation 1H-Indazole-3-carboxylic acid->Alkylation 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid Alkylation->1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid 2,4-dichlorobenzyl chloride 2,4-dichlorobenzyl chloride 2,4-dichlorobenzyl chloride->Alkylation Acid Chloride Formation Acid Chloride Formation 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid->Acid Chloride Formation Intermediate Acid Chloride Intermediate Acid Chloride Acid Chloride Formation->Intermediate Acid Chloride Oxalyl chloride Oxalyl chloride Oxalyl chloride->Acid Chloride Formation Amidation Amidation Intermediate Acid Chloride->Amidation 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides Amidation->1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides Substituted anilines Substituted anilines Substituted anilines->Amidation

Caption: Synthetic workflow for 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides.

CRAC Channel Inhibition Assay (Calcium Influx Assay)

This assay measures the ability of a compound to inhibit store-operated calcium entry (SOCE) through CRAC channels.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a calcium-free buffer.

  • Store Depletion: Intracellular calcium stores are depleted by adding thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

  • Compound Incubation: The cells are incubated with various concentrations of the test compounds.

  • Calcium Add-back: Calcium is added back to the extracellular solution to initiate SOCE.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator using a fluorescence plate reader. The ratio of fluorescence at 340 nm and 380 nm excitation is used to determine the intracellular calcium concentration.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the calcium influx against the compound concentration.

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Culture RBL-2H3 cells Culture RBL-2H3 cells Load with Fura-2 AM Load with Fura-2 AM Culture RBL-2H3 cells->Load with Fura-2 AM Deplete Ca2+ stores (Thapsigargin) Deplete Ca2+ stores (Thapsigargin) Load with Fura-2 AM->Deplete Ca2+ stores (Thapsigargin) Incubate with Test Compound Incubate with Test Compound Deplete Ca2+ stores (Thapsigargin)->Incubate with Test Compound Add extracellular Ca2+ Add extracellular Ca2+ Incubate with Test Compound->Add extracellular Ca2+ Measure Fluorescence (340/380 nm) Measure Fluorescence (340/380 nm) Add extracellular Ca2+->Measure Fluorescence (340/380 nm) Calculate % Inhibition Calculate % Inhibition Measure Fluorescence (340/380 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the CRAC channel inhibition assay.

III. Signaling Pathway

CRAC Channel Signaling Pathway

The CRAC channel plays a crucial role in T-cell activation and other immune responses. Its inhibition by indazole derivatives represents a promising therapeutic strategy for inflammatory and autoimmune diseases.

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum Ca2_ext Ca2+ Orai1 Orai1 Channel Ca2_ext->Orai1 Influx Ca2_cyt [Ca2+]i Orai1->Ca2_cyt Calcineurin Calcineurin Ca2_cyt->Calcineurin Activates NFAT_P NFAT-P NFAT NFAT NFAT_P->NFAT Translocates to Nucleus Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Calcineurin->NFAT_P Dephosphorylates STIM1 STIM1 STIM1->Orai1 Activation Ca2_ER [Ca2+]ER Ca2_ER->STIM1 Depletion Indazole_Derivative Indazole-3-carboxamide Derivative Indazole_Derivative->Orai1 Inhibits

Caption: Simplified CRAC channel signaling pathway and the point of inhibition by indazole-3-carboxamide derivatives.

Upon depletion of calcium from the endoplasmic reticulum (ER), the ER-resident sensor protein STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates the Orai1 channel in the plasma membrane, leading to a sustained influx of extracellular calcium. This rise in intracellular calcium activates calcineurin, which in turn dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT then translocates to the nucleus and promotes the expression of genes involved in the immune response, such as Interleukin-2 (IL-2). Indazole-3-carboxamide derivatives have been shown to inhibit this pathway by blocking the Orai1 channel, thereby preventing the influx of calcium.

References

Comparing different synthesis routes for 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to 1-Isopropyl-1H-indazole-3-carboxylic acid is essential for researchers and professionals in drug development to select the most efficient and suitable method for their specific needs. This guide provides a detailed analysis of various synthetic strategies, supported by experimental data and protocols.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly approached in two main stages: the formation of the 1H-indazole-3-carboxylic acid core followed by the alkylation of the indazole nitrogen with an isopropyl group, or a more direct approach starting from precursors already containing the isopropyl moiety. Below is a comparison of key synthetic routes to the core intermediate, 1H-indazole-3-carboxylic acid.

Route 1: Carboxylation of N-Protected Indazole

This classic route involves the protection of the indazole nitrogen, followed by directed lithiation and carboxylation at the C3 position, and subsequent deprotection.

Route 2: One-Pot Diazotization and Cyclization

A more modern and efficient approach starts from o-aminophenylacetic acid derivatives, which undergo a one-pot diazotization and cyclization to directly form the indazole-3-carboxylic acid scaffold.[1]

Route 3: Hydrolysis of Isatin and Cyclization

This route utilizes isatin as a starting material, which is first hydrolyzed, then converted to a diazonium salt, reduced to a hydrazine intermediate, and finally cyclized to form the desired indazole.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis routes to 1H-indazole-3-carboxylic acid, providing a basis for comparison.

Parameter Route 1: Carboxylation of N-Protected Indazole Route 2: One-Pot Diazotization and Cyclization Route 3: Hydrolysis of Isatin and Cyclization
Starting Material SEM-protected Indazole2-(2-aminophenyl)-N,N-diethylacetamideIsatin
Overall Yield ~57% (for the protected acid)Up to 97%Not explicitly stated
Reaction Time Multi-step, >6 hours0.5 - 8 hoursMulti-step
Key Reagents n-BuLi, CO₂, TBAFNitrite, AcidNaOH, NaNO₂, HCl, SnCl₂
Reaction Conditions Low temperature (-70°C), inert atmosphere-20 to 80 °CNot explicitly stated
Advantages Well-established methodHigh yield, short reaction time, one-potUtilizes readily available starting material
Disadvantages Multi-step, requires cryogenic conditionsMay require optimization for different substratesMulti-step process

Introduction of the Isopropyl Group

Once 1H-indazole-3-carboxylic acid is synthesized, the isopropyl group is typically introduced via N-alkylation. A general method for selective N1-alkylation has been reported with high yields.[3]

Parameter N1-Alkylation of 1H-indazole-3-carboxylic acid
Starting Material 1H-indazole-3-carboxylic acid
Yield 76 - 94%
Key Reagents Isopropyl bromide, Base (e.g., NaH)
Solvent DMF
Reaction Time ~21 hours

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid via Carboxylation of SEM-Protected Indazole

Materials:

  • 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Carbon dioxide (CO₂) gas

  • Tetrabutylammonium fluoride (TBAF) in THF

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Citric acid solution

Procedure:

  • Dissolve 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole (11 g, 44.33 mmol) in dry THF (60 mL) and cool to -70 °C under a nitrogen atmosphere.[4]

  • Add n-BuLi (19.49 mL, 48.76 mmol) dropwise and stir the solution at -70 °C for 30 minutes.[4]

  • Bubble CO₂ gas through the reaction mixture at -70 °C for 90 minutes.[4]

  • Quench the reaction with saturated ammonium chloride solution and extract the aqueous layer with diethyl ether.[4]

  • Acidify the aqueous layer with citric acid solution to precipitate the SEM-protected acid.

  • For deprotection, dissolve the protected acid in a mixture of DMF (5 mL) and THF (50 mL) and treat with TBAF (1 M in THF).[5]

  • Reflux the mixture at 80 °C for 4 hours.[5]

  • After evaporation of THF, basify with 10% NaHCO₃ solution, wash with diethyl ether, and then acidify the aqueous layer with citric acid solution to precipitate the product.[5]

  • Filter the solid and dry to obtain 1H-indazole-3-carboxylic acid (Yield: 98% for deprotection step).[5]

Protocol 2: One-Pot Synthesis of a 1H-Indazole-3-carboxylic Acid Derivative

Materials:

  • o-aminophenylacetic acid amide or ester

  • Nitrite (e.g., tert-butyl nitrite)

  • Acid (e.g., acetic acid)

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • Add o-aminophenylacetic acid amide or ester, nitrite, acid, and an organic solvent into a reaction vessel in a molar ratio of approximately 1:1.5:2:10.[1]

  • Stir the reaction mixture for 0.5-8 hours at a temperature between -20 to 80 °C.[1]

  • After the reaction is complete, add water and an organic solvent for extraction.[1]

  • Wash the organic phase with saturated sodium carbonate solution and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.[1]

  • Purify the crude product by column chromatography or recrystallization to obtain the 1H-indazole-3-carboxylic acid derivative.[1] (Example yield for a derivative was 97% with a 2-hour reaction time).[1]

Protocol 3: N-Isopropylation of 1H-Indazole-3-carboxylic Acid

Materials:

  • 1H-indazole-3-carboxylic acid

  • Sodium hydride (NaH)

  • Isopropyl bromide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, add NaH (3.0 equiv).[3]

  • Add isopropyl bromide (1.3 equiv) to the mixture.[3]

  • Stir the reaction at room temperature for approximately 21 hours.[3]

  • After the reaction, perform an extraction with ethyl acetate and wash with water to remove DMF.[3]

  • Evaporate the solvent to obtain this compound.

Visualizing the Synthesis Pathways

Synthesis_Route_1 Indazole Indazole SEM_Indazole SEM-Protected Indazole Indazole->SEM_Indazole SEM-Cl Lithiation Lithiation SEM_Indazole->Lithiation n-BuLi Carboxylation Carboxylation Lithiation->Carboxylation CO₂ Protected_Acid SEM-Protected Indazole-3-COOH Carboxylation->Protected_Acid Deprotection Deprotection Protected_Acid->Deprotection TBAF Product 1H-Indazole-3- carboxylic Acid Deprotection->Product

Caption: Route 1: Synthesis via Carboxylation.

Synthesis_Route_2 Starting_Material o-Aminophenylacetic Acid Derivative One_Pot One-Pot Reaction Starting_Material->One_Pot Nitrite, Acid Product 1H-Indazole-3- carboxylic Acid Derivative One_Pot->Product N_Alkylation Indazole_Acid 1H-Indazole-3- carboxylic Acid Alkylation N-Alkylation Indazole_Acid->Alkylation Isopropyl Bromide, NaH Final_Product 1-Isopropyl-1H- indazole-3- carboxylic Acid Alkylation->Final_Product

References

A Comparative Guide to the Biological Activities of Indazole-3-Carboxylic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications at the 3-position of the indazole ring, particularly the introduction of ester and amide functionalities, have yielded derivatives with a wide spectrum of therapeutic potential. This guide provides an objective comparison of the biological activities of indazole-3-carboxylic acid esters and amides, supported by experimental data, to inform future drug discovery and development efforts.

Overview of Biological Activities

Indazole-3-carboxylic acid amides have been extensively studied and have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents. In contrast, the biological evaluation of indazole-3-carboxylic acid esters is less documented in publicly available literature, making a direct and comprehensive comparison challenging. This guide summarizes the available quantitative data for both classes of compounds, highlighting the well-established activities of the amides.

Data Presentation: A Comparative Look

The following tables summarize the quantitative data for the biological activities of indazole-3-carboxylic acid amides. A corresponding table for esters is not provided due to the limited availability of comparable quantitative data in the reviewed literature.

Anti-Inflammatory Activity of Indazole-3-Carboxamides

The anti-inflammatory properties of indazole-3-carboxamides have been notably demonstrated through the inhibition of the Calcium Release-Activated Calcium (CRAC) channel, a key regulator of immune responses.

CompoundTarget/AssayIC50 (µM)Reference
Indazole-3-carboxamide 12d CRAC Channel Inhibition (Calcium Influx)0.67[1]
TNF-α Production0.28[1]
Indazole-3-carboxamide 12a CRAC Channel Inhibition (Calcium Influx)1.51[1]
Indazole-3-carboxamide 12b CRAC Channel Inhibition (Calcium Influx)3.23[1]
Indazole-3-carboxamide 12e CRAC Channel Inhibition (Calcium Influx)2.33[1]
Indazole-3-amide 9b CRAC Channel Inhibition (Calcium Influx)29[1]
Indazole Cyclooxygenase-2 (COX-2)23.42[2]
TNF-α220.11[2]
IL-1β120.59[2]
5-Aminoindazole Cyclooxygenase-2 (COX-2)12.32[2]
TNF-α230.19[2]
IL-1β220.46[2]
6-Nitroindazole Cyclooxygenase-2 (COX-2)19.22[2]
IL-1β100.75[2]

Note: A lower IC50 value indicates greater potency.

Anticancer Activity of Indazole-3-Carboxamides

Several studies have highlighted the cytotoxic effects of indazole-3-carboxamides against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 2f (indazole derivative) 4T1 (Breast Cancer)0.23 - 1.15[3]
Compound 5k (1H-indazole-3-amine derivative) Hep-G2 (Liver Cancer)3.32[4]
Compound 6o (1H-indazole-3-amine derivative) K562 (Chronic Myeloid Leukemia)5.15[4]

Note: A lower IC50 value indicates greater cytotoxicity.

Antimicrobial Activity of Indazole-3-Carboxamides

The antimicrobial potential of indazole-3-carboxamides has been explored, with several derivatives showing activity against bacterial and fungal strains. The data below is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates greater efficacy. Due to the variability in the specific amide derivatives and tested organisms across different studies, a consolidated table is not provided. However, one study reported the synthesis of fourteen 1H-Indazole-3-carboxamides and their evaluation for antimicrobial activity, indicating the potential of this class of compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the reproducibility and further investigation of these compounds.

CRAC Channel Inhibition Assay (Calcium Influx Assay)

This protocol is based on the methodology for measuring store-operated calcium entry (SOCE) in a cellular context.

Objective: To determine the inhibitory effect of test compounds on the influx of extracellular calcium following the depletion of intracellular calcium stores.

Materials:

  • Rat Basophilic Leukemia (RBL) cells

  • Cell culture medium (e.g., EMEM) with supplements

  • Fura-2 AM or other suitable calcium indicator dye

  • Thapsigargin (SERCA pump inhibitor)

  • Calcium-free buffer (e.g., HBSS without Ca2+)

  • Calcium-containing buffer (e.g., HBSS with Ca2+)

  • Test compounds (indazole-3-carboxylic acid derivatives)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture RBL cells in appropriate medium until they reach the desired confluence.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with calcium-free buffer and then incubate them with a Fura-2 AM loading solution in the same buffer in the dark at room temperature for 30-60 minutes.

  • Washing: After incubation, wash the cells twice with calcium-free buffer to remove any excess dye.

  • Compound Incubation: Add the test compounds at various concentrations to the respective wells and incubate for a specified period.

  • Store Depletion: To initiate the depletion of intracellular calcium stores, add thapsigargin to the wells.

  • Calcium Influx Measurement: Measure the baseline fluorescence. Then, add the calcium-containing buffer to the wells to initiate calcium influx through the CRAC channels.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time using a fluorescence plate reader (e.g., with excitation at 340 nm and 380 nm, and emission at 510 nm for Fura-2).

  • Data Analysis: The change in intracellular calcium concentration is determined by the ratio of fluorescence intensities at the two excitation wavelengths. The inhibitory effect of the compounds is calculated by comparing the calcium influx in treated cells to that in untreated (vehicle control) cells. IC50 values are then determined from the dose-response curves.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of indazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., 4T1, Hep-G2, K562)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of an indazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Logical Relationships

The biological activities of indazole-3-carboxylic acid amides are often mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

CRAC_Channel_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca2+ bound) STIM1_active STIM1 (Ca2+ free) STIM1_inactive->STIM1_active ER Ca2+ depletion Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed translocation & activation Ca_ER Ca2+ Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_influx Ca2+ Influx Orai1_open->Ca_influx PLC PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3R->Ca_ER Ca2+ release Receptor Cell Surface Receptor Receptor->PLC Ligand Ligand Ligand->Receptor IP3->IP3R Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p dephosphorylates NFAT NFAT (dephosphorylated) NFAT_p->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_Expression Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression regulates Indazole_Amide Indazole-3-Carboxamide Indazole_Amide->Orai1_open inhibits

Caption: CRAC Channel Signaling Pathway Inhibition by Indazole-3-Carboxamides.

Apoptosis_Pathway cluster_Mitochondria Mitochondria Indazole_Amide Indazole-3-Carboxamide (e.g., Compound 2f) Bax Bax Indazole_Amide->Bax upregulates Bcl2 Bcl-2 Indazole_Amide->Bcl2 downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2->Bax inhibits Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction by an Anticancer Indazole Derivative.

Experimental_Workflow_Anticancer start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding compound_treatment Treat with Indazole Derivatives cell_seeding->compound_treatment incubation Incubate (e.g., 48h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 Value read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for MTT-based Anticancer Assay.

Conclusion

Indazole-3-carboxylic acid amides represent a promising class of compounds with well-documented anti-inflammatory and anticancer activities, and emerging antimicrobial potential. The regiochemistry of the amide linker has been shown to be critical for potent biological activity, particularly in the context of CRAC channel inhibition. In contrast, the biological profile of indazole-3-carboxylic acid esters remains largely underexplored in the available scientific literature. This guide highlights the significant body of evidence supporting the therapeutic potential of indazole-3-carboxamides and underscores the need for further investigation into their ester counterparts to enable a comprehensive structure-activity relationship analysis and to potentially uncover novel therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols to further explore the biological activities of both esters and amides of indazole-3-carboxylic acid.

References

In Vitro Validation of the Anti-Tumor Activity of 1-Isopropyl-1H-indazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anti-tumor activity of 1-Isopropyl-1H-indazole-3-carboxylic acid with alternative anti-tumor agents, supported by experimental data from structurally related compounds. Due to the limited availability of public data on the specific anti-tumor activity of this compound, this guide utilizes data from other bioactive indazole derivatives as a proxy for comparative analysis. The experimental protocols and potential mechanisms of action are detailed to facilitate further research and validation.

Data Presentation: Comparative Anti-Tumor Activity

The following tables summarize the in vitro anti-tumor activity (IC50 values) of selected indazole derivatives and established anti-tumor agents across various human cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of novel indazole compounds like this compound.

Table 1: In Vitro Anti-proliferative Activity of Indazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6o (indazole derivative) K562 (Chronic Myeloid Leukemia)5.15[1][2][3]
A549 (Lung Cancer)>10[2]
PC-3 (Prostate Cancer)>10[2]
HepG2 (Hepatoma)>10[2]
Compound 5k (indazole derivative) HepG2 (Hepatoma)3.32[2]
Compound 2f (indazole derivative) 4T1 (Breast Cancer)0.23–1.15[4]

Table 2: In Vitro Anti-proliferative Activity of Comparator Anti-Tumor Agents

CompoundCancer Cell LineIC50 (µM)Reference
Lonidamine MCF-7 (Breast Carcinoma)~170 (24h exposure)
Axitinib A-498 (Renal Cell Carcinoma)13.6 (96h exposure)
Caki-2 (Renal Cell Carcinoma)36 (96h exposure)
Pazopanib RT4 (Bladder Cancer)5.14
HTB9 (Bladder Cancer)11.84
J82 (Bladder Cancer)24.57
HT1376 (Bladder Cancer)28.21
T24 (Bladder Cancer)52.45
Sorafenib HepG2 (Hepatocellular Carcinoma)~6 (48h exposure)
HuH-7 (Hepatocellular Carcinoma)~6 (48h exposure)

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and can elucidate the effect of a compound on signaling pathways involved in cell proliferation and apoptosis.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-VEGFR, p-PAK1, p-B-Raf, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways potentially modulated by indazole derivatives.

Experimental Workflow for In Vitro Anti-Tumor Activity Validation.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Raf Raf PLCg->Raf Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Indazole Indazole Derivatives (e.g., Axitinib, Pazopanib) Indazole->VEGFR Inhibits

Simplified VEGFR Signaling Pathway and Inhibition by Indazole Derivatives.

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates MEK MEK PAK1->MEK Activates BAD BAD PAK1->BAD Inhibits ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Indazole_Carboxamides Indazole-3-Carboxamides Indazole_Carboxamides->PAK1 Inhibits

PAK1 Signaling in Cell Proliferation and Apoptosis.

BRaf_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates BRaf B-Raf Ras->BRaf Activates MEK MEK BRaf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Sorafenib Sorafenib (Indazole urea derivative) Sorafenib->BRaf Inhibits

The B-Raf/MEK/ERK Signaling Pathway and Inhibition by Sorafenib.

References

A Comparative Guide to the Cross-Reactivity of 1-Isopropyl-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Isopropyl-1H-indazole-3-carboxylic acid scaffold is a prominent chemotype in modern medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While derivatives have been optimized for specific targets, the inherent structural features of the indazole-carboxamide core can lead to interactions with multiple, often unrelated, biological targets. This cross-reactivity, or off-target activity, is a critical consideration in drug development, as it can lead to unforeseen side effects or polypharmacological efficacy.

This guide provides an objective comparison of the cross-reactivity potential of this compound derivatives by examining the activity of structurally related analogs across different target classes. The data presented herein is compiled from various studies to illustrate the scaffold's ability to engage with G-protein coupled receptors (GPCRs) and protein kinases, highlighting the importance of comprehensive selectivity profiling.

Data Presentation: Cross-Reactivity Profiles

The following tables summarize quantitative data for representative 1-alkyl-1H-indazole-3-carboxamide derivatives, demonstrating the scaffold's activity on different biological targets. While a comprehensive cross-reactivity panel for a single 1-isopropyl derivative is not publicly available, the data illustrates the target promiscuity of the broader chemical class.

Table 1: Activity Profile of Indazole-3-Carboxamides at Cannabinoid Receptors

Compound IDR1 (N1-substituent)R2 (Amide substituent)TargetAssay TypeAffinity (Ki, nM) / Potency (EC50, nM)
AB-PINACA n-pentyl(S)-1-amino-3-methyl-1-oxobutane-2-ylCB1Radioligand BindingKi: 3.24
CB1Functional AssayEC50: 142 (full agonist)
CB2Radioligand BindingKi: 1.68
CB2Functional AssayEC50: 141 (partial agonist)
AB-FUBINACA 4-fluorobenzyl(S)-1-amino-3-methyl-1-oxobutane-2-ylCB1Functional AssayEC50: 0.24-21
CB2Functional AssayEC50: 0.88-15

Data compiled from multiple sources.[1][2][3][4]

Table 2: Activity Profile of Indazole-3-Carboxamides as Kinase Inhibitors

Compound IDR1 (N1-substituent)R2 (Amide substituent)Target KinaseInhibitory Potency (IC50, nM)Selectivity Notes
Compound 30l H4-(pyridin-4-yl)piperazin-1-ylPAK19.8High selectivity against a panel of 29 other kinases.[5]
GSK-3β Inhibitor VariedVariedGSK-3βpIC50: 4.9 - 5.5Identified through in silico screening and confirmed in functional assays.[6][7]
RIPK1 Inhibitor VariedVariedRIPK1-Patented as RIPK1 inhibitors.

Data compiled from multiple sources demonstrating the scaffold's versatility.[5][6][7][8]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of cross-reactivity for this compound derivatives.

cluster_workflow Experimental Workflow for Cross-Reactivity Profiling synthesis Synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid derivatives primary_assay Primary Target Assay (e.g., Cannabinoid Receptor Binding) synthesis->primary_assay Initial Screening secondary_screen Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) primary_assay->secondary_screen Assess Selectivity hit_validation Hit Validation & IC50 Determination secondary_screen->hit_validation Confirm Off-Target Hits sar Structure-Activity Relationship Analysis hit_validation->sar Inform Selectivity Optimization

Caption: A logical workflow for the synthesis and cross-reactivity profiling of novel chemical entities.

cluster_pathways Illustrative Cross-Reactivity of the Indazole Scaffold cluster_gpcr GPCR Signaling cluster_kinase Kinase Signaling compound 1-Alkyl-1H-indazole- 3-carboxamide Scaffold cb1 CB1 Receptor compound->cb1 Agonist Activity cb2 CB2 Receptor compound->cb2 Agonist Activity pak1 PAK1 Kinase compound->pak1 Inhibitory Activity g_protein Gi/o Protein Activation cb1->g_protein cb2->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac camp ↓ cAMP ac->camp substrate Downstream Substrate pak1->substrate response Cell Migration/ Invasion substrate->response

Caption: The indazole scaffold can interact with distinct signaling pathways, such as GPCRs and kinases.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to determine the activity of this compound derivatives.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This competitive binding assay measures the affinity of a test compound by quantifying its ability to displace a known radioligand from the CB1 and CB2 receptors.

Materials:

  • Receptor Source: Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well plates.

  • Filtration system (cell harvester and glass fiber filter mats).

  • Scintillation counter and fluid.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer (e.g., from 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, combine the diluted test compound, a fixed concentration of [³H]CP-55,940 (approximately 0.5-1.0 nM), and the receptor-containing cell membranes.

    • Total Binding Wells: Contain radioligand and membranes only.

    • Non-specific Binding Wells: Contain radioligand, membranes, and a high concentration of non-labeled ligand.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[9]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[9]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the inhibitory potency of a compound against a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., PAK1).

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • Test compounds dissolved in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent).

  • Opaque 96-well or 384-well plates.

Procedure:

  • Compound Preparation: Create a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a white, opaque multi-well plate, add the serially diluted test compound or a DMSO control.

    • Add the kinase enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the produced ADP into ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

References

Spectroscopic analysis comparison of N1 versus N2 alkylated indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the regioselective alkylation of indazoles is a critical step that significantly influences the biological activity of these important heterocyclic scaffolds. The unambiguous characterization of the resulting N1 and N2 alkylated isomers is paramount. This guide provides a detailed comparison of the spectroscopic signatures of these regioisomers, supported by experimental data and protocols to aid in their differentiation.

Key Spectroscopic Differentiators

The primary techniques for distinguishing between N1 and N2 alkylated indazoles are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HMBC), supplemented by UV-Vis spectroscopy and Mass Spectrometry.

¹H NMR Spectroscopy

In ¹H NMR spectra, the chemical shift of the proton at the 3-position (H-3) is a key indicator. Generally, the H-3 proton of N2-alkylated indazoles is found further downfield compared to the corresponding N1-isomer. The protons of the alkyl group attached to the nitrogen also show subtle but consistent differences in their chemical shifts.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy offers a more definitive method for isomer differentiation. A significant and reliable distinction is observed in the chemical shifts of the C3 and C7a carbons. In N2-alkylated indazoles, the C3 carbon resonance is shifted upfield (to a lower ppm value), while the C7a carbon resonance is shifted downfield (to a higher ppm value) when compared to the corresponding N1-alkylated isomer.[1] This opposing shift provides a clear diagnostic tool for structural assignment.

2D NMR Spectroscopy (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique that provides unambiguous assignment. For an N1-alkylated indazole, a correlation is observed between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring.[2][3] Conversely, in an N2-alkylated indazole, the correlation is seen between the α-carbon protons of the alkyl group and the C3 carbon.[2][3]

UV-Vis Spectroscopy

N1 and N2-alkylated indazoles also exhibit distinct ultraviolet absorption profiles. While the parent 1H-indazole shows a characteristic spectrum, alkylation at N1 or N2 leads to noticeable changes in the absorption maxima (λmax). The 2H-tautomer (and by extension, N2-alkylated indazoles) tends to absorb light more strongly at longer wavelengths compared to the 1H-tautomer (and N1-alkylated indazoles).[4][5]

Data Presentation

The following tables summarize the spectroscopic data for representative pairs of N1 and N2 alkylated indazoles.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of N-Alkylated Indazoles

Compound/ProtonH-3H-4H-5H-6H-7N-CH₂-
N1-Butyl-indazole-3-carboxamide -8.11 (d)7.19 (t)7.37 (t)7.69 (d)4.40 (t)
N2-Alkyl-5-cyano-indazole 7.98 (m)7.62 (m)-7.62 (m)8.12 (m)4.92 (s)

Note: Data extracted from multiple sources with different substitution patterns for illustrative purposes. Direct comparison is most effective with identical substituents.[6][7]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of N-Alkylated Nitroindazoles [1]

Compound/CarbonC-3C-3aC-4C-5C-6C-7C-7a
1-Alkyl-4-nitroindazole 135.5140.9142.1122.9128.4110.1123.6
2-Alkyl-4-nitroindazole 125.7140.8141.5120.7129.5116.5131.6
Δδ (N1 - N2) +9.8 +0.1+0.6+2.2-1.1-6.4-8.0

As highlighted, the most significant differences are observed for C-3 (upfield shift in N2-isomer) and C-7a (downfield shift in N2-isomer).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and spectroscopic analysis of N-alkylated indazoles.

Protocol 1: General Procedure for N-Alkylation of Indazoles

This protocol can be adapted for either N1 or N2 selectivity based on the choice of base and solvent.[3][8]

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired 1H-indazole (1.0 equivalent).

  • Solvent Addition : Add an anhydrous solvent such as Tetrahydrofuran (THF) for N1-selectivity or Dimethylformamide (DMF) which often gives mixtures.[3][8][9]

  • Deprotonation : Cool the solution to 0 °C. Add a base (e.g., Sodium Hydride (NaH) for N1-selectivity, or Potassium Carbonate (K₂CO₃) which may yield mixtures) portion-wise (1.2 equivalents).[3][8][10] Allow the mixture to stir for 30 minutes at 0 °C and then warm to room temperature for another 30 minutes.

  • Alkylation : Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification : Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified indazole isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR : Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum.

  • HMBC : Perform a gradient-selected HMBC experiment, optimizing the long-range coupling constant (e.g., 8 Hz) to observe correlations between protons and carbons separated by 2-3 bonds.

  • Data Analysis : Process the spectra using appropriate software. In the HMBC spectrum, identify the key correlation between the N-alkyl CH₂ protons and either C3 (for N2-isomers) or C7a (for N1-isomers).[2][3]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of N-alkylated indazoles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_identification Isomer Identification Indazole Indazole Substrate Reaction Alkylation Reaction Indazole->Reaction Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->Reaction Alkylating_Agent Alkylating Agent Alkylating_Agent->Reaction Purification Chromatographic Separation Reaction->Purification N1_Isomer N1-Alkylated Indazole Purification->N1_Isomer N2_Isomer N2-Alkylated Indazole Purification->N2_Isomer NMR NMR Spectroscopy (1H, 13C, HMBC) N1_Isomer->NMR UV_Vis UV-Vis Spectroscopy N1_Isomer->UV_Vis MS Mass Spectrometry N1_Isomer->MS N2_Isomer->NMR N2_Isomer->UV_Vis N2_Isomer->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for synthesis and identification of N-alkylated indazoles.

hmbc_logic HMBC Correlation Logic for Isomer Assignment cluster_n1 N1-Alkylated Isomer cluster_n2 N2-Alkylated Isomer N1_Alkyl_H N-CH₂ Protons N1_Correlation 3JCH Correlation Observed N1_Alkyl_H->N1_Correlation correlates to N1_C7a Indazole C-7a N1_C7a->N1_Correlation correlates to N2_Alkyl_H N-CH₂ Protons N2_Correlation 3JCH Correlation Observed N2_Alkyl_H->N2_Correlation correlates to N2_C3 Indazole C-3 N2_C3->N2_Correlation correlates to

Caption: Logic for distinguishing N1 and N2 isomers using HMBC correlations.

References

A Comparative Analysis of Indazole Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Indazole Derivatives Targeting Key Enzymes in Cellular Signaling

Indazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] This is largely attributed to their versatile molecular scaffold, which allows for diverse substitutions, leading to potent and selective inhibition of various enzymes, particularly protein kinases.[3][4] Several indazole-containing drugs, such as pazopanib and axitinib, are already clinically approved for cancer treatment.[4] This guide provides a comparative study of different indazole derivatives, focusing on their enzyme inhibition profiles, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of various indazole derivatives against several key enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Indazole DerivativeTarget EnzymeIC50 (nM)Reference
VEGFR-2 Inhibitors
Indazole-pyrimidine derivative (13e)VEGFR-2-[3]
Indazole-pyrimidine derivative (13f)VEGFR-2-[3]
FGFR Inhibitors
1H-indazol-3-amine derivative (98)FGFR115.0[1][2]
1H-indazol-3-amine derivative (99)FGFR12.9[1][2]
1H-indazol-3-amine derivative (100)FGFR1< 4.1[2]
1H-indazol-3-amine derivative (100)FGFR22.0 ± 0.8[2]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole (101)FGFR169.1 ± 19.8[2]
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (102)FGFR130.2 ± 1.9[2]
1H-indazole-based derivative (106)FGFR12.0 ± 0.4 µM[2]
1H-indazole-based derivative (106)FGFR20.8 ± 0.3 µM[2]
1H-indazole-based derivative (106)FGFR34.5 ± 1.6 µM[2]
ALK Inhibitors
Entrectinib (127)ALK12[1][2]
ERK1/2 Inhibitors
1H-indazole amide derivative (116)ERK1/29.3 ± 3.2[2]
1H-indazole amide derivative (117)ERK1/225.8 ± 2.3[2]
1H-indazole amide derivative (118)ERK1/2-[2]
3(S)-thiomethyl pyrrolidine-1H-indazole derivative (119)ERK1/220 and 7[2]
Other Kinase Inhibitors
3-(pyrrolopyridin-2-yl)indazole derivative (93)CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC-[1]
(1R,2S)-2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (81c)PLK4single-digit nM[2]
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles derivative (82a)Pim-10.4[2]
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles derivative (82a)Pim-21.1[2]
5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles derivative (82a)Pim-30.4[2]
Other Enzyme Inhibitors
3-substituted 1H-indazole (121)IDO1720[2]
3-substituted 1H-indazole (122)IDO1770[2]
1H-indazole derivative (120)IDO15.3 µM[2]
Indazole-3-carboxamide (12d)CRAC channelsub-µM[5]
5–aminoindazoleCOX-212.32 - 23.42 µM (IC50 range for various indazoles)[6]

Key Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these indazole derivatives, it is crucial to visualize the signaling pathways they inhibit and the experimental workflow used to determine their efficacy.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions pre_incubation Pre-incubate Enzyme with Indazole Derivative (Inhibitor) reagents->pre_incubation reaction_initiation Initiate Reaction by Adding Substrate pre_incubation->reaction_initiation incubation Incubate at Optimal Temperature reaction_initiation->incubation monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) incubation->monitor_reaction data_analysis Analyze Data and Calculate IC50 monitor_reaction->data_analysis

General workflow for an enzyme inhibition assay.

The following diagrams illustrate the signaling pathways targeted by the indazole derivatives.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole Indazole Derivatives Indazole->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Migration, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway and point of inhibition.

FGFR1_pathway cluster_downstream Downstream Signaling FGF FGF FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K Indazole Indazole Derivatives Indazole->FGFR1 Cellular_Responses Cell Proliferation, Survival, Differentiation PLCg->Cellular_Responses RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Cellular_Responses ERK ERK MEK->ERK ERK->Cellular_Responses

FGFR1 signaling pathway and point of inhibition.

ALK_pathway cluster_downstream Downstream Signaling ALK_Fusion ALK Fusion Protein (e.g., NPM-ALK) JAK JAK ALK_Fusion->JAK PI3K PI3K ALK_Fusion->PI3K RAS RAS ALK_Fusion->RAS Indazole Indazole Derivatives (e.g., Entrectinib) Indazole->ALK_Fusion STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Cellular_Responses Cell Proliferation, Survival, Anti-apoptosis STAT3->Cellular_Responses AKT->Cellular_Responses MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses

ALK signaling pathway and point of inhibition.

ERK_pathway cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription_Factors Indazole Indazole Derivatives Indazole->ERK Cellular_Responses Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Responses

ERK1/2 signaling pathway and point of inhibition.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key in vitro assays used to evaluate the inhibitory activity of indazole derivatives.

Protocol 1: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for determining the IC50 of test compounds against a specific protein kinase.[7]

Objective: To quantify the inhibitory effect of indazole derivatives on the activity of a target protein kinase.

Materials:

  • Recombinant protein kinase (e.g., VEGFR-2, FGFR1, ALK, ERK2)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test indazole derivatives dissolved in Dimethyl sulfoxide (DMSO)

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test indazole derivative in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

    • Further dilute the inhibitor solutions in the kinase assay buffer to a working concentration (e.g., 5x or 10x the final desired concentration).

    • Dilute the recombinant kinase enzyme and substrate to their optimal working concentrations in the kinase assay buffer. The optimal enzyme concentration should be determined empirically.

    • Prepare the ATP solution at the desired concentration (often at or near the Km for the specific kinase) in the kinase assay buffer.

  • Assay Setup:

    • Add the diluted indazole derivative solutions to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme), both containing the same final concentration of DMSO as the test wells.

    • Add the diluted kinase enzyme to all wells except the negative control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescence-based kit according to the manufacturer's instructions. This typically involves a two-step process: first adding a reagent to stop the kinase reaction and deplete the remaining ATP, and then adding a second reagent to convert the generated ADP into a luminescent signal.

    • Incubate the plate at room temperature for the time specified in the kit protocol to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from the negative control wells) from all other readings.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of indazole derivatives against COX-2.[6]

Objective: To measure the IC50 of indazole derivatives against COX-2 enzyme activity.

Materials:

  • Purified ovine or human COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl buffer)

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test indazole derivatives dissolved in DMSO

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test indazole derivatives and the positive control in DMSO.

    • Create serial dilutions of the test compounds and the positive control.

  • Assay Setup:

    • Add the diluted test compound solutions, positive control, and DMSO (vehicle control) to the wells of the 96-well plate.

    • Add the COX-2 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Enzyme Reaction:

    • Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.

    • Initiate the reaction by adding the substrate solution to each well.

  • Signal Detection:

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader set at the appropriate excitation and emission wavelengths for the fluorometric probe. The reaction rate is proportional to the COX-2 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and perform a non-linear regression analysis to determine the IC50 value.

Conclusion

The indazole scaffold represents a highly versatile and privileged structure in the development of enzyme inhibitors. The comparative data presented in this guide highlights the potential of variously substituted indazoles to potently and selectively inhibit a range of key enzymes, particularly protein kinases involved in cancer progression. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel indazole-based therapeutics. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective enzyme inhibitors with improved therapeutic profiles.

References

A Comparative Guide to the Confirmation of 1-Isopropyl-1H-indazole-3-carboxylic Acid Binding to its Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a potent 1H-indazole-3-carboxamide derivative, Compound 30l, against other inhibitors of its target protein, p21-activated kinase 1 (PAK1). Experimental data is presented to objectively compare its performance, alongside detailed methodologies for key experiments.

Comparison of PAK1 Inhibitor Potency

The following table summarizes the in vitro potency of the 1H-indazole-3-carboxamide derivative, Compound 30l, in comparison to two alternative non-indazole-based PAK1 inhibitors, FRAX597 and NVS-PAK1-1.

CompoundChemical ClassTarget ProteinIC50 (nM)
Compound 30l 1H-Indazole-3-carboxamidePAK19.8[1]
FRAX597 Pyrido[2,3-d]pyrimidin-7-onePAK17.7 - 8[2][3][4][5][6]
NVS-PAK1-1 DibenzodiazepinePAK15 - 6[6][7][8][9][10][11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Caliper Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PAK1 kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., a peptide derived from a known PAK1 substrate)

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., Compound 30l, FRAX597, NVS-PAK1-1) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution

  • 384-well microtiter plates

  • Caliper Life Sciences microfluidic mobility shift assay platform

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 50 nL of the compound solutions to the wells of a 384-well plate.

  • Enzyme Addition and Pre-incubation: Add 4.5 µL of the PAK1 enzyme solution to each well. Pre-incubate the plate for 60 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 4.5 µL of a solution containing the peptide substrate and ATP.

  • Reaction Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Reaction Termination: Terminate the reaction by adding 16 µL of the stop solution.

  • Data Acquisition: Analyze the plate on a Caliper Life Sciences microfluidic mobility shift assay platform to separate the phosphorylated and unphosphorylated substrate based on charge and size.

  • Data Analysis: The extent of phosphorylation is measured, and the IC50 value for each compound is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution plate_prep Add Compounds to Plate compound_prep->plate_prep enzyme_prep Enzyme Preparation enzyme_add Add Enzyme & Pre-incubate enzyme_prep->enzyme_add substrate_prep Substrate/ATP Mix reaction_start Initiate Reaction substrate_prep->reaction_start plate_prep->enzyme_add enzyme_add->reaction_start reaction_stop Terminate Reaction reaction_start->reaction_stop data_acq Caliper Assay Reading reaction_stop->data_acq data_analysis IC50 Calculation data_acq->data_analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

pak1_signaling_pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_gtpases Small GTPases cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Cytokines Cytokines Cytokines->RTK Rac1_Cdc42 Rac1 / Cdc42 RTK->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival Migration Cell Migration PAK1->Migration Inhibitors Compound 30l FRAX597 NVS-PAK1-1 Inhibitors->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and points of inhibition.

References

A Head-to-Head Comparison of 1-Isopropyl-1H-indazole-3-carboxylic Acid with Known YB-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Y-box binding protein 1 (YB-1) inhibitor, 1-Isopropyl-1H-indazole-3-carboxylic acid, with other established inhibitors. This comparison is supported by available, albeit limited, preclinical data and outlines the experimental protocols used to evaluate these compounds.

Y-box binding protein 1 (YB-1) has emerged as a critical therapeutic target in oncology.[1] It is a multifunctional protein implicated in cancer progression, chemotherapy resistance, and poor prognosis in various malignancies.[1] YB-1's role in regulating the transcription and translation of genes involved in cell proliferation, survival, and metastasis makes it an attractive molecule for targeted cancer therapies. This has led to the development of various inhibitors aimed at disrupting its oncogenic functions.

This guide focuses on this compound, a novel small molecule identified as an inhibitor of YB-1. Its performance is compared with other known direct and indirect inhibitors of YB-1.

Quantitative Comparison of YB-1 Inhibitors

The following table summarizes the available quantitative data for this compound and other known YB-1 inhibitors. It is important to note that direct comparative studies are limited, and the experimental conditions under which these values were determined may vary.

CompoundTarget(s)IC50 / ActivityCell Line(s)
This compound YB-1Specific IC50 not publicly available. Reported to interfere with YB-1:mRNA interaction at low micromolar concentrations.U2OS
SU056 YB-1Inhibits cell growth (IC50 ~1 µM)OVCAR3/4/5/8, SKOV3, ID8
LJI308 RSK1, RSK2, RSK3 (indirectly affects YB-1 phosphorylation)RSK1: 6 nM, RSK2: 4 nM, RSK3: 13 nMNot specified
BEZ235 PI3K/mTOR (indirectly affects YB-1 activation)Suppresses radiation-induced YB-1 phosphorylationDLD1, SW837

Note: The inhibitory activity of this compound is based on its inclusion in a screen of potential YB-1 inhibitors where active compounds interfered with the YB-1:mRNA interaction in the low micromolar range.[2] Specific IC50 values for this particular compound have not been released in the public domain.

Signaling Pathways and Experimental Workflows

To understand the mechanism of YB-1 inhibition and the methods used to evaluate inhibitors, the following diagrams illustrate a simplified signaling pathway involving YB-1 and a general workflow for inhibitor screening.

YB1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT RSK RSK AKT->RSK YB1_P Phosphorylated YB-1 (Active) RSK->YB1_P Phosphorylation Nucleus Nucleus YB1_P->Nucleus Translocation Transcription Transcription of Proliferation & Survival Genes Nucleus->Transcription BEZ235 BEZ235 BEZ235->PI3K Inhibits LJI308 LJI308 LJI308->RSK Inhibits 1_Isopropyl_1H_indazole_3_carboxylic_acid 1_Isopropyl_1H_indazole_3_carboxylic_acid 1_Isopropyl_1H_indazole_3_carboxylic_acid->YB1_P Inhibits (mRNA binding) SU056 SU056 SU056->YB1_P Inhibits

Caption: Simplified YB-1 signaling pathway and points of inhibition.

Experimental_Workflow Library Compound Library (including this compound) Primary_Screen Primary Screen (e.g., High-Throughput CETSA) Library->Primary_Screen Hit_Validation Hit Validation (e.g., SPR, EMSA) Primary_Screen->Hit_Validation Cellular_Assays Cellular Assays (Proliferation, Apoptosis) Hit_Validation->Cellular_Assays Lead_Compound Lead Compound Cellular_Assays->Lead_Compound

Caption: General experimental workflow for YB-1 inhibitor screening.

Experimental Protocols

The evaluation of YB-1 inhibitors involves a variety of biochemical and cell-based assays to determine their binding affinity, mechanism of action, and cellular efficacy. Below are detailed methodologies for key experiments cited in the evaluation of compounds like this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3][4][5][6][7]

  • Principle: Ligand binding increases the thermal stability of the target protein.

  • Protocol:

    • Cell Treatment: Intact cells are treated with the test compound (e.g., this compound) or a vehicle control.

    • Heat Challenge: The cell suspension is divided into aliquots and heated to a range of temperatures.

    • Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

    • Protein Quantification: The amount of soluble YB-1 at each temperature is quantified by Western blotting or other protein detection methods.

    • Data Analysis: A melting curve is generated by plotting the amount of soluble YB-1 as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a target protein.[8][9][10][11][12]

  • Principle: The binding of an analyte (inhibitor) to a ligand (YB-1 protein) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected in real-time.

  • Protocol:

    • Immobilization: Recombinant YB-1 protein is immobilized on a sensor chip.

    • Binding Analysis: A series of concentrations of the test compound are flowed over the chip surface.

    • Detection: The association and dissociation of the compound are monitored in real-time, generating a sensorgram.

    • Data Analysis: Kinetic parameters (kon and koff) and the dissociation constant (KD) are calculated from the sensorgram data.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the interaction of a protein with a nucleic acid.[13][14][15][16][17] This is particularly relevant for YB-1, which binds to mRNA.

  • Principle: A protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid.

  • Protocol:

    • Probe Preparation: An RNA or DNA oligonucleotide probe containing the YB-1 binding sequence is labeled (e.g., with a radioactive isotope or a fluorescent dye).

    • Binding Reaction: The labeled probe is incubated with purified YB-1 protein in the presence and absence of the test inhibitor.

    • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • Detection: The positions of the free probe and the YB-1-probe complex are visualized by autoradiography or fluorescence imaging.

    • Data Analysis: A decrease in the intensity of the shifted band in the presence of the inhibitor indicates disruption of the YB-1-nucleic acid interaction.

Conclusion

This compound represents a promising novel inhibitor of YB-1. While direct, publicly available quantitative data for a head-to-head comparison is currently limited, its identification as a low micromolar inhibitor of the YB-1:mRNA interaction positions it as a compound of significant interest for further investigation. The established inhibitors, both direct and indirect, provide a benchmark for the future characterization of this and other emerging YB-1-targeting therapeutic agents. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these compounds in the pursuit of effective cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Isopropyl-1H-indazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the structure-activity relationships (SAR) of 1-isopropyl-1H-indazole-3-carboxylic acid analogs and related N-1 substituted indazole derivatives. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of their biological activities against various targets, supported by experimental data and detailed protocols.

Introduction

The 1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the N-1 position of the indazole ring, particularly with an isopropyl group, significantly influences the potency and selectivity of these analogs as inhibitors of various enzymes and ion channels. This guide focuses on the SAR of these compounds, primarily as kinase inhibitors and calcium-release activated calcium (CRAC) channel blockers.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs and other N-1 substituted derivatives is highly dependent on the nature of the substituents on the indazole ring and the carboxamide moiety. The following tables summarize the quantitative data for key analogs, highlighting their inhibitory potency against different targets.

Table 1: SAR of N-1 Substituted Indazole-3-Carboxamide Analogs as p21-activated kinase 1 (PAK1) Inhibitors [1][2]

Compound IDN-1 SubstitutionAmide Moiety (R)PAK1 IC50 (nM)Key SAR Observations
1a H4-(pyridin-4-yl)piperazin-1-yl9.8The unsubstituted N-1 position with a piperazine-pyridine moiety at the 3-carboxamide position shows high potency.[1][2]
1b H4-(pyridin-2-yl)piperazin-1-yl52Shifting the pyridine nitrogen from position 4 to 2 decreases activity.
1c H4-phenylpiperazin-1-yl159Replacing the pyridine with a phenyl ring significantly reduces potency.
1d H4-(morpholino)piperidin-1-yl16Introduction of a hydrophilic morpholino group is critical for inhibitory activity.[1][2]

Table 2: SAR of N-1 Substituted Indazole-3-Carboxamide Analogs as Calcium-Release Activated Calcium (CRAC) Channel Blockers [3][4]

Compound IDN-1 SubstitutionAmide Moiety (R)Calcium Influx IC50 (µM)Key SAR Observations
2a 2,4-dichlorobenzylN-(4-chloro-3-(trifluoromethyl)phenyl)>100 (inactive)The "reverse amide" isomer is inactive.[3][4]
2b 2,4-dichlorobenzylN-(4-chloro-3-(trifluoromethyl)phenyl)0.45The specific 3-carboxamide regiochemistry is crucial for activity.[3][4]
2c 2,4-dichlorobenzylN-(4-fluorophenyl)1.6A less substituted phenyl ring at the amide nitrogen reduces potency compared to 2b.
2d cyclopropylmethylN-(3-fluoropyridin-4-yl)4.9N-1 substitution with a cyclopropylmethyl group and a fluoropyridinyl amide yields a potent and selective CRAC channel blocker.[5]

Table 3: SAR of N-1 Substituted Indazole Analogs as c-Jun N-terminal Kinase 3 (JNK3) Inhibitors [6]

Compound IDN-1 Substitution3-Position MoietyJNK3 IC50 (nM)Key SAR Observations
3a H(4-(cyclopropanecarboxamido)phenyl)amino5Unsubstituted N-1 with a specific amide at the 3-amino position shows high potency.
3b H(4-(N-methylcyclopropanecarboxamido)phenyl)amino1N-methylation of the amide improves potency.
3c 6-Fluoro(4-(cyclopropanecarboxamido)phenyl)amino1Substitution at the 6-position of the indazole ring can be tolerated.

Table 4: SAR of Indazole Analogs as Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors [7]

Compound IDIndazole SubstitutionFGFR1 IC50 (nM)Key SAR Observations
4a 6-(3-methoxyphenyl)-3-amino15A methoxy substitution on the 6-phenyl ring provides good activity.
4b 6-(3-ethoxyphenyl)-3-amino13.2Increasing the alkyl size of the ether to ethoxy slightly improves potency.
4c 6-(3-isopropoxyphenyl)-3-amino9.8An isopropoxy group further enhances the inhibitory activity.[7]
4d 6-(5-fluoro-3-methoxyphenyl)-3-amino5.5Addition of a fluorine atom to the phenyl ring significantly improves potency.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of 1H-Indazole-3-carboxamide Derivatives

A solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) is treated with a coupling agent such as 1-hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), along with a base like triethylamine (TEA) (3 equivalents). The mixture is stirred at room temperature for approximately 15 minutes to activate the carboxylic acid. Subsequently, the desired substituted amine (1 equivalent) is added, and the reaction is stirred for 4-6 hours. The product is then isolated by extraction and purified by column chromatography.

In Vitro Kinase Inhibition Assay (e.g., PAK1, JNK3, FGFR1)

The inhibitory activity of the compounds against protein kinases is typically determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[8] The assay measures the amount of ADP produced during the kinase reaction.

  • Compound Preparation : Serial dilutions of the test compounds are prepared in a suitable buffer.

  • Reaction Mixture : The kinase, a suitable substrate peptide, and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound.

  • Kinase Reaction : The reaction is initiated by adding the ATP/substrate mixture and incubated at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection : The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis : The luminescence is measured using a plate reader. The percent inhibition relative to a DMSO control is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.[8]

Calcium Influx Assay for CRAC Channel Blockade

The inhibition of store-operated calcium entry (SOCE) is measured to determine the activity of CRAC channel blockers.[4]

  • Cell Preparation : Cells (e.g., RBL-2H3) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Store Depletion : The intracellular calcium stores are depleted by treating the cells with thapsigargin (Tg) in a calcium-free buffer.

  • Compound Incubation : The test compounds at various concentrations are added to the cells.

  • Calcium Influx Measurement : Calcium is added back to the extracellular solution, and the increase in intracellular calcium concentration due to SOCE is monitored by measuring the fluorescence ratio of the calcium indicator dye.

  • Data Analysis : The IC50 values are calculated by plotting the inhibition of the calcium influx against the compound concentration.[4]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Cytoskeleton Cytoskeletal Rearrangement PAK1->Cytoskeleton Migration Cell Migration & Invasion PAK1->Migration ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indazole 1H-Indazole-3-carboxamide Inhibitor Indazole->PAK1

Caption: The p21-activated kinase 1 (PAK1) signaling pathway and its inhibition by 1H-indazole-3-carboxamide analogs.

CRAC_Channel_Signaling Receptor Cell Surface Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca2+ STIM1 STIM1 Ca_ER->STIM1 ER Ca2+ depletion activates STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 STIM1 translocates and gates Orai1 channel Ca_Influx Orai1->Ca_Influx Extracellular Ca2+ NFAT NFAT Activation Ca_Influx->NFAT Gene_Expression Gene Expression (e.g., Cytokines) NFAT->Gene_Expression Indazole Indazole-3-carboxamide Inhibitor Indazole->Orai1

Caption: The Calcium-Release Activated Calcium (CRAC) channel signaling pathway, a target for indazole-3-carboxamide inhibitors.

Experimental_Workflow Synthesis Synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation (e.g., Kinase Assays, Calcium Influx) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

Caption: A general experimental workflow for the SAR analysis of novel this compound analogs.

References

Safety Operating Guide

Proper Disposal of 1-Isopropyl-1H-indazole-3-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-Isopropyl-1H-indazole-3-carboxylic acid, ensuring the safety of personnel and adherence to regulatory standards. This compound is categorized as a hazardous substance, causing skin and eye irritation, and requires careful handling throughout the disposal process.[1][2][3][4]

Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance should be conducted within a certified chemical fume hood to prevent inhalation of any dust or fumes.[1][2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.

  • Waste Collection:

    • Carefully collect the waste material, ensuring to minimize dust generation.

    • Place the waste in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Incineration Procedure:

    • A common and effective disposal method is to dissolve or mix the material with a combustible solvent.[2]

    • This mixture can then be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[2]

  • Alternative Disposal:

    • If incineration is not an option, the chemical waste must be disposed of at an approved hazardous waste disposal plant.[3]

    • Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup or for guidance on licensed waste disposal vendors.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing papers, and empty containers, must also be treated as hazardous waste.

    • These items should be collected in a designated and clearly labeled hazardous waste container for disposal.

Crucially, all disposal activities must be conducted in strict accordance with all applicable federal, state, and local regulations. [2] Consult your local regional authorities and your institution's EHS department for specific guidance.[2]

Hazard and Personal Protective Equipment Summary

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritant (H315)[1][2]Protective gloves[2]
Eye Irritant (H319)[1][2]Eye protection (safety glasses or goggles)[2]
STOT SE 3 (H335)[1]Use only under a chemical fume hood[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal check_local_regs Consult Institutional EHS and Local Regulations start->check_local_regs incineration_option Is incineration with a combustible solvent an approved and available method? check_local_regs->incineration_option dissolve_and_burn Dissolve in a combustible solvent and arrange for incineration via a licensed facility incineration_option->dissolve_and_burn Yes hazardous_waste_facility Dispose of as hazardous waste at an approved facility incineration_option->hazardous_waste_facility No package_and_label Package and label waste and contaminated materials appropriately dissolve_and_burn->package_and_label hazardous_waste_facility->package_and_label end End: Disposal Complete package_and_label->end

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 1-Isopropyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-indazole-3-carboxylic acid. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System (Category 3) [1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side-shields meeting ANSI Z87.1 standards.[2]Protects eyes from splashes, dust, and debris.[3]
Face ShieldTo be worn in addition to safety goggles, especially when there is a significant risk of splashing.[2][4]Provides full-face protection from chemical splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental contact.[2] Inspect for tears or degradation before use.Prevents skin contact and irritation.
Body Protection Laboratory CoatStandard, buttoned lab coat.Protects skin and personal clothing from contamination.[3][5]
Closed-Toe ShoesSubstantial shoes that cover the entire foot.Protects feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired if handling the powder outside of a certified chemical fume hood or if aerosolization is likely.[6]Prevents inhalation of the powder, which can cause respiratory irritation.[7]

Operational and Handling Plan

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • In Case of a Spill:

    • For small spills, use an inert absorbent material to clean the area. Place the contaminated material in a sealed container for disposal as hazardous waste.[9]

    • For large spills, evacuate the area and contact your institution's emergency response team.[9]

  • After Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[10]

    • Clean all contaminated surfaces.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or waste this compound in a designated, clearly labeled "Non-halogenated Organic Solid Waste" container.

    • Contaminated materials such as gloves, weighing paper, and absorbent pads should also be placed in this container.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a designated "Non-halogenated Organic Liquid Waste" container.

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11]

    • The first rinsate must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinsates may also need to be collected depending on local regulations.

Storage of Waste:

  • All waste containers must be kept securely closed except when adding waste.[9]

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[11]

  • Use secondary containment for liquid waste containers to prevent spills.[6]

Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Workflow for Handling and Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.